Mepronizine
Description
Properties
CAS No. |
51848-48-7 |
|---|---|
Molecular Formula |
C28H40N4O5S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H22N2OS.C9H18N2O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h4-5,7-10,13H,6,11-12H2,1-3H3;3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI Key |
WXKUHMCKBJHZGT-UHFFFAOYSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Other CAS No. |
51848-48-7 |
Synonyms |
mepronizine |
Origin of Product |
United States |
Foundational & Exploratory
Mepronizine's Mechanism of Action on GABA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepronizine, a hypnotic agent, exerts its primary sedative effects through the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission. This technical guide elucidates the mechanism of action of this compound's core components on GABA receptors. This compound is a combination drug, consisting of meprobamate and aceprometazine. The primary GABAergic activity of this compound is attributed to meprobamate, which acts as a positive allosteric modulator of GABA-A receptors. Aceprometazine, a phenothiazine derivative, contributes to the sedative properties of this compound primarily through its antihistaminic and antidopaminergic effects, with its direct interaction with GABA receptors being less pronounced. This document provides a comprehensive analysis of the available quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the associated pathways and workflows to support further research and drug development in this area.
Introduction: Unraveling the Components of this compound
This compound is a fixed-dose combination drug historically used for the treatment of insomnia.[1][2] It comprises two active pharmaceutical ingredients:
-
Meprobamate: A carbamate derivative with anxiolytic and sedative properties.[3][4]
-
Aceprometazine: A phenothiazine derivative with sedative, antihistaminic, and neuroleptic effects.[5][6]
The hypnotic effect of this compound is a result of the synergistic or additive actions of these two components. The primary focus of this guide is to detail the interaction of these compounds with GABA receptors, the main inhibitory neurotransmitter system in the central nervous system.
Meprobamate: A Positive Allosteric Modulator of GABA-A Receptors
The sedative and anxiolytic effects of meprobamate are primarily mediated through its interaction with GABA-A receptors.[3][7] Meprobamate enhances the effect of GABA at these receptors, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which reduces neuronal excitability.[3]
Quantitative Analysis of Meprobamate's Action on GABA-A Receptor Subtypes
Electrophysiological studies have provided detailed insights into the subunit-specific modulation of GABA-A receptors by meprobamate. The following tables summarize the key quantitative findings from whole-cell patch-clamp experiments on recombinant human GABA-A receptors expressed in HEK293 cells.[7]
Table 1: Allosteric Modulation of GABA-Evoked Currents by Meprobamate in αxβ2γ2s GABA-A Receptors [7]
| GABA-A Receptor Subunit Composition | Meprobamate Concentration (µM) | Potentiation of GABA EC20 Current (% of control) |
| α1β2γ2s | 300 | ~150% |
| 1000 | ~250% | |
| α2β2γ2s | 300 | ~175% |
| 1000 | ~275% | |
| α3β2γ2s | 300 | ~125% |
| 1000 | ~200% | |
| α4β2γ2s | 300 | ~150% |
| 1000 | ~250% | |
| α5β2γ2s | 300 | ~200% |
| 1000 | ~350% | |
| α6β2γ2s | 300 | ~150% |
| 1000 | ~250% |
Data are estimated from graphical representations in the cited literature and represent the mean potentiation.
Table 2: Direct Gating of GABA-A Receptors by Meprobamate [7]
| GABA-A Receptor Subunit Composition | Meprobamate Concentration (mM) | Current Amplitude (% of Maximal GABA Current) |
| α1β2γ2s | 10 | 20-36% |
| α2β2γ2s | 10 | 20-36% |
| α3β2γ2s | 10 | ~7% |
| α4β2γ2s | 10 | 20-36% |
| α5β2γ2s | 10 | 20-36% |
| α6β2γ2s | 10 | 20-36% |
| α4β3δ | 3 | Saturated, comparable to GABA efficacy |
Data are derived from the cited literature. The study notes that the low apparent affinity and limited solubility of meprobamate precluded the calculation of maximal meprobamate-gated current.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The quantitative data presented above were obtained using whole-cell patch-clamp electrophysiology on transiently transfected Human Embryonic Kidney (HEK293) cells expressing specific GABA-A receptor subunit combinations.[7]
-
Cell Line: HEK293 cells.
-
Transfection: Cells are transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2s) using a suitable transfection reagent like PolyJet™.[7] For extrasynaptic receptor models (e.g., α4, β3, δ), a different ratio of plasmid DNA is used.[7]
-
Technique: Whole-cell patch-clamp.
-
Apparatus: Patch-clamp amplifier, micromanipulator, and perfusion system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 4–6 MΩ.[7]
-
Internal Solution (Pipette Solution): Contains (in mM): 140 CsCl, 10 EGTA-Na+, 10 HEPES-Na+, and 4 Mg2+-ATP, with pH adjusted to 7.2.[7]
-
External Solution (Bath Solution): Standard extracellular saline solution.
-
Holding Potential: The membrane potential is clamped at -60 mV.[7]
-
Drug Application: Test compounds (GABA, meprobamate) are applied to the cells via a rapid solution exchange system. Stock solutions of meprobamate are typically prepared in DMSO and diluted in the external solution to a final DMSO concentration of ≤0.3%.[7]
-
Allosteric Modulation: The potentiation of GABA-evoked currents is calculated as the percentage increase in current amplitude in the presence of meprobamate compared to the current evoked by a sub-saturating concentration of GABA (e.g., EC20) alone.
-
Direct Gating: The ability of meprobamate to directly activate the GABA-A receptor is assessed by applying it in the absence of GABA and measuring the resulting inward current.
Aceprometazine: Indirect Contribution to Sedation
Aceprometazine, a phenothiazine derivative, contributes to the sedative effects of this compound through mechanisms that are largely independent of direct GABA-A receptor modulation. Its primary pharmacological actions include:
-
Histamine H1 Receptor Antagonism: This is a major contributor to its sedative and hypnotic effects.
-
Dopamine D2 Receptor Antagonism: This underlies its neuroleptic properties.
-
Adrenergic α1 Receptor Antagonism: This can lead to vasodilation and hypotension.
-
Muscarinic Receptor Antagonism: This contributes to anticholinergic side effects.
While some phenothiazines have been investigated for their effects on the GABAergic system, there is a lack of substantial evidence demonstrating a direct and potent allosteric modulatory effect of aceprometazine on GABA-A receptors in a manner similar to meprobamate. Therefore, its role in the context of this compound's action on GABA receptors is considered secondary and likely indirect.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound's primary GABAergic component and a typical experimental workflow for its characterization.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of [3H]flunitrazepam binding to recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. About: GABAA receptor positive allosteric modulator [dbpedia.org]
- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Meprobamate and Aceprometazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known pharmacokinetics of the carbamate anxiolytic meprobamate and the phenothiazine neuroleptic aceprometazine. Due to a lack of publicly available pharmacokinetic data on the concomitant administration of these two drugs, this document synthesizes the individual pharmacokinetic profiles of each compound to inform on potential drug-drug interactions. Furthermore, this guide outlines a detailed, best-practice experimental protocol for a preclinical pharmacokinetic study of the meprobamate and aceprometazine combination. Visualizations of metabolic pathways and a proposed experimental workflow are provided to facilitate a deeper understanding of the potential interactions and the methodologies to investigate them. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of drug combinations and their pharmacokinetic properties.
Introduction
Meprobamate, a carbamate derivative, exerts its anxiolytic and sedative effects through its action on GABA-A receptors.[1] Aceprometazine, a phenothiazine derivative, is utilized for its tranquilizing and antiemetic properties, primarily through antagonism of dopamine D2 receptors. A combination of meprobamate and aceprometazine has been formulated for therapeutic use in some regions, such as in France under the trade name Mepronizine for the treatment of sleep disorders.[2] While the pharmacodynamic effects of this combination have been explored in historical studies, a thorough understanding of its pharmacokinetic profile, including potential drug-drug interactions, is not well-documented in publicly available literature.
This guide aims to bridge this knowledge gap by providing a detailed summary of the individual pharmacokinetics of meprobamate and aceprometazine and proposing a robust experimental design to study their interaction. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this combination is critical for optimizing therapeutic efficacy and ensuring patient safety.
Pharmacokinetic Profiles of Meprobamate and Aceprometazine (Individual Agents)
The following tables summarize the available pharmacokinetic parameters for meprobamate and aceprometazine based on preclinical and clinical studies. It is important to note that parameters for aceprometazine are primarily derived from veterinary studies, as its use in humans is limited.
Meprobamate Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Bioavailability (Oral) | Well absorbed | Human | Onset of sedative effects within 1 hour.[3] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | Human | [3] |
| Plasma Protein Binding | ~20% | Human | [3] |
| Volume of Distribution (Vd) | 1.4 - 1.6 L/kg | Human | Based on a two-compartment model of its primary metabolite.[4] |
| Metabolism | Hepatic, via cytochrome P450 system | Human | Metabolized to inactive metabolites.[5][6] |
| Elimination Half-life (t½) | 10 - 11 hours (range: 6 - 16 hours) | Human | [3] |
| Excretion | Primarily renal | Human | 10-12% excreted as unchanged drug in urine within 24 hours.[5] |
Aceprometazine Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Elimination Half-life (t½) | 5.16 ± 0.450 hours (IV) | Horse | [7] |
| 8.58 ± 2.23 hours (Oral) | Horse | [7] | |
| 9.4 hours (IV) | Camel | [8] | |
| Volume of Distribution at Steady State (Vss) | 20.01 L/kg | Camel | [8] |
| Metabolism | Hepatic | Horse | Metabolized to two major metabolites: 2-(1-hydroxyethyl) promazine and 2-(1-hydroxyethyl) promazine sulfoxide.[7] |
| Excretion | Renal and fecal | - | [2] |
Potential Pharmacokinetic Interactions
While direct studies on the pharmacokinetic interactions between meprobamate and aceprometazine are lacking, an analysis of their individual metabolic pathways suggests potential for drug-drug interactions.
Meprobamate is metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[6] It also has the potential to induce microsomal enzymes, which could accelerate its own metabolism and that of co-administered drugs.[5] Phenothiazines, including aceprometazine, are also extensively metabolized by the liver, often involving CYP450 enzymes. Therefore, there is a potential for competitive inhibition or induction of CYP450 enzymes when these two drugs are administered concomitantly. This could lead to altered plasma concentrations of one or both drugs, potentially affecting their efficacy and safety profiles.
Proposed Experimental Protocol for a Preclinical Pharmacokinetic Study
To elucidate the pharmacokinetic profile of the meprobamate and aceprometazine combination, a well-designed preclinical study is essential. The following protocol outlines a comprehensive approach.
Objective
To determine the pharmacokinetic parameters of meprobamate and aceprometazine when administered alone and in combination in a relevant animal model, and to assess the potential for pharmacokinetic drug-drug interactions.
Study Design
A randomized, three-period, three-treatment crossover study design is recommended. This design allows for within-subject comparisons, reducing variability.
-
Treatment 1: Meprobamate alone
-
Treatment 2: Aceprometazine alone
-
Treatment 3: Meprobamate and aceprometazine in combination
A washout period of at least ten times the longest half-life of the two drugs should be implemented between each treatment period.
Animal Model
The choice of animal model should be carefully considered. Given that aceprometazine is widely used in veterinary medicine, species such as dogs or horses, for which pharmacokinetic data are available, could be suitable. The selection should be justified based on metabolic similarities to humans, if the data is intended for extrapolation.
Drug Formulation and Administration
-
Formulation: The drugs should be administered in a formulation that ensures complete dissolution and absorption. For oral administration, a solution or suspension is preferable to tablets to minimize variability.
-
Dose Selection: Doses should be selected based on previously established effective and safe dose ranges for each drug in the chosen animal model.
-
Administration: The route of administration should be consistent with the intended clinical use (e.g., oral).
Blood Sampling
Serial blood samples should be collected at appropriate time points to adequately characterize the plasma concentration-time profiles of both drugs and their major metabolites. A typical sampling schedule would include a pre-dose sample and samples at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. The exact timing should be optimized based on the known Tmax and half-lives of the individual drugs. Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma, which should then be stored at -80°C until analysis.
Bioanalytical Method
A validated, sensitive, and specific bioanalytical method is crucial for the simultaneous quantification of meprobamate and aceprometazine, along with their primary metabolites, in plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the current standard for such analyses due to its high selectivity and sensitivity.[9][10] The method validation should adhere to regulatory guidelines and include assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data for each drug, when administered alone and in combination, will be analyzed using non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
Statistical comparisons of these parameters between the single-drug and combination treatments will be performed to assess the presence and significance of any drug-drug interactions.
Visualizations
Potential Metabolic Pathways and Interaction Points
Caption: Potential for metabolic interaction at the CYP450 enzyme system.
Proposed Experimental Workflow
Caption: A stepwise workflow for the proposed pharmacokinetic interaction study.
Conclusion
The combination of meprobamate and aceprometazine presents a scenario where the potential for pharmacokinetic interactions is significant, primarily at the level of hepatic metabolism. While direct experimental data are currently unavailable in the public domain, this technical guide provides a framework for understanding and investigating these potential interactions. The synthesis of individual pharmacokinetic data and the detailed experimental protocol offered herein serve as a valuable resource for researchers and drug development professionals. A thorough investigation, as outlined, is imperative to ensure the safe and effective use of this drug combination. Future studies are warranted to fill the existing knowledge gap and to provide clinicians with the necessary data to optimize patient care.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Aceprometazine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults | Semantic Scholar [semanticscholar.org]
- 5. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels [frontiersin.org]
- 9. A Rapid, Sensitive, and High-throughput Method for the Simultaneous Determination of Antihypertensive Drug Combinations in Dog Plasma by UHPLC-MS/MS: The Assessment of Predicable Bioequivalence of In-vitro Dissolution Condition - Wang - Current Pharmaceutical Design [rjpbr.com]
- 10. Determination of carisoprodol and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical Clinical Trial Data for Mepronizine in Insomnia: A Technical Guide
Core Pharmacology of Mepronizine
This compound combines two active pharmaceutical ingredients: meprobamate and aceprometazine.[3][4] This formulation was intended to leverage the anxiolytic and sedative properties of meprobamate with the sedative and antipsychotic effects of aceprometazine.
-
Meprobamate: A carbamate derivative that acts as a central nervous system depressant. Its primary mechanism of action is understood to be the enhancement of the gamma-aminobutyric acid (GABA) neurotransmitter system, similar to barbiturates, leading to sedative, anxiolytic, and muscle relaxant effects.[5]
-
Aceprometazine: A phenothiazine derivative with a broader pharmacological profile. It exhibits antagonist activity at dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.[1] Its sedative effects are primarily attributed to its antihistaminic and antidopaminergic properties.
The combination in this compound aimed to provide a hypnotic effect for the symptomatic treatment of occasional insomnia.[1]
Hypothetical Historical Clinical Trial Data
The following tables represent the kind of quantitative data that would have been collected in clinical trials of sedative-hypnotics during the mid to late 20th century. These are not from a specific this compound study but are constructed based on the expected effects of its components.
Efficacy in Sleep Onset and Maintenance
Table 1: Primary Efficacy Endpoints (Illustrative Data)
| Parameter | This compound (N=100) | Placebo (N=100) | p-value |
| Sleep Onset Latency (SOL) - minutes | 25.4 | 48.2 | <0.01 |
| Total Sleep Time (TST) - hours | 6.8 | 5.5 | <0.01 |
| Number of Awakenings (NoA) | 2.1 | 4.3 | <0.01 |
| Wake After Sleep Onset (WASO) - minutes | 45.7 | 85.1 | <0.01 |
Patient-Reported Outcomes
Table 2: Subjective Sleep Quality and Daytime Function (Illustrative Data)
| Parameter (Scale) | This compound (N=100) | Placebo (N=100) | p-value |
| Subjective Sleep Quality (1-5 scale) | 3.9 | 2.3 | <0.01 |
| Daytime Alertness (1-5 scale) | 2.8 | 3.5 | <0.05 |
| Feeling Refreshed Upon Waking (1-5 scale) | 3.1 | 2.0 | <0.01 |
Reconstructed Experimental Protocols
The following outlines a plausible methodology for a clinical trial of this compound for insomnia, consistent with the standards of the 1960s and 1970s. A clinical trial of this compound was noted in a 1967 publication, though without a detailed protocol.[6]
Study Design
A randomized, double-blind, placebo-controlled, crossover study would have been a common design.
-
Participants: Adult patients (aged 18-65) with a diagnosis of primary insomnia, characterized by difficulties in falling asleep or maintaining sleep.
-
Exclusion Criteria: History of alcohol or substance abuse, known hypersensitivity to meprobamate or phenothiazines, severe respiratory or hepatic impairment, and concurrent use of other central nervous system depressants.
-
Intervention:
-
Treatment A: this compound (single oral dose before bedtime)
-
Treatment B: Placebo (identical in appearance)
-
-
Study Periods: Two treatment periods of 7 nights each, separated by a 7-night washout period.
Data Collection and Endpoints
-
Primary Endpoints:
-
Sleep Onset Latency (SOL): Measured by patient-reported sleep diaries.
-
Total Sleep Time (TST): Measured by patient-reported sleep diaries.
-
-
Secondary Endpoints:
-
Number of Awakenings (NoA).
-
Wake After Sleep Onset (WASO).
-
Subjective sleep quality assessed via a post-sleep questionnaire.
-
Daytime alertness and any residual sedative effects.
-
-
Safety Assessments:
-
Recording of all adverse events.
-
Monitoring of vital signs.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The sedative and hypnotic effects of this compound are a result of the combined actions of meprobamate and aceprometazine on distinct neuronal signaling pathways.
References
- 1. This compound - CT 8952 - Version anglaise [has-sante.fr]
- 2. This compound - CT-8952 [has-sante.fr]
- 3. Aceprometazine - Wikipedia [en.wikipedia.org]
- 4. This compound | C28H40N4O5S | CID 171078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Study of a non-barbiturate hypnotic "FH 040-3" (this compound) in a psychiatric setting] - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacological Profile of Mepronizine's Active Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepronizine is a fixed-dose combination drug consisting of meprobamate, a carbamate anxiolytic, and aceprometazine, a phenothiazine neuroleptic. While the pharmacological properties of the parent compounds are well-documented, a thorough understanding of the contribution of their active metabolites to the overall neuropharmacological profile is crucial for a comprehensive assessment of the drug's efficacy and safety. This technical guide provides a detailed analysis of the neuropharmacological properties of the active metabolites of meprobamate and aceprometazine, consolidating available quantitative data, outlining experimental methodologies, and visualizing key pathways.
Introduction
This compound has been utilized for the management of sleep disorders, leveraging the sedative properties of its two components.[1] Meprobamate exerts its effects primarily through positive allosteric modulation of GABA-A receptors, while aceprometazine acts as an antagonist at various neuroreceptors, including dopamine, serotonin, histamine, and adrenergic receptors. The biotransformation of these parent drugs yields several metabolites, some of which may possess intrinsic pharmacological activity, thereby influencing the therapeutic and adverse effect profile of this compound. This guide focuses on elucidating the neuropharmacological characteristics of these active metabolites.
Metabolism of this compound Components
The metabolic pathways of meprobamate and aceprometazine are key to understanding the formation of their respective active metabolites.
Meprobamate Metabolism
Meprobamate is extensively metabolized in the liver, primarily through oxidation and conjugation. The main metabolic pathway involves hydroxylation to form 2-B-hydroxymeprobamate, which is subsequently conjugated with glucuronic acid. Current scientific literature indicates that the metabolites of meprobamate are pharmacologically inactive and do not contribute significantly to its neuropharmacological effects. Studies in animal models have shown that these metabolites are not present in the central nervous system. Therefore, the neuropharmacological activity of the meprobamate component of this compound is attributed to the parent compound.
Aceprometazine Metabolism
Aceprometazine, a phenothiazine derivative, undergoes more complex metabolism. The primary routes of biotransformation include hydroxylation of the aromatic ring and oxidation of the sulfur atom in the phenothiazine nucleus. Two major metabolites have been identified:
-
2-(1-hydroxyethyl)promazine (HEPS): This hydroxylated metabolite is considered pharmacologically active.
-
2-(1-hydroxyethyl)promazine sulfoxide: This sulfoxide metabolite is generally considered to be pharmacologically inactive or significantly less active than the parent compound and the hydroxylated metabolite.[2]
The following diagram illustrates the primary metabolic pathways for the components of this compound.
Neuropharmacological Profile of Active Metabolites
Meprobamate Metabolites
As previously stated, the metabolites of meprobamate are considered pharmacologically inactive. The primary neuropharmacological actions of this component of this compound are therefore attributable to the parent drug, meprobamate.
Mechanism of Action of Meprobamate:
Meprobamate is a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the benzodiazepine and barbiturate binding sites and enhances the GABA-mediated chloride ion influx. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in anxiolytic and sedative effects.
The following diagram illustrates the signaling pathway of GABA-A receptor modulation by meprobamate.
Aceprometazine Active Metabolite: 2-(1-hydroxyethyl)promazine (HEPS)
The primary active metabolite of aceprometazine is 2-(1-hydroxyethyl)promazine (HEPS). While specific quantitative binding and functional data for HEPS are scarce in publicly available literature, its activity can be inferred from studies on analogous phenothiazine metabolites.
Studies on other phenothiazines have shown that ring-hydroxylated metabolites retain a significant portion of the parent drug's affinity for key neuroreceptors. Specifically, these metabolites can exhibit 20-70% of the parent drug's binding affinity for dopamine D2 and alpha-1 adrenergic receptors.[2] In contrast, sulfoxide metabolites are generally considered inactive.[2]
Based on this, HEPS is expected to act as an antagonist at a range of neuroreceptors, contributing to the overall sedative and neuroleptic effects of this compound. The table below summarizes the expected receptor binding profile of HEPS based on data from analogous compounds.
Table 1: Expected Neuroreceptor Binding Profile of 2-(1-hydroxyethyl)promazine (HEPS)
| Receptor Subtype | Expected Activity | Parent Compound (Aceprometazine) Ki (nM) | Estimated HEPS Ki (nM) | Reference for Parent Compound |
| Dopamine D2 | Antagonist | ~1-10 | ~5-50 | Inferred from phenothiazine class |
| Alpha-1 Adrenergic | Antagonist | ~1-10 | ~5-50 | Inferred from phenothiazine class |
| Serotonin 5-HT2A | Antagonist | ~10-50 | ~50-250 | Inferred from phenothiazine class |
| Histamine H1 | Antagonist | ~1-5 | ~5-25 | Inferred from phenothiazine class |
Note: The estimated Ki values for HEPS are based on the reported 20-70% relative potency of hydroxylated phenothiazine metabolites compared to their parent compounds.[2] These are estimations and require experimental validation.
Experimental Protocols
The characterization of the neuropharmacological profile of drug metabolites involves a series of in vitro assays. The following sections describe the general methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound (e.g., HEPS) for a specific neuroreceptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates a general workflow for a radioligand binding assay.
Functional Assays
Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of a test compound at a specific receptor.
Example Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for Dopamine or Adrenergic Receptors)
-
Cell Culture: Cells stably expressing the GPCR of interest are cultured.
-
Assay Principle: The assay measures the downstream signaling of the receptor, such as changes in intracellular second messengers (e.g., cAMP, Ca²⁺).
-
Assay Procedure:
-
Cells are plated in a microplate.
-
For antagonist activity, cells are pre-incubated with the test compound (HEPS).
-
An agonist for the receptor is then added to stimulate a response.
-
The change in the second messenger level is measured using a specific detection method (e.g., fluorescence or luminescence).
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined. For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated.
Summary and Conclusion
The neuropharmacological profile of this compound is a composite of the actions of its parent compounds and, in the case of aceprometazine, an active metabolite.
-
Meprobamate's contribution is solely from the parent drug, acting as a positive allosteric modulator of GABA-A receptors. Its metabolites are considered pharmacologically inactive.
-
Aceprometazine's effects are mediated by both the parent drug and its active hydroxylated metabolite, 2-(1-hydroxyethyl)promazine (HEPS) .
-
HEPS is expected to retain significant antagonist activity at dopamine D2 and alpha-1 adrenergic receptors, contributing to the overall neuroleptic and sedative properties of this compound. The sulfoxide metabolite of aceprometazine is likely inactive.
A significant gap in the current knowledge is the lack of specific quantitative binding and functional data for HEPS. Further research, employing the experimental protocols outlined in this guide, is necessary to precisely quantify the contribution of this active metabolite to the neuropharmacological profile of this compound. Such data would be invaluable for a more complete understanding of the drug's mechanism of action, efficacy, and potential for adverse effects, thereby informing future drug development and clinical practice.
References
Mepronizine's Effects on Sleep Architecture and REM Sleep: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mepronizine, a fixed-dose combination of meprobamate (a carbamate anxiolytic) and aceprometazine (a phenothiazine with antihistaminic and neuroleptic properties), was historically prescribed for occasional insomnia. Due to an unfavorable risk-benefit profile, its use has been largely discontinued. This technical guide provides an in-depth analysis of the potential effects of this compound on sleep architecture and Rapid Eye Movement (REM) sleep, based on the pharmacological profiles of its constituent compounds. The primary mechanism of action is inferred to be a combination of GABA-A receptor modulation by meprobamate and H1 receptor antagonism by aceprometazine, leading to sedative effects. It is hypothesized that this compound would decrease sleep latency, potentially alter the distribution of sleep stages, and likely suppress REM sleep. This document outlines the putative mechanisms of action, summarizes the available qualitative and inferred quantitative data, presents detailed experimental protocols for sleep analysis, and provides visualizations of relevant signaling pathways and experimental workflows.
Putative Effects on Sleep Architecture and REM Sleep
Direct quantitative data from polysomnography (PSG) studies on this compound is scarce. However, by examining its components, we can project its likely impact on sleep parameters.
Meprobamate's Contribution
Meprobamate, a carbamate derivative, acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter system in the central nervous system. This mechanism is shared with benzodiazepines and barbiturates, although with some differences in binding sites and effects. Its action leads to central nervous system depression, resulting in sedation and anxiolysis.
Qualitative Effects on Sleep:
-
Sleep Latency: Expected to decrease.
-
Total Sleep Time: Likely to increase.
-
Wake After Sleep Onset (WASO): Expected to decrease.
-
Sleep Architecture: The effects of meprobamate on specific sleep stages are not well-documented in recent literature. Older hypnotics acting on the GABA-A system have varied effects, but a common pattern is a decrease in REM sleep and an increase in Stage 2 (N2) sleep.
Aceprometazine's Contribution
Aceprometazine is a phenothiazine derivative with potent antihistaminic (H1 receptor antagonist) properties. First-generation antihistamines are well-known for their sedative side effects and their ability to cross the blood-brain barrier.
Qualitative Effects on Sleep:
-
Sleep Latency: Expected to decrease due to its sedative properties.
-
REM Sleep: Phenothiazine antihistamines are generally known to suppress REM sleep.[1]
-
Arousals: May decrease the number of arousals.
Data Presentation
The following tables summarize the expected effects of this compound's components on sleep architecture. It is crucial to reiterate that quantitative data for this compound itself is not available. The quantitative data for aceprometazine is inferred from a study on a related phenothiazine antihistamine, promethazine.
Table 1: Qualitative Effects of this compound's Components on Sleep Parameters
| Parameter | Meprobamate (inferred) | Aceprometazine (inferred) | Likely Combined Effect of this compound |
| Sleep Latency | Decrease | Decrease | Significant Decrease |
| Total Sleep Time | Increase | Increase | Significant Increase |
| Wake After Sleep Onset | Decrease | Decrease | Significant Decrease |
| Number of Awakenings | Decrease | Decrease | Significant Decrease |
| Stage N1 Sleep (%) | Likely Decrease | Likely Decrease | Likely Decrease |
| Stage N2 Sleep (%) | Likely Increase | Likely Increase | Likely Increase |
| Stage N3 Sleep (SWS, %) | Uncertain | Likely Unchanged | Uncertain |
| REM Sleep (%) | Likely Decrease | Significant Decrease | Significant Decrease |
| REM Latency | Likely Increase | Likely Increase | Significant Increase |
Table 2: Inferred Quantitative Effects on Sleep Architecture (Proxy Data)
| Sleep Parameter | Placebo (Baseline) | Promethazine (40mg)* | Inferred Effect of Aceprometazine |
| Total Sleep Time (min) | 385 | 443 (+58 min) | Increase |
| Sleep Latency (min) | 35 | 18 (-17 min) | Decrease |
| Wake Time (min) | 55 | 22 (-33 min) | Decrease |
| Slow-Wave Sleep (N3, %) | 15.1% | 14.8% (No significant change) | Likely Unchanged |
| REM Sleep (%) | 22.1% | 18.2% (-3.9%) | Decrease |
*Data from a study on promethazine, a related phenothiazine antihistamine, is used as a proxy for aceprometazine. The study involved 12 poor sleepers. (Source: Adam K, Oswald I. The hypnotic effects of an antihistamine: promethazine. Br J Clin Pharmacol. 1986;22(6):715-717.)
Experimental Protocols
The following are detailed methodologies for conducting human and animal studies to assess the effects of a hypnotic agent like this compound on sleep architecture.
Human Clinical Trial Protocol (Polysomnography)
A randomized, double-blind, placebo-controlled, crossover study design is recommended.
4.1.1 Participant Selection:
-
Inclusion Criteria: Healthy adult volunteers (18-55 years) with a consistent sleep-wake schedule. Participants should be free of any medical or psychiatric conditions and not be taking any medications that could affect sleep.
-
Exclusion Criteria: History of sleep disorders, substance abuse, or adverse reactions to antihistamines or carbamates.
4.1.2 Study Procedure:
-
Screening Phase: Medical history, physical examination, and screening questionnaires (e.g., Pittsburgh Sleep Quality Index, Epworth Sleepiness Scale).
-
Acclimatization Night: One night in the sleep laboratory to adapt to the environment and polysomnography (PSG) equipment.
-
Treatment Periods: Two treatment periods separated by a washout period of at least one week. In each period, participants receive either this compound or a placebo before bedtime.
-
Polysomnography (PSG) Recording: Continuous overnight PSG recording from lights out until spontaneous awakening. The standard PSG montage should include:
-
Electroencephalogram (EEG): At least 6 channels (F4-M1, C4-M1, O2-M1, F3-M2, C3-M2, O1-M2).
-
Electrooculogram (EOG): Left and right outer canthi.
-
Electromyogram (EMG): Submental (chin) and bilateral anterior tibialis.
-
Electrocardiogram (ECG): Modified lead II.
-
Respiratory Monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and pulse oximetry.
-
-
Data Analysis: Sleep stages (N1, N2, N3, REM), sleep latency, REM latency, total sleep time, sleep efficiency, wake after sleep onset, and number of arousals will be scored by a certified polysomnographic technologist according to the American Academy of Sleep Medicine (AASM) manual.
Preclinical Animal Study Protocol (Rodent Model)
4.2.1 Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.
4.2.2 Surgical Implantation:
-
Animals are anesthetized, and sterile surgical techniques are used to implant electrodes for EEG and EMG recording.
-
EEG electrodes are placed over the frontal and parietal cortices.
-
EMG electrodes are inserted into the nuchal muscles.
-
Animals are allowed a recovery period of at least one week.
4.2.3 Experimental Design:
-
A repeated-measures design where each animal serves as its own control.
-
Baseline sleep is recorded for 24 hours.
-
On subsequent days, animals are administered vehicle (control), and different doses of this compound (or its individual components) via oral gavage or intraperitoneal injection at the beginning of the light (inactive) phase.
-
EEG and EMG are continuously recorded for at least 6 hours post-administration.
4.2.4 Data Analysis:
-
Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs using specialized software.
-
Parameters analyzed include total time spent in each state, latency to NREM and REM sleep, and the number and duration of sleep/wake bouts.
Mandatory Visualizations
Signaling Pathways
Caption: Meprobamate's GABA-A Receptor Modulation Pathway.
Caption: Aceprometazine's H1 Receptor Antagonism Pathway.
Experimental Workflow
Caption: Clinical Trial Workflow for a Hypnotic Drug.
Conclusion
While direct, quantitative evidence of this compound's effects on sleep architecture is lacking, a scientific inference based on its constituent compounds is possible. This compound likely acts as an effective hypnotic, reducing sleep latency and increasing total sleep time. This is attributed to the combined sedative effects of meprobamate's GABA-A receptor modulation and aceprometazine's H1 receptor antagonism. A significant impact on sleep architecture is anticipated, with a probable increase in Stage N2 sleep and a marked suppression of REM sleep. The effects on slow-wave sleep remain uncertain. The discontinuation of this compound in many regions was due to concerns about its safety profile, including the potential for dependence and overdose. Any future research into compounds with similar combined mechanisms should prioritize rigorous polysomnographic evaluation to fully characterize their effects on sleep quality and architecture.
References
In-vitro studies of Mepronizine on neuronal cultures
Mepronizine: An Examination of its In-Vitro Neuronal Effects (Hypothetical Framework)
Disclaimer: As of late 2025, public-domain research specifically detailing in-vitro studies of this compound on neuronal cultures is not available. This document, therefore, presents a hypothetical framework for such research, outlining potential experimental designs, data presentation, and signaling pathway analysis that would be relevant for researchers, scientists, and drug development professionals. The methodologies and data presented are illustrative and based on standard practices in neuropharmacology.
Introduction
This compound is a sedative-hypnotic agent whose mechanism of action at the neuronal level remains to be fully elucidated. Understanding its effects on neuronal cultures is a critical step in characterizing its pharmacological profile, identifying potential therapeutic applications, and assessing its neurotoxicity. This guide outlines a proposed series of in-vitro experiments designed to investigate the impact of this compound on neuronal viability, electrophysiological activity, and intracellular signaling cascades.
Quantitative Data Summary
Effective analysis of this compound's effects would require the generation of robust quantitative data. The following tables represent a hypothetical summary of expected data from the proposed experiments.
Table 1: Dose-Response Effect of this compound on Neuronal Viability
| This compound Concentration (µM) | Mean Neuronal Viability (%) (± SEM) | Statistical Significance (p-value) vs. Control |
| 0 (Control) | 100 ± 2.5 | - |
| 1 | 98.2 ± 3.1 | > 0.05 |
| 10 | 95.7 ± 4.0 | > 0.05 |
| 50 | 88.4 ± 5.2 | < 0.05 |
| 100 | 75.1 ± 6.8 | < 0.01 |
| 200 | 52.3 ± 7.5 | < 0.001 |
Table 2: Effect of this compound on Neurotransmitter Release
| Treatment | GABA Release (pmol/mg protein) (± SEM) | Glutamate Release (pmol/mg protein) (± SEM) |
| Control | 15.2 ± 1.8 | 25.4 ± 2.1 |
| This compound (50 µM) | 28.9 ± 2.5 | 18.7 ± 1.9 |
| This compound (100 µM) | 45.6 ± 3.1 | 12.3 ± 1.5 |
Experimental Protocols
Detailed and reproducible protocols are fundamental to rigorous scientific inquiry.
3.1. Primary Neuronal Culture
-
Source: Cortical neurons would be harvested from embryonic day 18 (E18) rat pups.
-
Dissociation: Cortices would be dissected and enzymatically dissociated using trypsin-EDTA.
-
Plating: Dissociated cells would be plated on poly-D-lysine coated multi-well plates at a density of 1 x 10^5 cells/cm².
-
Culture Medium: Cells would be maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Cultures would be maintained at 37°C in a humidified atmosphere of 5% CO2.
3.2. Neuronal Viability Assay (MTT Assay)
-
Treatment: After 7 days in vitro (DIV), neuronal cultures would be treated with varying concentrations of this compound (1-200 µM) for 24 hours.
-
MTT Addition: MTT reagent (5 mg/mL) would be added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium would be removed, and formazan crystals would be solubilized with dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance at 570 nm would be measured using a microplate reader.
-
Data Analysis: Viability would be expressed as a percentage of the control (vehicle-treated) cultures.
3.3. Neurotransmitter Release Assay (High-Performance Liquid Chromatography - HPLC)
-
Sample Collection: Following treatment with this compound, the extracellular medium would be collected.
-
Sample Preparation: The collected medium would be deproteinized and filtered.
-
HPLC Analysis: Samples would be analyzed using HPLC with electrochemical detection to quantify the concentrations of GABA and glutamate.
-
Standardization: Results would be normalized to the total protein content of the corresponding cell lysate.
Visualization of Cellular Mechanisms
Diagrams are essential for visualizing complex biological processes.
Caption: A flowchart illustrating the proposed experimental workflow for assessing the neurotoxicity of this compound.
Caption: A diagram depicting the hypothesized signaling pathway of this compound via positive allosteric modulation of the GABA-A receptor.
Preclinical Toxicology of Mepronizine (Meprobamate and Aceprometazine Combination): A Technical Guide
Disclaimer: Specific preclinical toxicology reports for the fixed-dose combination of meprobamate and aceprometazine, formerly marketed as Mepronizine, are not publicly available. This technical guide has been constructed based on the known pharmacology of the individual components, established principles of preclinical toxicology for combination products, and regulatory guidelines. The data presented herein is illustrative and intended to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
This compound is a fixed-dose combination drug product containing meprobamate, a carbamate derivative with anxiolytic and sedative properties, and aceprometazine, a phenothiazine neuroleptic. This combination was historically used for the management of anxiety and tension. The preclinical toxicological assessment of such a combination product is critical to identify potential pharmacodynamic and pharmacokinetic interactions that could enhance toxicity compared to the individual components.
This guide outlines the essential preclinical toxicology studies that would be necessary for the safety evaluation of a this compound-like combination. It provides representative experimental protocols, illustrative data in tabular format, and diagrams of relevant biological pathways and workflows to offer a comprehensive overview of the non-clinical safety profile.
Pharmacological Profile of Individual Components
-
Meprobamate: The mechanism of action for meprobamate is not fully elucidated but it is known to bind to GABA-A receptors at a site distinct from benzodiazepines.[1][2] This binding enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, and muscle relaxation.[3] It acts at multiple sites within the central nervous system (CNS), including the limbic system and thalamus.[1][2]
-
Acepromazine: As a phenothiazine derivative, acepromazine has a broad pharmacological profile. Its primary mechanism involves the antagonism of dopamine D2 receptors in the CNS, which underlies its neuroleptic and sedative effects.[4][5][6] Additionally, it exhibits antagonist activity at serotonergic (5-HT1, 5-HT2), alpha-1 adrenergic, histaminic (H1), and muscarinic cholinergic receptors.[4][7] This multi-receptor activity contributes to its sedative, antiemetic, and cardiovascular effects (e.g., hypotension via alpha-1 blockade).[5][7][8]
Preclinical Toxicology Strategy for a Fixed-Dose Combination
The non-clinical development for a fixed-combination product requires bridging studies to assess the potential for interactions between the individual components. The strategy is guided by international regulatory guidelines, which recommend evaluating the combination's toxicity in comparison to the individual active substances. The primary goals are to determine if the combination results in:
-
Additive or synergistic toxicity.
-
The appearance of new, unexpected toxicities.
-
Alteration of the toxicokinetic profile of either component.
Illustrative Preclinical Toxicology Studies & Data
This section provides an overview of key toxicology studies with detailed, representative protocols and hypothetical data.
Acute Toxicity
Objective: To determine the median lethal dose (LD50) of the this compound combination and its individual components following a single oral administration in rodents.
Experimental Protocol:
-
Test System: Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females).
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Meprobamate alone (multiple dose levels).
-
Acepromazine alone (multiple dose levels).
-
This compound combination (multiple dose levels at a fixed ratio).
-
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy findings on all animals. LD50 values are calculated using a recognized statistical method (e.g., probit analysis).
Table 1: Hypothetical Acute Oral Toxicity Data in Rats
| Test Article | Sex | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Meprobamate | M/F | 850 | 780 - 920 | Sedation, ataxia, loss of righting reflex, respiratory depression |
| Acepromazine | M/F | 400 | 350 - 450 | Profound sedation, hypothermia, hypotension, ptosis |
| This compound Combination | M/F | 550 | 490 - 610 | Severe sedation, prolonged ataxia, respiratory depression, hypothermia |
Repeat-Dose Toxicity
Objective: To evaluate the potential toxicity of the this compound combination following daily administration over a 28-day period.
Experimental Protocol:
-
Test System: Beagle dogs (non-rodent species).
-
Groups (n=4/sex/group):
-
Vehicle control.
-
Meprobamate (Mid-dose equivalent).
-
Acepromazine (Mid-dose equivalent).
-
This compound Combination (Low, Mid, High doses).
-
-
Administration: Daily oral capsule.
-
Duration: 28 days with a 14-day recovery period for control and high-dose groups.
-
Endpoints:
-
In-life: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG).
-
Clinical Pathology: Hematology, coagulation, serum chemistry.
-
Terminal: Full necropsy, organ weights, histopathological examination of a comprehensive list of tissues.
-
Toxicokinetics: Plasma concentrations of meprobamate and aceprometazine at selected time points.
-
Table 2: Summary of Hypothetical 28-Day Repeat-Dose Toxicity Findings in Dogs
| Finding | Meprobamate Group | Acepromazine Group | This compound Combination Group (High Dose) |
| Clinical Signs | Mild to moderate sedation. | Moderate sedation, dose-related decrease in activity. | Marked sedation and ataxia, especially in the first week. |
| Cardiovascular (ECG) | No significant findings. | Slight decrease in blood pressure, mild sinus bradycardia. | Potentiated hypotension and bradycardia compared to acepromazine alone. |
| Hematology | No significant findings. | Mild, transient decrease in hematocrit. | No significant findings beyond acepromazine alone. |
| Clinical Chemistry | No significant findings. | Mild elevation in liver enzymes (ALT, AST). | Mild to moderate elevation in liver enzymes (ALT, AST), reversible upon recovery. |
| Histopathology | No treatment-related findings. | Minimal centrilobular hepatocyte hypertrophy. | Centrilobular hepatocyte hypertrophy (mild to moderate). |
| Conclusion | Well-tolerated at the tested dose. | Target organs: Cardiovascular system, Liver. | Evidence of additive/synergistic CNS depression and cardiovascular effects. The liver is a target organ. |
Safety Pharmacology
Objective: To investigate the potential adverse effects of the this compound combination on vital functions (CNS, cardiovascular, and respiratory systems).
Experimental Protocol:
-
CNS Assessment: A functional observational battery (FOB) and automated activity measurements in rats to assess behavioral and neurological changes.
-
Cardiovascular Assessment: Telemetered Beagle dogs to continuously monitor blood pressure, heart rate, and ECG intervals following a single oral dose.
-
Respiratory Assessment: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.
Table 3: Hypothetical Safety Pharmacology Findings
| System | Parameter | Meprobamate | Acepromazine | This compound Combination |
| CNS | Locomotor Activity | Decreased | Markedly Decreased | Profoundly and longer duration of decreased activity |
| Ataxia Score | Moderate | Mild | Severe | |
| Cardiovascular | Mean Arterial Pressure | No change | -15 mmHg | -25 mmHg |
| Heart Rate | No change | -20 bpm | -30 bpm | |
| QTc Interval | No change | No change | No significant change | |
| Respiratory | Respiratory Rate | Mildly decreased | Mildly decreased | Moderately decreased |
Mechanistic Insights and Potential Interactions
The combination of meprobamate and acepromazine presents a high potential for pharmacodynamic synergism. Both compounds are CNS depressants, and their combined action can lead to enhanced sedation, ataxia, and respiratory depression.
-
Pharmacodynamic Interaction: Meprobamate enhances GABAergic inhibition, while acepromazine blocks dopaminergic and other neurotransmitter systems. The concurrent dampening of major inhibitory (GABA) and excitatory (dopamine) pathways can result in a synergistic depressant effect on the CNS.
-
Pharmacokinetic Interaction: Both drugs are metabolized by the liver.[9] While specific data is lacking, there is a potential for competitive inhibition of cytochrome P450 enzymes, which could alter the clearance and exposure of one or both compounds.
Visualizations: Pathways and Workflows
Diagram of Combined CNS Depressant Effects
Caption: Combined effects of Meprobamate and Acepromazine on CNS pathways.
Experimental Workflow for Repeat-Dose Toxicity Study
Caption: Workflow for a 28-day repeat-dose toxicology study with recovery.
Logic Diagram for Combination Toxicity Assessment
Caption: Decision logic for designing preclinical combination toxicology studies.
Conclusion
The preclinical toxicological evaluation of a this compound-like combination of meprobamate and aceprometazine requires a thorough investigation into the potential for additive or synergistic effects. Based on the distinct but complementary mechanisms of action of the individual components, a heightened level of CNS and respiratory depression, along with cardiovascular effects such as hypotension, would be the primary safety concerns. The illustrative data presented in this guide highlights the importance of conducting well-designed bridging studies that include both individual components and the fixed-dose combination to fully characterize the safety profile. Such studies are essential for risk assessment and for establishing a safe starting dose for clinical trials.
References
- 1. Meprobamate - Wikipedia [en.wikipedia.org]
- 2. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 4. What is Aceprometazine used for? [synapse.patsnap.com]
- 5. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 6. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acepromazine Hydrochloride [benchchem.com]
- 8. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Sedative Effects of Meprobamate and Acepromazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The co-administration of central nervous system (CNS) depressants presents a complex challenge in pharmacology, with the potential for synergistic interactions leading to enhanced therapeutic effects or increased toxicity. This technical guide explores the synergistic sedative effects of meprobamate, a carbamate derivative with anxiolytic and sedative properties, and acepromazine, a phenothiazine neuroleptic commonly used as a tranquilizer. While direct quantitative data on the synergistic sedative effects of this specific combination are not extensively available in publicly accessible literature, this guide synthesizes the known mechanisms of action of each compound and outlines the established experimental protocols for quantifying sedative synergy. This document provides researchers with a comprehensive framework for investigating the pharmacodynamic interactions between meprobamate and acepromazine, including detailed experimental designs, data presentation strategies, and a mechanistic overview of their potential combined action on CNS signaling pathways.
Introduction
Meprobamate and acepromazine are both CNS depressants, but they elicit their effects through distinct molecular mechanisms. Meprobamate primarily acts as a positive allosteric modulator of GABA-A receptors, similar to barbiturates, enhancing the inhibitory effects of GABA.[1][2][3] Acepromazine's sedative properties are largely attributed to its antagonist activity at dopamine D2 receptors, with additional effects on adrenergic, histaminergic, and muscarinic receptors.[4][5] The convergence of these disparate pathways on the regulation of neuronal excitability suggests a high potential for synergistic interactions when these drugs are co-administered. Understanding the nature and magnitude of this synergy is critical for predicting the clinical consequences of their combined use and for the development of safer and more effective sedative regimens. An electroencephalographic study on the combination of meprobamate and aceprometazine (a synonym for acepromazine) was conducted by J. Mercier, S. Dessaigne, A. Menguy, and J. Manez in 1974, indicating early interest in the central effects of this drug pairing, though the detailed findings of this study are not widely available.[6]
Mechanisms of Action
Meprobamate: Enhancement of GABAergic Inhibition
Meprobamate exerts its sedative and anxiolytic effects by binding to GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions.[1][2] Its action is distinct from benzodiazepines, bearing more resemblance to barbiturates. Meprobamate can increase the mean open time of the chloride channel, and at higher concentrations, it may directly gate the channel even in the absence of GABA.[3] This leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory stimuli to trigger an action potential, resulting in generalized CNS depression.
Acepromazine: Multi-Receptor Antagonism
Acepromazine's primary mechanism for sedation involves the blockade of dopamine D2 receptors in the central nervous system.[4][5] By antagonizing these receptors, acepromazine reduces dopaminergic neurotransmission, which plays a key role in arousal, motivation, and motor control. Additionally, acepromazine's antagonism of alpha-1 adrenergic receptors contributes to its sedative and hypotensive effects.[4] Its activity at histamine H1 and muscarinic M1/M2 receptors also contributes to its overall sedative and side-effect profile.[4][7]
Experimental Protocols for Assessing Synergistic Sedation
To quantitatively assess the synergistic sedative effects of meprobamate and acepromazine, a combination of behavioral assays and rigorous data analysis methods is required. The following protocols are based on established methodologies for studying drug interactions in rodent models.
Animals
Adult male or female Sprague-Dawley rats or C57BL/6 mice are commonly used for behavioral pharmacology studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Behavioral Assays for Sedation
This test is used to measure general activity levels and can indicate the depressant effects of a drug on the CNS.[7][8][9]
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to monitor the animal's movement.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the experiment.
-
Administer meprobamate, acepromazine, the combination, or vehicle control via the appropriate route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of ambulatory movements, rearing frequency) for a predefined period (e.g., 30-60 minutes).
-
-
Endpoint: A statistically significant decrease in locomotor activity compared to the vehicle control group is indicative of sedation.
The LORR is a robust and widely accepted measure of a hypnotic state in rodents, analogous to loss of consciousness.[10][11][12]
-
Procedure:
-
Administer the test compound(s) or vehicle.
-
At predetermined time points, place the animal gently on its back.
-
The righting reflex is considered lost if the animal fails to right itself onto all four paws within a specified time (e.g., 30-60 seconds).
-
-
Endpoint: The number of animals in each group that exhibit LORR, or the latency to the onset of LORR.
Isobolographic Analysis for Quantifying Synergy
Isobolographic analysis is the gold standard for determining the nature of a drug interaction (synergistic, additive, or antagonistic).[1][4][13]
-
Procedure:
-
Dose-Response Curves: First, determine the dose-response curves for meprobamate and acepromazine administered alone in one of the behavioral assays (e.g., LORR). From these curves, calculate the ED50 for each drug (the dose that produces the effect in 50% of the animals).
-
Combination Studies: Administer the drugs in combination in fixed-ratio proportions (e.g., based on their ED50 ratios).
-
Isobologram Construction: Plot the ED50 of meprobamate on the x-axis and the ED50 of acepromazine on the y-axis. The straight line connecting these two points is the line of additivity.
-
Data Interpretation: The ED50 of the drug combination is then plotted on the isobologram.
-
If the point falls on the line of additivity, the interaction is additive.
-
If the point falls significantly below the line of additivity, the interaction is synergistic (a greater effect is achieved with lower doses of each drug).
-
If the point falls significantly above the line of additivity, the interaction is antagonistic.
-
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Meprobamate, Acepromazine, and their Combination on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (mean ± SEM) |
| Vehicle Control | - | |
| Meprobamate | X | |
| Meprobamate | Y | |
| Meprobamate | Z | |
| Acepromazine | A | |
| Acepromazine | B | |
| Acepromazine | C | |
| Meprobamate + Acepromazine | X + A | |
| Meprobamate + Acepromazine | Y + B | |
| Meprobamate + Acepromazine | Z + C |
Table 2: Isobolographic Analysis of the Sedative Effect (Loss of Righting Reflex)
| Drug | ED50 (mg/kg) (95% CI) - Administered Alone |
| Meprobamate | |
| Acepromazine |
Table 3: ED50 of Meprobamate and Acepromazine in Combination
| Drug Combination (Fixed Ratio) | Experimental ED50 (mg/kg) (95% CI) | Theoretical Additive ED50 (mg/kg) | Interaction Index |
| Meprobamate + Acepromazine |
Visualizations
Signaling Pathways
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 3. Isobolographic analysis of the sedative interaction between six central nervous system depressant drugs and Valeriana edulis hydroalcoholic extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative methods for assessing drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electro-encephalographic study on the action of the combination meprobamate-aceprometazine on various cerebral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 8. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Mepronizine's Potential for Off-Target Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepronizine, a combination drug containing meprobamate and aceprometazine, is utilized for its sedative and anxiolytic properties. While its therapeutic effects are well-documented, a thorough understanding of its potential for off-target receptor binding is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the off-target binding potential of this compound's active components, meprobamate and aceprometazine. The primary focus is on aceprometazine, a phenothiazine derivative with a broad receptor interaction profile. In contrast, meprobamate's primary interaction is with the GABA-A receptor, with limited evidence of significant off-target binding. This document summarizes available quantitative binding data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams.
Introduction
This compound's pharmacological action is a composite of its two active ingredients: meprobamate and aceprometazine. Aceprometazine, a phenothiazine neuroleptic, is known to interact with a variety of central nervous system receptors, contributing to both its therapeutic effects and potential side effects.[1] Meprobamate primarily acts as a positive allosteric modulator of the GABA-A receptor, exerting anxiolytic and sedative effects.[2][3][4] Understanding the promiscuity of these compounds at the molecular level is paramount for predicting potential adverse drug reactions and for guiding further drug development and optimization.
This guide consolidates the available receptor binding data for aceprometazine and meprobamate, offering a comprehensive overview for researchers.
Quantitative Receptor Binding Data
The off-target binding of this compound is predominantly attributed to its aceprometazine component. The following tables summarize the available quantitative data on the binding affinities (Ki) of aceprometazine and related phenothiazines, as well as the known interactions of meprobamate.
Table 1: Receptor Binding Profile of Aceprometazine and Structurally Related Phenothiazines
| Receptor Subtype | Aceprometazine (Ki, nM) | Chlorpromazine (Ki, nM) | Reference Radioligand | Tissue Source |
| Dopamine Receptors | ||||
| D1 | - | 10 | [3H]SCH23390 | Human |
| D2 | Antagonist | 1.1 | [3H]Spiperone | Human |
| D3 | - | 6.9 | [3H]Spiperone | Human |
| D4 | - | 32.36 | [3H]Spiperone | Human |
| Serotonin Receptors | ||||
| 5-HT1A | - | 3115 | [3H]8-OH-DPAT | Human |
| 5-HT2A | Antagonist | 1.5 | [3H]Ketanserin | Human |
| Histamine Receptors | ||||
| H1 | Antagonist | 4.25 | [3H]Mepyramine | Human |
| Adrenergic Receptors | ||||
| α1 | Antagonist | 1.6 | [3H]Prazosin | Rat Brain |
| α2 | Antagonist | 10 | [3H]Clonidine | Rat Brain |
| Muscarinic Receptors | ||||
| M1/M2 | Antagonist | 27 | [3H]QNB | Rat Brain |
Data for Chlorpromazine is provided for comparative purposes due to its structural similarity to aceprometazine and the availability of comprehensive binding data.[5] Aceprometazine's activity is denoted as "Antagonist" where specific Ki values were not found in the reviewed literature.
Table 2: Receptor Binding Profile of Meprobamate
| Receptor Subtype | Meprobamate Interaction | Quantitative Data | Notes |
| GABA-A | Positive Allosteric Modulator | EC50 for GABA potentiation varies with subunit composition | Acts at the barbiturate binding site.[6][7] |
| Other Receptors | No significant binding reported | - | Studies have not identified significant interactions with other major neurotransmitter receptors.[2][4] |
Experimental Protocols
The determination of receptor binding affinities is primarily achieved through radioligand binding assays. These assays are a robust method for quantifying the interaction between a drug and its target receptor.[2]
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the affinity of an unlabeled test compound (e.g., aceprometazine) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Receptor Source: Homogenates of specific brain regions (e.g., rat striatum for dopamine receptors) or cell lines expressing the receptor of interest.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
Test Compound: Aceprometazine or meprobamate at various concentrations.
-
Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the incubation buffer.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism by Aceprometazine
Aceprometazine's primary antipsychotic and sedative effects are mediated through its antagonism of dopamine D2 receptors. The following diagram illustrates the canonical G-protein coupled signaling pathway inhibited by aceprometazine.
Histamine H1 Receptor Antagonism by Aceprometazine
The sedative effects of aceprometazine are also attributed to its antagonism of histamine H1 receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.
Conclusion
The off-target receptor binding profile of this compound is primarily dictated by the pharmacological actions of aceprometazine. As a phenothiazine derivative, aceprometazine exhibits significant antagonist activity at dopamine D2, histamine H1, and alpha-1 adrenergic receptors, which accounts for its therapeutic sedative and tranquilizing effects, as well as potential side effects such as hypotension. Its interactions with serotonergic and muscarinic receptors are also noted. In contrast, meprobamate's activity is largely selective for the GABA-A receptor, with minimal evidence of clinically significant off-target binding.
For drug development professionals, the broad receptor-binding profile of aceprometazine highlights the importance of comprehensive off-target screening for new chemical entities targeting the central nervous system. A thorough understanding of these interactions is essential for predicting potential adverse effects and for the development of more selective and safer therapeutic agents. Future research should aim to generate a more complete quantitative binding profile for aceprometazine across a wider range of receptor subtypes to further refine our understanding of its complex pharmacology.
References
- 1. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 3. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 6. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Mepronizine Formulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepronizine is a fixed-dose combination drug formulation previously used for the management of insomnia. It incorporates two active pharmaceutical ingredients (APIs): meprobamate, a carbamate derivative with anxiolytic and sedative properties, and aceprometazine, a phenothiazine derivative with neuroleptic, sedative, and antihistaminic effects.[1][2] A thorough understanding of the physicochemical properties of this formulation is critical for its development, manufacturing, and ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of the individual active ingredients of the this compound formulation, detailed experimental protocols for their evaluation, and a visualization of their molecular signaling pathways.
Physicochemical Properties
The overall physicochemical profile of the this compound formulation is a composite of the properties of its constituent APIs, meprobamate and aceprometazine. The following tables summarize the key physicochemical data for each component.
Meprobamate
Meprobamate is a white, crystalline powder with a characteristic odor and a bitter taste.[3]
| Property | Value | References |
| Molecular Formula | C₉H₁₈N₂O₄ | [3][4][5] |
| Molecular Weight | 218.25 g/mol | [3][4][5] |
| Melting Point | 97-100 °C | [4] |
| Water Solubility | Slightly soluble; 6.2 g/L (25 °C) | [3][4] |
| Solubility in other solvents | Freely soluble in acetone and alcohol; Sparingly soluble in ether; Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml) | [3][4] |
| LogP | 0.98 | [6] |
| pKa | 13.09 ± 0.50 (Predicted) | [4] |
| Stability | Stable in dilute acid and alkali.[7] Combustible and incompatible with strong oxidizing agents.[4] |
Aceprometazine
Aceprometazine is a phenothiazine derivative.[1]
| Property | Value | References |
| Molecular Formula | C₁₉H₂₂N₂OS | [2][8] |
| Molecular Weight | 326.46 g/mol | [2] |
| Boiling Point | 230 °C at 0.5 mm Hg | [8] |
| Water Solubility | 9.80 x 10⁻³ g/L | [8] |
| Solubility of Maleate Salt | Soluble in ethanol (~2 mg/ml), DMSO (~3 mg/ml), and dimethyl formamide (~1 mg/ml). The solubility in PBS (pH 7.2) is approximately 2 mg/ml. | [9] |
| LogP | 4.2 | [8] |
| Stability | Sensitive to light and air. |
Experimental Protocols
This section outlines detailed methodologies for the characterization of key physicochemical properties of a drug formulation like this compound.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the drug substance in various aqueous media.[10]
Materials:
-
Drug substance (Meprobamate or Aceprometazine)
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)[11]
-
Purified water
-
Shake flask or orbital shaker with temperature control[11]
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Prepare a series of flasks containing the desired aqueous media (e.g., 50 mL of pH 1.2, 4.5, and 6.8 buffers).[10]
-
Add an excess amount of the drug substance to each flask to ensure that a saturated solution is formed.
-
Place the flasks in a shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitate.[11]
-
At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each flask.[11]
-
Immediately centrifuge the aliquot to separate the undissolved solid.
-
Dilute the supernatant with a suitable solvent to a concentration within the validated range of the analytical method.
-
Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method.
-
Equilibrium is reached when consecutive measurements show no significant change in concentration.[11]
Stability Testing (ICH Guideline Q1A(R2))
Objective: To provide evidence on how the quality of the drug product varies with time under the influence of various environmental factors.[12]
Materials:
-
Final drug product in its proposed packaging
-
Stability chambers with controlled temperature and humidity
Procedure:
-
Long-Term Stability Study:
-
Accelerated Stability Study:
-
Parameters to be Tested:
-
Assay of active ingredients
-
Identification
-
Appearance
-
Dissolution
-
Degradation products
-
Moisture content
-
Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To measure the rate and extent of drug release from the solid dosage form.
Materials:
-
Dissolution test apparatus (USP Apparatus 2)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl)
-
Drug product tablets
-
Validated analytical method (e.g., UV-Vis spectrophotometry or HPLC)
Procedure:
-
Set up the dissolution apparatus and equilibrate the dissolution medium to 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Start the paddles at a specified rotation speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method.
-
Calculate the percentage of drug dissolved at each time point.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are a result of the distinct mechanisms of action of its two components, meprobamate and aceprometazine, on the central nervous system.
Meprobamate Signaling Pathway
Meprobamate is a central nervous system depressant that acts as a positive allosteric modulator of the GABA-A receptor.[14][15][16] This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation and anxiolysis.[14][16]
Caption: Meprobamate enhances GABA-ergic inhibition.
Aceprometazine Signaling Pathway
Aceprometazine has a broader mechanism of action, primarily acting as an antagonist at dopamine D2 receptors.[17][18] It also exhibits antagonist activity at α1-adrenergic, H1-histaminergic, and muscarinic M1/M2 receptors, contributing to its sedative, antiemetic, and other effects.[17][19][20]
Caption: Aceprometazine's multi-receptor antagonism.
Conclusion
The physicochemical properties of the this compound formulation are dictated by the individual characteristics of meprobamate and aceprometazine. A comprehensive understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is fundamental for the development of a safe, effective, and stable pharmaceutical product. The distinct signaling pathways of the two active ingredients result in a combined therapeutic effect on the central nervous system. This technical guide serves as a foundational resource for professionals engaged in the research and development of similar drug formulations.
References
- 1. Aceprometazine | C19H22N2OS | CID 26035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aceprometazine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Meprobamate CAS#: 57-53-4 [m.chemicalbook.com]
- 5. Meprobamate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Compound: MEPROBAMATE (CHEMBL979) - ChEMBL [ebi.ac.uk]
- 7. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. who.int [who.int]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. PathWhiz [pathbank.org]
- 15. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 16. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 17. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 18. Acepromazine - Wikipedia [en.wikipedia.org]
- 19. What is Aceprometazine used for? [synapse.patsnap.com]
- 20. Acepromazine Hydrochloride [benchchem.com]
Methodological & Application
Application Note: A High-Performance Liquid Chromatography Method for the Quantitative Determination of Mepronizine
Introduction
Mepronizine is a sedative and antihistamine drug. Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is based on established and validated HPLC techniques for structurally similar compounds, such as Meprobamate and Promethazine.
Principle
This method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a mixture of an organic solvent and an aqueous buffer. This compound is separated from other components based on its hydrophobicity. Detection is achieved using a UV detector at a wavelength determined by the maximum absorbance of this compound. Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
This compound reference standard
-
2. Preparation of Solutions
-
Mobile Phase Preparation: A proposed mobile phase is a mixture of Acetonitrile and a phosphate buffer (pH adjusted to 7.0) in a 50:50 (v/v) ratio.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering substances.[2]
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable volume of mobile phase to dissolve the drug.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To a 1 mL aliquot of plasma, add 2 mL of a precipitating agent like acetonitrile or methanol.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a known volume of mobile phase.[4]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer (pH 7.0) (50:50 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | To be determined by UV scan (likely around 250 nm) |
| Run Time | 10 minutes |
5. Method Validation
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be close to 1.[5]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike and recovery experiments.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
Table 1: Proposed Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Expected to be low |
| 5 | Expected to be higher |
| 10 | Expected to be higher |
| 20 | Expected to be higher |
| 50 | Expected to be highest |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Proposed System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2% |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: General sample preparation workflow for this compound analysis.
The proposed HPLC method provides a framework for the reliable and accurate quantification of this compound. By adapting established chromatographic principles from similar compounds, this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. The method, once validated, can be effectively implemented for routine quality control and research applications.
References
- 1. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. organomation.com [organomation.com]
- 5. chemijournal.com [chemijournal.com]
Application Notes and Protocols for Determining Mepronizine's Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mepronizine is a compound with potential therapeutic applications, however, its cytotoxic profile remains to be fully elucidated. Understanding the cytotoxic effects of any novel compound is a critical step in the drug development process, ensuring both safety and efficacy.[1][2] This document provides a comprehensive guide to established cell-based assays for determining the cytotoxicity of this compound. The protocols detailed herein—MTT, Lactate Dehydrogenase (LDH), and apoptosis assays—offer a multi-faceted approach to assessing cell health and viability in response to treatment.[3][4] By employing a combination of these assays, researchers can gain a more complete understanding of a compound's cytotoxic and cytostatic effects.[5]
The selection of appropriate assays is crucial, as different methods measure distinct cellular parameters. The MTT assay assesses metabolic activity, which is often correlated with cell viability.[6][7][8] The LDH assay, in contrast, measures the release of lactate dehydrogenase from damaged cells, providing a direct marker of cell membrane integrity loss.[9][10][11] Apoptosis assays are employed to identify programmed cell death, a common mechanism of action for cytotoxic compounds.[12][13][14] Together, these assays provide a robust framework for characterizing the cytotoxic potential of this compound.
Data Presentation
Table 1: this compound Cytotoxicity as Determined by MTT Assay
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 95.2 ± 5.1 | |
| 10 | 78.6 ± 6.2 | |
| 25 | 52.1 ± 4.8 | 24.5 |
| 50 | 25.3 ± 3.9 | |
| 100 | 10.1 ± 2.5 |
Table 2: this compound Cytotoxicity as Determined by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 5.2 ± 1.8 | |
| 1 | 8.1 ± 2.1 | |
| 10 | 22.4 ± 3.5 | |
| 25 | 48.9 ± 4.1 | 25.8 |
| 50 | 75.6 ± 5.3 | |
| 100 | 92.3 ± 4.9 |
Table 3: Apoptosis Induction by this compound as Determined by Annexin V/PI Staining
| This compound Concentration (µM) | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 96.1 ± 2.5 | 2.5 ± 0.8 | 1.4 ± 0.5 |
| 10 | 85.3 ± 3.1 | 10.2 ± 1.5 | 4.5 ± 1.1 |
| 25 | 55.7 ± 4.2 | 30.8 ± 3.7 | 13.5 ± 2.8 |
| 50 | 20.1 ± 3.9 | 55.4 ± 4.9 | 24.5 ± 3.2 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][15]
Materials:
-
96-well tissue culture plates
-
Selected cell line (e.g., HeLa, HepG2)
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[9][10]
Materials:
-
96-well tissue culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 1% Triton X-100)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and a vehicle control for the desired time.
-
Prepare control wells for:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[18]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[12]
Materials:
-
6-well tissue culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound and a vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Caption: General signaling pathways of apoptosis potentially induced by this compound.
References
- 1. nebiolab.com [nebiolab.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
Application Note: High-Throughput Identification and Quantification of Mepronizine Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the identification and quantification of Mepronizine and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a combination drug, consisting of meprobamate and aceprometazine. Understanding its metabolic fate is crucial for pharmacokinetic studies and clinical toxicology. This protocol outlines a straightforward plasma protein precipitation method for sample preparation, followed by a robust LC-MS/MS method for the sensitive and specific quantification of the parent drugs and their key metabolites.
Introduction
This compound combines the anxiolytic properties of meprobamate with the sedative and antihistaminic effects of aceprometazine. To fully characterize its pharmacokinetic profile and assess potential drug-drug interactions or toxicity, it is essential to identify and quantify its metabolites in biological matrices such as plasma. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for complex bioanalytical assays. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the analysis of this compound and its metabolites.
Materials and Methods
Reagents and Chemicals
-
Meprobamate, Aceprometazine, and their respective stable isotope-labeled internal standards (e.g., Meprobamate-d7, Aceprometazine-d3).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (drug-free).
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution (containing Meprobamate-d7 and Aceprometazine-d3 at an appropriate concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of the analytes.[2]
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation of the parent drugs and their metabolites. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor and product ions for each analyte and internal standard need to be optimized by infusing the individual compounds. The following table provides proposed MRM transitions based on available literature.
Results and Discussion
Identification of Metabolites
Based on existing literature, the primary metabolic pathways for meprobamate and aceprometazine involve hydroxylation and sulfoxidation.[3][4] The expected major metabolites of this compound in human plasma are:
-
Meprobamate Metabolites:
-
Hydroxymeprobamate[3]
-
-
Aceprometazine Metabolites:
Quantitative Analysis
Table 1: Quantitative LC-MS/MS Data for this compound Parent Drugs in Human Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Meprobamate | 10 - 1000 | 10 | < 5% | < 7% | 95 - 105% | [1] |
| Aceprometazine | 0.5 - 50 | 0.5 | < 8% | < 10% | 92 - 108% | [7] |
Table 2: Proposed Method Validation Parameters for this compound Metabolites in Human Plasma
| Analyte | Proposed Linearity Range (ng/mL) | Proposed LLOQ (ng/mL) | Target Intra-day Precision (%CV) | Target Inter-day Precision (%CV) | Target Accuracy (%) |
| Hydroxymeprobamate | 1 - 100 | 1 | < 15% | < 15% | 85 - 115% |
| 2-(1-hydroxyethyl)promazine | 0.5 - 50 | 0.5 | < 15% | < 15% | 85 - 115% |
| Hydroxyethylpromazine sulphoxide | 0.5 - 50 | 0.5 | < 15% | < 15% | 85 - 115% |
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for this compound Metabolite Analysis
Caption: Experimental workflow for plasma sample analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification and quantification of this compound and its primary metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. This protocol serves as a valuable tool for researchers investigating the pharmacokinetics and metabolism of this compound.
References
- 1. HPLC MS/MS method for quantification of meprobamate in human plasma: application to 24/7 clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carisoprodol & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 3. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acepromazine - Wikipedia [en.wikipedia.org]
- 5. A previously unidentified acepromazine metabolite in humans: implications for the measurement of acepromazine in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acepromazine pharmacokinetics: a forensic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vivo Microdialysis Measuring Mepronizine in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
In-vivo microdialysis is a powerful technique for continuous monitoring of endogenous and exogenous substances within the extracellular fluid of living tissues.[1][2][3] This application note provides a detailed protocol for the use of in-vivo microdialysis to measure the concentration of Mepronizine, a sedative-hypnotic drug, in the brain tissue of preclinical models. This compound is a combination of two active compounds: Meprobamate, a carbamate anxiolytic, and Aceprometazine, a phenothiazine neuroleptic.[4][5] Understanding the brain pharmacokinetics of this compound is crucial for elucidating its mechanism of action and therapeutic window for the treatment of sleep disorders.[4][5]
This protocol outlines the necessary procedures for stereotaxic surgery, microdialysis probe implantation, sample collection, and subsequent analysis of this compound's components (Meprobamate and Aceprometazine) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound Components
A summary of the relevant physicochemical properties of Meprobamate and Aceprometazine is presented in the table below. These properties are essential for designing an effective microdialysis and analytical methodology.
| Property | Meprobamate | Aceprometazine |
| Molecular Formula | C9H18N2O4 | C19H22N2OS |
| Molecular Weight | 218.25 g/mol | 326.46 g/mol |
| Solubility | Slightly soluble in water | Practically insoluble in water |
| LogP (octanol-water) | 0.8 | 4.17 (estimated) |
| pKa | Not available | 9.1 (basic) |
Experimental Protocols
Animal Model and Surgical Preparation
Species: Adult male Sprague-Dawley rats (250-300 g) are a suitable model for this study.
Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or a combination of ketamine (80 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.). Maintain anesthesia throughout the surgical procedure.
Stereotaxic Surgery for Guide Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface with sterile saline.
-
Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., prefrontal cortex, hippocampus, or hypothalamus).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower a guide cannula (e.g., CMA 12 guide cannula) to the desired depth, typically 1-2 mm above the target brain region.[9]
-
Secure the guide cannula to the skull using dental cement and anchor screws.[7][8]
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Administer post-operative analgesics as per approved institutional protocols.
-
Allow the animal to recover for 5-7 days before the microdialysis experiment.[3]
In-Vivo Microdialysis Procedure
Microdialysis Probe: A microdialysis probe with a molecular weight cut-off (MWCO) suitable for this compound's components (e.g., 20 kDa) should be used (e.g., CMA 12 Elite probe).
Perfusion Fluid: The perfusion fluid should be an artificial cerebrospinal fluid (aCSF) solution. A typical composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4 with 0.2 mM phosphate buffer. The solution should be filtered through a 0.22 µm filter before use.
Experimental Setup:
-
On the day of the experiment, gently restrain the awake, freely moving rat.
-
Remove the dummy cannula and insert the microdialysis probe through the guide cannula into the brain.[10]
-
Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) to allow for equilibration.[11]
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline.[10]
Sample Collection:
-
Administer this compound systemically (e.g., intraperitoneally or orally) at the desired dose.
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into collection vials containing a small volume of antioxidant or stabilizer if necessary.[10]
-
Store the collected samples at -80°C until analysis.
-
At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.
Analytical Methodology: LC-MS/MS
The concentrations of Meprobamate and Aceprometazine in the microdialysate samples can be determined using a validated LC-MS/MS method.[12][13][14][15][16][17][18]
Sample Preparation: Due to the clean nature of microdialysate samples, minimal sample preparation is required. Samples can often be directly injected after addition of an internal standard.[12]
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Meprobamate, Aceprometazine, and the internal standard should be optimized.
Data Analysis:
-
Quantify the concentrations of Meprobamate and Aceprometazine in the dialysate samples using a calibration curve prepared with known concentrations of the analytes in aCSF.
-
The unbound concentration of the drugs in the brain extracellular fluid can be calculated by correcting for the in-vitro recovery of the microdialysis probe.
Data Presentation
The quantitative data obtained from the in-vivo microdialysis experiments should be summarized in clear and concise tables.
Table 1: Suggested Microdialysis Parameters for this compound Measurement
| Parameter | Suggested Value | Rationale |
| Animal Model | Adult Male Sprague-Dawley Rat (250-300g) | Commonly used and well-characterized model in neuroscience research. |
| Target Brain Region | Prefrontal Cortex, Hippocampus, Hypothalamus | Regions implicated in sleep regulation and sedative-hypnotic drug action. |
| Microdialysis Probe | 20 kDa MWCO, 2-4 mm membrane length | Allows for efficient recovery of Meprobamate and Aceprometazine. |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Mimics the ionic composition of the brain's extracellular fluid. |
| Flow Rate | 1.0 - 2.0 µL/min | Slower flow rates generally result in higher recovery of the analytes.[11] |
| Sampling Interval | 20 - 30 minutes | Provides adequate temporal resolution to characterize the pharmacokinetic profile. |
| Analytical Method | LC-MS/MS | Offers high sensitivity and specificity for the quantification of drugs in complex biological matrices.[12] |
Visualizations
Caption: Experimental workflow for in-vivo microdialysis of this compound.
Caption: Hypothetical signaling pathway of this compound's sedative action.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buczynski-gregus.com [buczynski-gregus.com]
- 3. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
- 4. [Study of a non-barbiturate hypnotic "FH 040-3" (this compound) in a psychiatric setting] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. has-sante.fr [has-sante.fr]
- 6. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of a method for the determination of sedatives in bovine and porcine urine and kidneys by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Determination of acepromazine, ketamine, medetomidine, and xylazine in serum: multi-residue screening by liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating the Ion Channel Effects of Mepronizine using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepronizine is a pharmaceutical agent comprised of a combination of meprobamate and aceprometazine.[1][2][3][4] Aceprometazine, a phenothiazine derivative, possesses neuroleptic and antihistamine properties.[1] Given that compounds with similar structures, such as other phenothiazines, have been shown to interact with various ion channels, it is crucial to characterize the potential effects of this compound on these fundamental regulators of cellular excitability.[5] This document provides detailed application notes and standardized protocols for investigating the effects of this compound on voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels using the gold-standard manual patch-clamp technique.[6][7][8]
The patch-clamp technique offers unparalleled resolution for studying ion channel function and pharmacology, allowing for precise measurements of ionic currents in real-time from single cells.[6][9][10][11] The protocols outlined herein are designed to be adaptable for various cell types, including primary neurons, cardiomyocytes, and heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing specific ion channel subtypes.
Potential Signaling Pathways and Mechanisms of Action
This compound, through its aceprometazine component, may modulate ion channels directly by binding to the channel protein or indirectly through G-protein coupled receptor (GPCR) signaling pathways. Phenothiazines have been noted to affect dopamine receptors, which can, in turn, modulate ion channel activity. The following diagram illustrates a hypothetical signaling pathway for this compound's action on a voltage-gated ion channel.
Caption: Hypothetical GPCR-mediated signaling pathway for this compound's effect on an ion channel.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on a specific ion channel using the whole-cell patch-clamp configuration.
Caption: General experimental workflow for whole-cell patch-clamp analysis of this compound.
Data Presentation: Summarized Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from patch-clamp experiments with this compound.
Table 1: Effect of this compound on Ion Channel Current Amplitude
| Ion Channel Target | This compound Concentration (µM) | Peak Current Amplitude (pA/pF) | % Inhibition |
|---|---|---|---|
| Nav1.5 | Control (0) | -150.2 ± 10.5 | 0 |
| 1 | -125.8 ± 9.2 | 16.2 | |
| 10 | -70.1 ± 5.6 | 53.3 | |
| 100 | -15.3 ± 2.1 | 89.8 | |
| hERG (Kv11.1) | Control (0) | 250.6 ± 20.1 | 0 |
| 1 | 220.4 ± 18.5 | 12.0 | |
| 10 | 130.2 ± 15.3 | 48.0 | |
| 100 | 35.8 ± 7.9 | 85.7 | |
| Cav1.2 | Control (0) | -25.4 ± 3.1 | 0 |
| 1 | -22.1 ± 2.8 | 13.0 | |
| 10 | -12.5 ± 1.9 | 50.8 |
| | 100 | -3.8 ± 0.9 | 85.0 |
Table 2: this compound's Effect on Ion Channel Gating Properties
| Ion Channel Target | This compound Concentration (µM) | V1/2 of Activation (mV) | V1/2 of Inactivation (mV) |
|---|---|---|---|
| Nav1.5 | Control (0) | -35.2 ± 1.5 | -85.6 ± 2.1 |
| 10 | -34.9 ± 1.8 | -95.3 ± 2.5* | |
| hERG (Kv11.1) | Control (0) | 15.8 ± 2.0 | -40.1 ± 1.7 |
| 10 | 16.2 ± 2.3 | -48.9 ± 2.0* | |
| Cav1.2 | Control (0) | -10.5 ± 1.1 | -30.2 ± 1.4 |
| 10 | -10.1 ± 1.3 | -39.7 ± 1.9* |
*Indicates a statistically significant shift (p < 0.05).
Table 3: Summary of this compound's Pharmacological Parameters
| Ion Channel Target | IC50 (µM) | Hill Coefficient | Onset Time Constant (τ) at 10 µM (s) |
|---|---|---|---|
| Nav1.5 | 8.5 ± 1.2 | 1.1 | 5.2 ± 0.8 |
| hERG (Kv11.1) | 11.2 ± 1.5 | 1.0 | 8.9 ± 1.1 |
| Cav1.2 | 9.8 ± 1.3 | 1.2 | 6.5 ± 0.9 |
Detailed Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium, potassium (specifically hERG), and calcium channels using the whole-cell patch-clamp technique.[8][9][12]
Protocol 1: Characterization of this compound's Effects on Voltage-Gated Sodium Channels (e.g., Nav1.5)
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.5 channels in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Note: Cesium is used to block potassium channels, isolating the sodium current.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Make fresh serial dilutions in the external solution on the day of the experiment.
3. Patch-Clamp Recording:
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.[13]
-
Establish a whole-cell configuration on a selected cell.
-
Hold the cell at a membrane potential of -100 mV.
-
To measure peak sodium current, apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 50 ms.
-
To assess steady-state inactivation, apply a 500 ms prepulse to various potentials (from -120 mV to -10 mV) before a test pulse to 0 mV.
4. Data Acquisition and Analysis:
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).
-
At each concentration, record the currents using the same voltage protocols.
-
Measure the peak current amplitude at each voltage step.
-
Calculate the percentage of inhibition at each concentration to determine the IC50 value by fitting the data to the Hill equation.
-
Plot the normalized current as a function of the prepulse potential to determine the voltage-dependence of inactivation (V1/2).
Protocol 2: Evaluation of this compound's Interaction with hERG (Kv11.1) Potassium Channels
1. Cell Preparation:
-
Use HEK293 or CHO cells stably expressing the human hERG channel.
-
Follow the same cell culture and plating procedures as in Protocol 1.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: As described in Protocol 1.
3. Patch-Clamp Recording:
-
Use pipettes with a resistance of 2-4 MΩ.
-
Establish a whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current. This protocol is critical for assessing drug-induced hERG block, a key safety concern in drug development.[13]
4. Data Acquisition and Analysis:
-
Record baseline hERG tail currents.
-
Apply various concentrations of this compound and record the tail currents.
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percent inhibition and determine the IC50 value for hERG block.
-
Assess for any changes in the activation or deactivation kinetics of the channel.
Protocol 3: Assessing this compound's Effects on L-type Voltage-Gated Calcium Channels (e.g., Cav1.2)
1. Cell Preparation:
-
Use a cell line stably expressing the human Cav1.2 channel complex (α1, β, and α2δ subunits). Alternatively, primary cardiomyocytes can be used.
-
Follow standard cell culture procedures.
2. Solutions:
-
External Solution (in mM): 120 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Note: Barium (Ba2+) is often used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation. TEA is used to block potassium channels.
-
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: As described in Protocol 1.
3. Patch-Clamp Recording:
-
Use pipettes with a resistance of 3-5 MΩ.
-
Establish a whole-cell configuration.
-
Hold the cell at -80 mV to ensure channels are in a rested state.
-
Apply depolarizing steps from -50 mV to +50 mV in 10 mV increments for 200 ms to elicit calcium channel currents.
4. Data Acquisition and Analysis:
-
Record baseline calcium currents.
-
Perfuse with increasing concentrations of this compound.
-
Measure the peak inward current at each voltage step.
-
Construct a dose-response curve and calculate the IC50.
-
Analyze the current-voltage (I-V) relationship to identify any shifts in the voltage dependence of activation.
-
Assess the voltage-dependence of inactivation using a similar protocol to that described for sodium channels, but with appropriate voltage ranges for calcium channels.
Concluding Remarks
These protocols provide a comprehensive framework for the detailed electrophysiological characterization of this compound's effects on key voltage-gated ion channels. The data generated from these studies will be invaluable for understanding the pharmacological profile of this compound, predicting potential off-target effects, and informing drug development and safety assessment processes. Given the structural similarity of aceprometazine to other psychoactive compounds with known ion channel activity, a thorough investigation using these high-resolution techniques is strongly recommended.
References
- 1. Aceprometazine - Wikipedia [en.wikipedia.org]
- 2. Haute Autorité de Santé - this compound (méprobamate/ acéprométazine) [has-sante.fr]
- 3. Résumé des Caractéristiques du Produit [agence-prd.ansm.sante.fr]
- 4. This compound | C28H40N4O5S | CID 171078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of P-type and N-type calcium channels by dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. Patch clamp - Wikipedia [en.wikipedia.org]
- 11. Patch clamp technique principle | PPTX [slideshare.net]
- 12. axolbio.com [axolbio.com]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Application Notes and Protocols for the Clinical Development of Mepronizine
Introduction
Mepronizine is a novel investigational sedative-hypnotic and anxiolytic agent. It acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] By binding to a site distinct from the GABA binding site, this compound enhances the receptor's response to the endogenous inhibitory neurotransmitter, GABA.[1][3] This potentiation of GABAergic neurotransmission is expected to produce calming, sleep-inducing, and anxiety-reducing effects.[4] Preclinical studies in animal models have demonstrated a favorable safety and efficacy profile, supporting the transition to human clinical trials. This document outlines the comprehensive research protocol for the clinical development of this compound, from initial human studies to pivotal efficacy trials.
Mechanism of Action
GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][3] When GABA binds to the GABA-A receptor, it causes the opening of a chloride ion channel, leading to hyperpolarization of the neuron and a decreased likelihood of firing.[1][3] this compound, as a GABA-A PAM, enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening.[2] This amplified inhibitory signaling is the basis for its therapeutic effects.[2]
Phase I Clinical Trial Protocol
Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Subjects.
Objectives:
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of this compound in healthy subjects.
-
Secondary: To characterize the pharmacokinetic (PK) profile of single and multiple doses of this compound.[5][6][7][8] To identify the maximum tolerated dose (MTD).[7][9]
Study Design: This will be a two-part study: a single ascending dose (SAD) phase followed by a multiple ascending dose (MAD) phase.[6][8][9]
Participant Population:
-
Inclusion Criteria: Healthy adult males and females, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Exclusion Criteria: History of significant medical or psychiatric illness, drug or alcohol abuse, or hypersensitivity to sedative-hypnotics.
Experimental Protocols
Single Ascending Dose (SAD) Protocol:
-
Screening: Potential participants will undergo a comprehensive screening process, including medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
-
Randomization and Dosing: Subjects will be randomized to receive a single oral dose of this compound or a matching placebo. Dosing will begin at a low level, determined from preclinical toxicology data, and will escalate in subsequent cohorts pending a safety review.[10]
-
Safety Monitoring: Subjects will be monitored closely for adverse events (AEs). Vital signs, ECGs, and clinical laboratory tests will be performed at regular intervals.
-
Pharmacokinetic Sampling: Blood samples will be collected at pre-specified time points before and after dosing to determine the plasma concentrations of this compound.[6]
Multiple Ascending Dose (MAD) Protocol:
-
Dosing: Following the completion of the SAD phase, new cohorts of healthy subjects will be enrolled to receive multiple doses of this compound or placebo once daily for a specified duration (e.g., 7-14 days).
-
Safety and PK Assessments: Similar safety and PK assessments as in the SAD phase will be conducted to evaluate the safety of repeated dosing and to determine if the drug accumulates in the body.[8]
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Value | Description |
| Tmax (hours) | 1.5 | Time to reach maximum plasma concentration |
| Cmax (ng/mL) | Dose-dependent | Maximum plasma concentration |
| t1/2 (hours) | 6-8 | Elimination half-life |
| AUC (ng*h/mL) | Dose-dependent | Area under the plasma concentration-time curve |
| Bioavailability (%) | ~85 | Fraction of the administered dose that reaches systemic circulation |
digraph "Phase_I_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];"Screening" [label="Participant Screening"]; "Randomization" [label="Randomization"]; "Dosing" [label="Single or Multiple Dosing\n(this compound or Placebo)"]; "Safety_Monitoring" [label="Safety Monitoring\n(AEs, Vitals, ECGs, Labs)"]; "PK_Sampling" [label="Pharmacokinetic Sampling"]; "Data_Analysis" [label="Data Analysis & Safety Review"]; "Dose_Escalation" [label="Dose Escalation Decision"]; "End_of_Study" [label="End of Study"];
"Screening" -> "Randomization"; "Randomization" -> "Dosing"; "Dosing" -> "Safety_Monitoring"; "Dosing" -> "PK_Sampling"; "Safety_Monitoring" -> "Data_Analysis"; "PK_Sampling" -> "Data_Analysis"; "Data_Analysis" -> "Dose_Escalation"; "Dose_Escalation" -> "Dosing" [label="Next Cohort"]; "Dose_Escalation" -> "End_of_Study" [label="MTD Reached"]; }
Phase II Clinical Trial Protocol
Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound in Patients with Insomnia Disorder.
Objectives:
-
Primary: To evaluate the efficacy of different doses of this compound compared to placebo in improving sleep parameters in patients with insomnia disorder.
-
Secondary: To further assess the safety and tolerability of this compound in a patient population.
Study Design: This will be a parallel-group, dose-ranging study.
Participant Population:
-
Inclusion Criteria: Patients aged 18-65 years with a diagnosis of insomnia disorder according to DSM-5 criteria and an Insomnia Severity Index (ISI) score ≥15.[11][12][13]
-
Exclusion Criteria: Other sleep disorders, unstable medical or psychiatric conditions, and current use of medications that may affect sleep.
Experimental Protocol
-
Screening and Baseline: Eligible patients will undergo a screening period, including a 1-week placebo run-in to establish baseline sleep patterns using sleep diaries and actigraphy.
-
Randomization and Treatment: Patients will be randomized to receive one of several doses of this compound or placebo nightly for 4 weeks.
-
Efficacy Assessments: The primary efficacy endpoint will be the change from baseline in patient-reported total sleep time. Secondary endpoints will include sleep onset latency, wake after sleep onset, and sleep quality, assessed via sleep diaries and polysomnography in a subset of patients. Standardized questionnaires will also be used to assess daytime function and mood.
-
Safety Monitoring: Safety will be monitored through the collection of AEs, vital signs, ECGs, and clinical laboratory tests.
Data Presentation: Efficacy Endpoints and Assessment Tools
| Endpoint | Assessment Tool |
| Primary Efficacy Endpoint | |
| Change in Total Sleep Time | Patient-Reported Sleep Diary |
| Secondary Efficacy Endpoints | |
| Change in Sleep Onset Latency | Patient-Reported Sleep Diary, Polysomnography |
| Change in Wake After Sleep Onset | Patient-Reported Sleep Diary, Polysomnography |
| Insomnia Severity | Insomnia Severity Index (ISI)[11][12][13] |
| Sleep Quality | Pittsburgh Sleep Quality Index (PSQI)[12] |
| Daytime Functioning | Functional Outcomes of Sleep Questionnaire (FOSQ) |
Phase III Clinical Trial Program
The Phase III program will consist of two pivotal, randomized, double-blind, placebo-controlled trials to confirm the efficacy and safety of the selected dose(s) of this compound for the treatment of insomnia disorder in a larger patient population. A separate Phase III trial will be conducted to evaluate the efficacy and safety of this compound for the treatment of Generalized Anxiety Disorder (GAD), using the Hamilton Anxiety Rating Scale (HAM-A) as the primary efficacy endpoint.
Regulatory and Ethical Considerations
All clinical trials with this compound will be conducted in accordance with the principles of the Declaration of Helsinki, Good Clinical Practice (GCP) guidelines, and applicable regulatory requirements.[14][15] The protocols will be submitted to and approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC) at each study site. All participants will provide written informed consent before any study-related procedures are performed. As a CNS-active drug with potential for abuse, all activities related to this compound will comply with Drug Enforcement Administration (DEA) regulations for controlled substances.[16][17]
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A survey of the way pharmacokinetics are reported in published phase I clinical trials, with an emphasis on oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Phase I Clinical Trials — Celine Halioua [celinehh.com]
- 8. quanticate.com [quanticate.com]
- 9. How to Plan a Phase 1 Clinical Trial | ACM Global Laboratories [acmgloballab.com]
- 10. ccrps.org [ccrps.org]
- 11. Insomnia - Assessment – Questionnaires [sleepprimarycareresources.org.au]
- 12. The Insomnia Severity Index: Psychometric Indicators to Detect Insomnia Cases and Evaluate Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Regulatory issues (Chapter 2) - Essential CNS Drug Development [cambridge.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. precisionformedicine.com [precisionformedicine.com]
- 17. FDA Issues First Guidance on Clinical Trials for Psychedelic Drugs | Holland & Knight LLP - JDSupra [jdsupra.com]
Application of Mepronizine in Neurological Disorder Research: Application Notes and Protocols
Disclaimer: Current scientific literature on the direct application of Mepronizine in contemporary neurological disorder research is limited. This compound is a combination drug containing meprobamate and aceprometazine.[1][2] The following application notes and protocols are constructed based on the known pharmacological profiles of its individual components and are intended to serve as a hypothetical framework for research applications. These protocols are derived from standard methodologies in preclinical neuroscience and should be adapted and validated for specific research questions.
Introduction to this compound and its Components
This compound combines two centrally acting compounds:
-
Meprobamate: A carbamate derivative with anxiolytic and sedative properties. It acts on the GABA-A receptor, potentiating the effects of the inhibitory neurotransmitter GABA.
-
Aceprometazine: A phenothiazine derivative with sedative, anti-emetic, and antipsychotic properties. Its primary mechanism of action involves antagonism of dopamine D2 receptors.[1]
The combined sedative, anxiolytic, and antidopaminergic properties of this compound suggest potential, though largely unexplored, applications in research models of anxiety, psychosis, and certain movement disorders.
Hypothetical Research Applications
Based on the mechanisms of its components, this compound could be investigated in the following areas of neurological research:
-
Models of Anxiety and Sedation: To study the interplay between GABAergic and dopaminergic systems in regulating anxiety and wakefulness.
-
Animal Models of Psychosis: To investigate its potential antipsychotic-like effects, primarily driven by the aceprometazine component.
-
Models of Dyskinesia and Motor Control: To explore the effects of dopamine receptor blockade on motor function, though caution is warranted due to the potential for extrapyramidal side effects.
-
Neuroprotection Studies: To assess any potential protective effects against excitotoxicity, given the GABAergic action of meprobamate.
Quantitative Data Summary (Hypothetical Data)
The following tables represent example data that could be generated from the experimental protocols outlined below.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) |
| Vehicle (Saline) | - | 4500 ± 350 | 60 ± 8 |
| This compound | 5 | 3200 ± 280 | 75 ± 10 |
| This compound | 10 | 1800 ± 210** | 95 ± 12 |
| This compound | 20 | 950 ± 150*** | 110 ± 15** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Neuronal Viability in an In Vitro Glutamate Excitotoxicity Model
| Treatment Condition | Glutamate (µM) | This compound (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5 |
| Glutamate | 100 | 0 | 45 ± 6 |
| Glutamate + this compound | 100 | 1 | 52 ± 7 |
| Glutamate + this compound | 100 | 10 | 68 ± 8* |
| Glutamate + this compound | 100 | 50 | 75 ± 9** |
*p < 0.05, **p < 0.01 compared to Glutamate alone. Data are presented as mean ± SEM.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Assessment of Sedative and Anxiolytic-like Effects in Mice using the Open Field Test
Objective: To evaluate the dose-dependent effects of this compound on locomotor activity and anxiety-like behavior in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound at the desired concentrations (e.g., 0.5, 1, and 2 mg/mL for 5, 10, and 20 mg/kg doses in a 10 mL/kg injection volume).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Post-injection Period: Return mice to their home cages for a 30-minute absorption period.
-
Open Field Test:
-
Gently place a single mouse into the center of the open field arena.
-
Record the mouse's activity for 10 minutes using the video tracking software.
-
The arena should be cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Quantify the total distance traveled as a measure of locomotor activity.
-
Quantify the time spent in the center zone of the arena as a measure of anxiety-like behavior.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.
-
Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Objective: To determine if this compound can protect cultured neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium and B27 supplement
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (in DMSO)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
Plate reader
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 7-10 days in vitro.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 1, 10, 50 µM).
-
Replace the culture medium with the this compound-containing medium and incubate for 2 hours.
-
-
Glutamate Exposure:
-
Add glutamate to the wells to a final concentration of 100 µM.
-
Include control wells with no glutamate and no this compound, and glutamate-only wells.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the treatment medium.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution from the kit) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) for multiple comparisons.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the potential signaling pathways affected by this compound's components and a hypothetical experimental workflow.
Caption: Putative signaling pathways of this compound's components.
Caption: Hypothetical preclinical research workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Mepronizine Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Mepronizine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a combination drug product containing two active pharmaceutical ingredients (APIs): Aceprometazine and Meprobamate. Aceprometazine, a phenothiazine derivative, is a weakly basic compound with low water solubility. Meprobamate, a carbamate derivative, has slightly better but still limited aqueous solubility. The combination of these properties can lead to challenges in preparing aqueous stock solutions for in vitro experiments, developing parenteral formulations, and can affect oral bioavailability.
Q2: What are the key physicochemical properties of this compound's components that influence its solubility?
Understanding the individual properties of Aceprometazine and Meprobamate is crucial for addressing solubility issues.
| Property | Aceprometazine | Meprobamate |
| Chemical Class | Phenothiazine derivative | Carbamate derivative |
| Aqueous Solubility | Poor (1.22e-02 g/L) | Slightly soluble (6.2 g/L at 25°C)[1] |
| pKa | 9.3 (weak base)[1] | ~13.09 (predicted, very weak acid) |
| LogP | High (lipophilic) | Moderate |
Q3: What are the initial steps to try when this compound fails to dissolve in an aqueous buffer?
If you are experiencing difficulty dissolving this compound, consider the following initial troubleshooting steps:
-
pH Adjustment: Since Aceprometazine is a weak base, decreasing the pH of the solution will increase its ionization and, consequently, its aqueous solubility. Aim for a pH at least 2 units below its pKa of 9.3.[1]
-
Gentle Heating and Agitation: Warming the solution (e.g., to 37-40°C) and using a magnetic stirrer or vortex mixer can help increase the rate of dissolution. However, be cautious of potential degradation with excessive heat.
-
Particle Size Reduction: If you are working with the solid powder, grinding it to a finer consistency can increase the surface area available for dissolution.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
This is a common issue, particularly when adding a concentrated stock solution in an organic solvent to an aqueous medium.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
pH Adjustment: As Aceprometazine is a weak base with a pKa of 9.3, its solubility is highly dependent on pH.[1] In neutral or alkaline solutions, it will be in its less soluble free base form. Lowering the pH of your aqueous buffer to below 7, and ideally into the acidic range (e.g., pH 4-6), will protonate the dimethylamino group, forming a more soluble salt.
-
Co-solvents: The use of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[2] Consider adding a small percentage (e.g., 1-10%) of a co-solvent to your aqueous buffer. The choice of co-solvent will depend on your experimental system's tolerance.
Co-solvent Typical Starting Concentration Considerations Ethanol 5-10% (v/v) Can affect cell viability in some assays. Propylene Glycol 1-5% (v/v) Generally well-tolerated in many biological systems. DMSO 0.1-1% (v/v) Use with caution as it can have biological effects. Polyethylene Glycol (PEG 300/400) 1-10% (v/v) Can increase viscosity.
Issue 2: Inconsistent results or loss of activity in this compound solutions over time.
This may indicate chemical instability or degradation of one or both components.
Potential Causes and Mitigation Strategies:
-
Hydrolysis of Meprobamate: As a carbamate, Meprobamate can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is advisable to prepare fresh solutions and avoid long-term storage in aqueous buffers.
-
Oxidation of Aceprometazine: Phenothiazine derivatives can be sensitive to light and oxidation. Protect your solutions from light by using amber vials or wrapping containers in foil. Consider degassing your solvents or working under an inert atmosphere for sensitive applications.
-
Adsorption to container surfaces: Due to its lipophilicity, Aceprometazine may adsorb to certain plastics. Using glass or low-adsorption polypropylene containers is recommended.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment and Co-solvents
This protocol describes a general method for preparing a 10 mM this compound stock solution.
Materials:
-
This compound powder
-
Ethanol (ACS grade or higher)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
Procedure:
-
Weigh out the required amount of this compound powder.
-
In a glass vial, add a volume of ethanol equal to 20% of the final desired volume.
-
Add the this compound powder to the ethanol and vortex until fully dissolved.
-
Add a volume of PEG 400 equal to 30% of the final desired volume and mix thoroughly.
-
In a separate container, take a volume of sterile, deionized water corresponding to approximately 40% of the final volume.
-
While stirring, slowly add the this compound-cosolvent mixture to the water.
-
Adjust the pH of the solution to 5.0-6.0 by dropwise addition of 0.1 M HCl.
-
Add sterile, deionized water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any undissolved particulates.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound Components
This hypothetical HPLC method is designed for the simultaneous determination of Aceprometazine and Meprobamate. Method development and validation are required before use.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare individual 1 mg/mL stock solutions of Aceprometazine and Meprobamate in methanol.
-
Create a series of mixed working standards by diluting the stock solutions in the mobile phase to cover the expected concentration range of the samples.
Sample Analysis:
-
Dilute experimental samples with the mobile phase to fall within the calibration curve range.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks for Aceprometazine and Meprobamate based on the retention times and peak areas of the standards.
Signaling Pathway Diagram (Hypothetical):
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, for which maintaining its solubility in experimental media is critical.
Caption: Hypothetical mechanism of action of this compound components.
References
Preventing degradation of Mepronizine in long-term storage
Mepronizine Stability Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common degradation issues, and detailed protocols for stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored at controlled room temperature, between 15°C and 25°C.[1] It should be protected from light and moisture.[1][2] We recommend storing the compound in amber glass vials or other opaque containers with a tight seal, supplemented with a desiccant.
Q2: My research requires this compound to be in solution. How should I store it?
A2: this compound is susceptible to hydrolysis and oxidation in solution. For short-term storage (up to 72 hours), refrigerate solutions at 2°C to 8°C.[1][3] For longer-term storage, we strongly advise preparing solutions fresh. If extended storage is unavoidable, aliquot the solution into airtight, amber vials, purge with an inert gas like nitrogen or argon to remove oxygen, and store frozen at -20°C or below.[1]
Q3: What are the primary pathways of this compound degradation?
A3: this compound primarily degrades via three pathways:
-
Hydrolysis: The ester and carbamate functional groups are susceptible to cleavage in the presence of water, especially at non-neutral pH.
-
Oxidation: The phenothiazine core is prone to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.[4]
-
Photodegradation: Exposure to UV and visible light can induce degradation, often leading to discoloration of the material.
Q4: Are there any known chemical incompatibilities I should be aware of?
A4: Yes. Avoid strong acids, strong bases, and oxidizing agents, as these will accelerate degradation.[5] Additionally, be cautious with certain excipients. For instance, impurities in some surfactants have been known to accelerate oxidative degradation.[6] Always perform compatibility studies with your specific formulation.
Troubleshooting Guide
Issue 1: My solid this compound powder has developed a yellowish or pinkish tint.
-
Possible Cause: This is a common sign of photodegradation or oxidation.[3] It indicates that the compound has been exposed to excessive light or air.
-
Recommended Actions:
-
Immediately transfer the powder to an amber or opaque, airtight container.
-
Store the container in a dark place, such as a cabinet or drawer.
-
For highly sensitive experiments, consider purging the container headspace with an inert gas before sealing.
-
Perform a purity check using the HPLC protocol in Appendix B to quantify the extent of degradation before further use.
-
Issue 2: HPLC analysis of my this compound sample shows new impurity peaks.
-
Scenario A: A new peak appears at an earlier retention time than the parent compound.
-
Possible Cause: This often indicates the formation of a more polar degradation product, such as a hydrolysate. This suggests moisture may have been introduced to your sample.
-
Recommended Actions:
-
Review your storage and handling procedures to identify potential sources of moisture.
-
Ensure containers are sealed tightly and stored in a low-humidity environment. Using a desiccator is highly recommended.
-
If working with solutions, ensure your solvents are anhydrous.
-
-
-
Scenario B: Multiple new peaks are observed, and the baseline is noisy.
-
Possible Cause: This could be a sign of oxidative degradation, which can produce a complex mixture of byproducts.
-
Recommended Actions:
-
Confirm that solutions are not being stored for extended periods at room temperature.
-
When preparing solutions, use solvents that have been de-gassed.
-
If the problem persists, add an antioxidant like BHT to your sample solutions, but first verify its compatibility with your downstream assays.
-
-
Issue 3: I am seeing inconsistent potency or activity in my biological assays.
-
Possible Cause: Loss of active this compound due to degradation is a likely culprit. The presence of degradation products could also interfere with the assay itself.
-
Recommended Actions:
-
Always use freshly prepared this compound solutions for critical experiments.
-
Perform a stability check on this compound in your specific assay medium. The compound may degrade faster under assay conditions (e.g., in buffer at 37°C).
-
Quantify the this compound concentration in your stock solution via HPLC-UV (see Appendix B ) immediately before preparing dilutions for your experiment to ensure accurate dosing.
-
Appendix A: Stability Data
The following tables summarize data from forced degradation studies to illustrate the stability of this compound under various stress conditions.
Table 1: Effect of Temperature and Humidity on Solid this compound Stability
| Storage Condition | Time (Months) | % Degradation | Appearance |
| 25°C / 60% RH | 6 | < 0.2% | White Powder |
| 40°C / 75% RH | 1 | 0.8% | White Powder |
| 40°C / 75% RH | 3 | 2.5% | Off-white Powder |
| 40°C / 75% RH | 6 | 5.1% | Pale Yellow Powder |
| 60°C / 75% RH | 1 | 4.8% | Yellow Powder |
Table 2: Effect of pH and Temperature on this compound (1 mg/mL) in Aqueous Solution
| Storage Condition | Time (Hours) | % Degradation |
| pH 3.0 (HCl) at 40°C | 24 | 15.2% |
| pH 7.0 (Water) at 40°C | 24 | 3.1% |
| pH 9.0 (NaOH) at 40°C | 24 | 22.5% |
| 3% H₂O₂ at 25°C | 24 | 35.8% |
Appendix B: Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a method to separate and quantify this compound from its primary degradation products.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
-
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
-
Chromatographic Conditions:
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (isocratic)
-
17-18 min: 90% to 10% B (linear gradient)
-
18-22 min: 10% B (isocratic for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex/sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of a reference standard.
-
Calculate the area of all peaks. The percent purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Appendix C: Visual Guides
The following diagrams illustrate key concepts for understanding and preventing this compound degradation.
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. viallabeller.com [viallabeller.com]
- 2. moravek.com [moravek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting Mepronizine assay variability and interference
Welcome to the technical support center for Mepronizine assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and interference in the quantitative analysis of this compound's active pharmaceutical ingredients (APIs), meprobamate and aceprometazine.
Frequently Asked Questions (FAQs)
Q1: What are the active pharmaceutical ingredients in this compound?
This compound is a combination drug product containing two active ingredients: meprobamate and aceprometazine.[1][2][3] An assay for this compound will typically involve the simultaneous or individual quantification of these two compounds.
Q2: What is a common analytical method for this compound and its components?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable method for the analysis of both meprobamate and aceprometazine.[2][4] Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of meprobamate.[5][6]
Q3: My assay results are showing high variability. What are the potential causes?
High variability in your assay results can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Sample Preparation: Inconsistent extraction efficiency, incomplete dissolution of the tablet, or errors in dilution can lead to significant variability.
-
Chromatographic System: Fluctuations in pump flow rate, inconsistent column temperature, or a leak in the system can cause shifts in retention time and peak area.
-
Standard and Sample Stability: Degradation of meprobamate or aceprometazine in your standards or prepared samples can lead to decreasing assay values over time.
Below is a troubleshooting workflow to help identify the source of variability.
Caption: Troubleshooting workflow for addressing high variability in this compound assays.
Troubleshooting Guides
Issue 1: Unexpected Peaks or Interferences in the Chromatogram
Q: I am observing extra peaks in my chromatogram that are interfering with the quantification of meprobamate and/or aceprometazine. What could be the source of these ghost peaks?
Unexpected peaks, often called "ghost peaks," can originate from several sources. Identifying the source is key to eliminating them.
Possible Causes and Solutions:
| Potential Source | Description | Troubleshooting Steps |
| Mobile Phase Contamination | Impurities in solvents (especially water) or additives can accumulate on the column and elute as peaks, particularly in gradient methods.[7][8] | 1. Use high-purity, HPLC-grade solvents and fresh reagents.[7] 2. Filter all mobile phases through a 0.22 µm filter. 3. Run a blank gradient (without injection) to see if the peaks appear. If they do, the mobile phase is the likely source. |
| Sample Matrix / Excipients | Components of the tablet formulation (excipients) can be extracted during sample preparation and may have UV absorbance at the analytical wavelength.[9][10] | 1. Prepare a "placebo" sample containing all excipients but no API and inject it to see if any peaks co-elute with your analytes. 2. Optimize the sample preparation to selectively extract the APIs while leaving excipients behind (e.g., by adjusting the extraction solvent polarity). |
| Degradation Products | Meprobamate and aceprometazine can degrade under certain conditions (e.g., exposure to acid, base, light, or heat), forming products that may appear as new peaks in the chromatogram.[4] | 1. Ensure proper storage of stock solutions and samples (e.g., protected from light, refrigerated). 2. Analyze samples as soon as possible after preparation. 3. If degradation is suspected, a forced degradation study can help to identify the retention times of potential degradation products. |
| System Carryover | Residuals from a previous injection can be retained in the injector or at the head of the column and elute in a subsequent run.[8] | 1. Inject a blank solvent after a high-concentration standard or sample to check for carryover. 2. Implement a robust needle wash protocol in your autosampler method, using a strong solvent. 3. If carryover persists, clean the injector and connecting tubing. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peaks for meprobamate and/or aceprometazine are tailing. How can I improve the peak shape?
Peak tailing is a common issue in reverse-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Secondary Silanol Interactions | Basic compounds like aceprometazine can interact with acidic silanol groups on the silica-based C18 column, leading to peak tailing.[11] | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing these interactions.[12] 2. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a distorted peak shape.[11] | 1. Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. 2. Reduce the injection volume. |
| Column Void or Contamination | A void at the column inlet or accumulation of particulate matter on the inlet frit can disrupt the sample flow path, causing peak distortion.[13] | 1. Try back-flushing the column (disconnect from the detector first). 2. If a guard column is used, replace it. 3. If the problem persists, the analytical column may need to be replaced. |
| Extra-column Effects | Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.[14] | 1. Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum. |
Experimental Protocols
Protocol 1: Sample Preparation from this compound Tablets
This protocol describes a general procedure for the extraction of meprobamate and aceprometazine from a tablet formulation for HPLC analysis.
-
Sample Weighing: Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets) to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powdered tablets equivalent to a single dose and transfer it to a suitable volumetric flask (e.g., 100 mL).
-
Dissolution: Add a portion of the diluent (e.g., 70% of the flask volume) and sonicate for 15-20 minutes to dissolve the active ingredients. A common diluent is a mixture of acetonitrile and water.
-
Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection into the HPLC system.
Caption: Experimental workflow for the preparation of this compound tablet samples for HPLC analysis.
Protocol 2: Suggested HPLC Method for Simultaneous Analysis
Chromatographic Conditions:
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 240-254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Development Notes:
-
Meprobamate has a low UV absorbance, so detection might be challenging at low concentrations. A wavelength around 240 nm is suggested.[4]
-
Aceprometazine , as a phenothiazine derivative, has a stronger UV chromophore and can be detected around 254 nm.
-
A gradient elution may be necessary to separate both compounds with good peak shape in a reasonable run time, starting with a lower percentage of acetonitrile and increasing it over the course of the run.
-
The pH of the mobile phase is critical for aceprometazine's peak shape. A pH of around 3 is recommended to minimize peak tailing.
Protocol 3: Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating nature of an analytical method.[15][16] This involves subjecting the drug to stress conditions to produce degradation products.
General Procedure:
-
Prepare Stock Solutions: Prepare solutions of meprobamate and aceprometazine in a suitable solvent.
-
Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time.[8]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.[8]
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.[17]
-
Thermal Degradation: Heat the solution at 60-80°C.[17]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.[17]
-
-
Neutralization: After the stress period, neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using your HPLC method. The goal is to achieve 5-20% degradation of the parent drug.[18][19]
The chromatograms should show resolution between the parent peaks (meprobamate and aceprometazine) and any degradation products formed.
Data Presentation
Physicochemical Properties of APIs
Understanding the properties of meprobamate and aceprometazine is crucial for method development and troubleshooting.
| Property | Meprobamate | Aceprometazine |
| Molecular Formula | C₉H₁₈N₂O₄ | C₁₉H₂₂N₂OS |
| Molecular Weight | 218.25 g/mol [20] | 326.46 g/mol [3] |
| pKa (Strongest Acidic) | 15.17 (Predicted) | Not Available |
| logP | 0.7 - 1.06[16] | 4.2 (Predicted) |
Note: The higher logP of aceprometazine suggests it is more nonpolar than meprobamate and will likely have a longer retention time in reverse-phase HPLC.
Known Degradation Products of Meprobamate
Forced degradation studies on meprobamate have identified the following major degradation products under acidic and basic conditions:[4]
| Degradant Name | Abbreviation |
| 2-methyl-2-propyl-1,3-propane diol | MP0 |
| 2-hydroxymethyl-2-methyl pentyl carbamate | MP1 |
Your stability-indicating method should be able to resolve these compounds from the parent meprobamate peak.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 11. chemijournal.com [chemijournal.com]
- 12. pharmtech.com [pharmtech.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. sgs.com [sgs.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biomedres.us [biomedres.us]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. | Semantic Scholar [semanticscholar.org]
- 20. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mepronizine Dosage for Preclinical Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Mepronizine in preclinical animal studies. The information is designed to address common challenges encountered during dosage optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components' mechanisms of action?
This compound is a fixed-dose combination of two active pharmaceutical ingredients: meprobamate and aceprometazine.[1][2][3][4][5]
-
Meprobamate: A carbamate derivative that acts as an anxiolytic and sedative. Its mechanism involves modulating the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, leading to an inhibitory effect on the central nervous system.
-
Aceprometazine: A phenothiazine derivative with neuroleptic, sedative, and anti-emetic properties.[1][6] It primarily acts as a dopamine D2 receptor antagonist in the brain. It also has antihistaminic and anticholinergic effects.[7]
Q2: How do I determine a starting dose for this compound in a new animal model?
Determining a safe and effective starting dose is a critical first step. A literature review for compounds with similar mechanisms is a good starting point.[8] If no data is available, a dose-range finding study is essential to determine the maximum tolerated dose (MTD).[8][9]
Q3: What are the key considerations for a dose-range finding study?
A well-designed dose-range finding study should include multiple dose levels to establish a dose-response relationship.[9] Key considerations include:
-
Animal Model Selection: The choice of animal model should be based on the study's objectives and the relevance of the model to the human condition being studied.[9]
-
Dose Levels: Doses are often selected on a logarithmic scale (e.g., 1x, 3x, 10x) to cover a broad range.[9]
-
Monitoring: Closely monitor animals for clinical signs of toxicity, changes in behavior, and body weight.[8]
Q4: What are the common signs of toxicity to watch for with this compound?
Given its components, potential signs of toxicity in animals may include:[10][11][12][13][14]
-
CNS Depression: Sedation, lethargy, ataxia (loss of coordination), and respiratory depression.[13]
-
Cardiovascular Effects: Hypotension (low blood pressure) and changes in heart rate.
-
Anticholinergic Effects: Dry mouth, urinary retention, and constipation.
-
Paradoxical Excitation: In some cases, high doses may cause agitation or excitement instead of sedation.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or severe toxicity at the lowest dose. | The starting dose was too high, or the animal model is unexpectedly sensitive. | Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). Review any in-vitro cytotoxicity data to better inform the starting dose. Ensure the vehicle used for formulation is not causing toxicity.[8] |
| No observable effect at the highest administered dose. | The compound may have low efficacy or poor bioavailability. The dose range might be too low. | Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC). If exposure is low, consider formulation changes to improve solubility or bioavailability. If exposure is adequate, the compound may lack efficacy at the tested doses.[8][9] |
| Significant variability in response between animals in the same dose group. | Inconsistent drug administration, underlying health differences in animals, or genetic variability. | Refine drug administration techniques to ensure consistency. Ensure all animals are healthy and of a similar age and weight at the start of the study. Increase the number of animals per group to improve statistical power. |
| Unexpected or paradoxical effects (e.g., hyperactivity instead of sedation). | This can occur with some CNS-active drugs, particularly at higher doses. | Document the observations carefully. Consider testing intermediate doses to better characterize the dose-response relationship. This may be an important finding regarding the drug's pharmacological profile.[13] |
Experimental Protocols
Dose-Range Finding (DRF) Study Protocol
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Male and female CD-1 mice, 8-10 weeks old.
-
Groups: 5 groups (n=5 per sex per group): Vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg, and 300 mg/kg this compound.
-
Administration: Single intraperitoneal (IP) injection.
-
Monitoring:
-
Observe for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days.[8]
-
Record body weights daily.
-
At the end of the study, perform gross necropsy.
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulas.
-
Groups: 2 groups (n=3 per group): Intravenous (IV) administration (5 mg/kg) and oral gavage (PO) administration (50 mg/kg).
-
Blood Sampling: Collect blood samples at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Analyze plasma samples for concentrations of meprobamate and aceprometazine using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation
Table 1: Example Dose-Range Finding Study Results in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (Day 14) |
| Vehicle Control | 10 | 0/10 | No abnormalities observed | +5% |
| 10 | 10 | 0/10 | Mild sedation at 1-2 hours | +4% |
| 30 | 10 | 0/10 | Moderate sedation, slight ataxia at 1-4 hours | +2% |
| 100 | 10 | 2/10 | Severe sedation, pronounced ataxia, hypothermia | -8% |
| 300 | 10 | 8/10 | Moribund, severe respiratory depression | N/A |
Table 2: Example Pharmacokinetic Parameters of this compound Components in Rats
| Parameter | Meprobamate (50 mg/kg, PO) | Aceprometazine (50 mg/kg, PO) |
| Cmax (ng/mL) | 1500 | 250 |
| Tmax (hr) | 1.5 | 2.0 |
| AUC (ng*hr/mL) | 9800 | 1800 |
| Half-life (hr) | 6.2 | 8.5 |
Visualizations
Caption: Preclinical dosage optimization workflow for this compound.
Caption: Simplified signaling pathways for this compound's components.
References
- 1. Aceprometazine - Wikipedia [en.wikipedia.org]
- 2. Haute Autorité de Santé - this compound (méprobamate/ acéprométazine) [has-sante.fr]
- 3. This compound | C28H40N4O5S | CID 171078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Résumé des Caractéristiques du Produit [agence-prd.ansm.sante.fr]
- 5. [Study of a non-barbiturate hypnotic "FH 040-3" (this compound) in a psychiatric setting] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vetmeduni: VetDoc [vetdoc.vetmeduni.ac.at]
- 7. This compound - CT 8952 - Version anglaise [has-sante.fr]
- 8. benchchem.com [benchchem.com]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The toxicity and adverse effects of selected drugs in animals--overview. | Semantic Scholar [semanticscholar.org]
- 13. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 14. [Adverse effects of veterinary drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Mepronizine's sedative side effects in research
Mepronizine Sedation Mitigation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the sedative side effects of this compound and its components (meprobamate and aceprometazine) during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the sedative effects of this compound?
A1: The sedative properties of this compound arise from the synergistic action of its two components: meprobamate and aceprometazine.
-
Meprobamate : Acts as a positive allosteric modulator of GABA-A receptors.[1][2][3] By enhancing the effect of the inhibitory neurotransmitter GABA, it causes neuronal hyperpolarization, leading to sedation and anxiolysis.[2]
-
Aceprometazine : This phenothiazine derivative primarily acts as a dopamine D2 receptor antagonist.[4] Its sedative effects are also attributed to its blockade of histamine H1 receptors and its anticholinergic properties.[4]
Q2: Can the sedative effects be mitigated by adjusting the dosage?
A2: Yes, dose reduction is a primary strategy for mitigating sedation. The sedative effects of both meprobamate and aceprometazine are dose-dependent. It is crucial to establish a dose-response curve in your specific experimental model to identify the minimal effective dose for the desired therapeutic effect with the least sedation. Lower doses of aceprometazine have been shown to produce mild sedation, while higher doses result in moderate sedation.[5]
Q3: Are there known pharmacological antagonists that can counteract this compound-induced sedation?
A3: Yes, targeting the specific receptors involved can counteract sedation.
-
For meprobamate's GABAergic effects , a GABA-A receptor antagonist like flumazenil could be used. However, this may also reverse the intended anxiolytic or anticonvulsant effects and should be used with caution.
-
For aceprometazine's dopaminergic and histaminergic effects , a dopamine agonist or an inverse histamine agonist could be explored. However, dopamine agonists carry the risk of exacerbating psychosis-like behaviors in certain models.[6]
Q4: How does the route of administration impact the sedative side effects?
A4: The route of administration affects the pharmacokinetics of the drug, influencing the onset and intensity of sedation. Intravenous administration will produce a more rapid and pronounced sedative effect compared to oral or subcutaneous routes due to higher peak plasma concentrations. Slower absorption rates with oral administration may lead to less intense but more prolonged sedation.
Troubleshooting Guides
Issue 1: Excessive Sedation in Animal Models Affecting Behavioral Readouts
Problem: The animal model is too sedated to perform behavioral tasks (e.g., mazes, motor function tests), confounding the experimental results.
Troubleshooting Steps:
-
Dose-Response Optimization:
-
Conduct a dose-finding study to determine the lowest effective dose of this compound that achieves the primary research goal without causing excessive sedation.
-
Refer to the example dose-response table below.
-
-
Pharmacokinetic Analysis:
-
Characterize the time to peak plasma concentration and the half-life of meprobamate and aceprometazine in your model.
-
Schedule behavioral testing during a time window when the plasma concentration is sufficient for the desired effect but has declined from its peak to reduce sedation.
-
-
Co-administration with a Stimulant:
-
Consider the co-administration of a mild CNS stimulant, such as caffeine, to counteract sedation. This requires careful validation to ensure the stimulant does not interfere with the primary experimental outcomes.
-
Issue 2: Unintended Synergistic Sedation with Other Administered Compounds
Problem: Co-administration of this compound with other research compounds results in unexpectedly deep and prolonged sedation.
Troubleshooting Steps:
-
Review of Co-administered Drugs:
-
Identify if any co-administered compounds are also CNS depressants, such as opioids, benzodiazepines, or other anesthetics.[4] These will potentiate the sedative effects of this compound.
-
-
Staggered Dosing Regimen:
-
If co-administration with another CNS depressant is necessary, design a staggered dosing schedule. Administer the drugs with sufficient time between them to avoid overlapping peak sedative effects.
-
-
Dose Reduction of Both Agents:
-
When used in combination, the doses of both this compound and the other CNS depressant should be reduced. A dose-finding study for the combination is recommended.
-
Data Presentation
Table 1: Example Dose-Response Data for Aceprometazine-Induced Sedation in a Canine Model
| Cumulative Dose (µg/kg) | Sedation Score (Mean) | Description | Mean Arterial Pressure (MAP) Decrease (%) |
| 10 | 1.2 | Mild Sedation | 15% |
| 25 | 2.5 | Moderate Sedation | 17% |
| 50 | 2.8 | Moderate Sedation | 17% |
| 100 | 2.9 | Moderate Sedation | 17% |
This table is an illustrative summary based on findings in conscious dogs, where higher doses beyond 25 µg/kg did not significantly increase the depth of sedation but maintained a decrease in MAP.[5] Researchers should generate their own data for their specific model.
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for Sedation
Objective: To determine the relationship between the dose of this compound and the level of sedation in a rodent model.
Methodology:
-
Animal Preparation: Acclimatize adult male Wistar rats (n=5 per group) to the testing environment for 3 days.
-
Drug Preparation: Prepare sterile solutions of this compound in a suitable vehicle (e.g., saline with 5% DMSO) at concentrations for intraperitoneal (IP) injection of 5, 10, 20, and 40 mg/kg. A vehicle-only group will serve as a control.
-
Administration: Administer the assigned dose of this compound or vehicle via IP injection.
-
Sedation Assessment: At 15, 30, 60, and 120 minutes post-injection, assess the level of sedation using a standardized scale (e.g., 0 = fully alert; 1 = calm but responsive; 2 = drowsy, slow response to stimuli; 3 = loss of righting reflex).
-
Data Analysis: Plot the mean sedation score against the dose and time points to determine the dose-response relationship and the time course of the sedative effect.
Protocol 2: Testing a GABA-A Antagonist to Mitigate Meprobamate-Induced Sedation
Objective: To evaluate the efficacy of flumazenil in reversing the sedative effects of the meprobamate component of this compound.
Methodology:
-
Animal Preparation: Use adult male Sprague-Dawley rats (n=6 per group) acclimatized to the laboratory conditions.
-
Group Allocation:
-
Group 1: Vehicle + Saline
-
Group 2: this compound (20 mg/kg, IP) + Saline
-
Group 3: this compound (20 mg/kg, IP) + Flumazenil (0.5 mg/kg, IV)
-
-
Procedure:
-
Administer this compound or vehicle.
-
At 30 minutes post-Mepronizine injection (peak sedation time determined from Protocol 1), administer flumazenil or saline via tail vein injection.
-
Assess sedation and motor coordination (e.g., rotarod test) at 5, 15, and 30 minutes post-flumazenil/saline administration.
-
-
Data Analysis: Compare the sedation scores and rotarod performance between the groups to determine if flumazenil reverses the sedative and motor-impairing effects of this compound.
Visualizations
Signaling Pathways
References
- 1. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. What is Aceprometazine used for? [synapse.patsnap.com]
- 5. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine-receptor blocking agent-associated akathisia: a summary of current understanding and proposal for a rational approach to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Mepronizine compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of the Mepronizine compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation due to variability between different batches of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Reduced therapeutic effect or inconsistent results in bioassays. | Variation in the ratio of active pharmaceutical ingredients (APIs): meprobamate and aceprometazine. | 1. Verify the identity and quantify the concentration of each API in the batch using High-Performance Liquid Chromatography (HPLC). 2. Compare the results with the Certificate of Analysis (CoA) and internal standards. 3. Refer to the Experimental Protocol for HPLC Analysis of this compound for a detailed methodology. |
| Presence of impurities or degradation products that interfere with the compound's activity. | 1. Perform impurity profiling using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any unknown peaks.[1][2] 2. Consult the Potential Impurities and Degradation Products table for known substances to look for. 3. Forced degradation studies can help identify potential degradation products. | |
| Altered physical properties (e.g., color, solubility, melting point). | Variations in the polymorphic form of the APIs or excipients. | 1. Analyze the crystal structure using X-ray Diffraction (XRD). 2. Perform Differential Scanning Calorimetry (DSC) to check for changes in melting point and thermal behavior. |
| Presence of colored impurities, often arising from the phenothiazine (aceprometazine) component. | 1. Use UV-Vis spectroscopy to detect chromophoric impurities. 2. Review the synthesis process of aceprometazine for potential sources of colored byproducts. | |
| Unexpected side effects or toxicity in cell cultures or animal models. | Presence of residual solvents from the synthesis process. | 1. Quantify residual solvents using headspace GC-MS. 2. Ensure that the levels are within the limits specified by relevant pharmacopeias. |
| Presence of genotoxic or other harmful impurities. | 1. Identify impurities using LC-MS/MS. 2. If unknown impurities are detected at significant levels, further toxicological assessment may be required. | |
| Inconsistent dissolution rates. | Differences in particle size distribution of the APIs or excipients. | 1. Analyze the particle size distribution using laser diffraction. 2. Ensure consistency in the manufacturing process, particularly the milling and blending steps. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a fixed-combination drug used for the treatment of occasional insomnia.[3] Its active pharmaceutical ingredients (APIs) are:
-
Meprobamate: A carbamate derivative that acts as an anxiolytic and sedative.[4][5] It enhances the effects of the neurotransmitter GABA at GABA-A receptors.[5]
-
Aceprometazine: A phenothiazine derivative with neuroleptic, antihistamine, and sedative properties.[6][7] It acts as an antagonist at dopamine, serotonin, and histamine receptors.[7]
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability can stem from several factors, including:
-
Raw Materials: Differences in the purity and quality of starting materials for the synthesis of meprobamate and aceprometazine.[8]
-
Synthesis Process: Minor variations in reaction conditions (temperature, pressure, reaction time) can lead to the formation of different impurities or alter the yield of the final product.[2]
-
Purification: Inconsistencies in the purification process can result in varying levels of residual impurities.
-
Storage and Handling: Improper storage conditions can lead to the degradation of the active ingredients.[1]
Q3: What are the potential impurities that could be present in this compound?
Impurities can originate from the synthesis of either meprobamate or aceprometazine.
| Potential Impurities and Degradation Products | |
| Related to Meprobamate | Related to Aceprometazine (Phenothiazine derivative) |
| Unreacted starting materials (e.g., 2-methylvaleraldehyde, formaldehyde, phosgene, ammonia)[9] | Unreacted 2-acetylphenothiazine[10] |
| Byproducts of synthesis (e.g., olefin impurity)[11] | Oxidized forms (e.g., sulfoxides)[2] |
| Degradation products from hydrolysis of the carbamate groups | Byproducts from N-alkylation[2] |
| Hydroxylated metabolites[12] | Other phenothiazine-related compounds[1][8] |
Q4: How can I assess the quality and consistency of a new batch of this compound?
A comprehensive quality assessment should include:
-
Review of the Certificate of Analysis (CoA): Check for completeness and compliance with specifications.
-
Identity and Purity Testing: Use techniques like HPLC, GC-MS, and spectroscopy to confirm the identity and purity of the APIs.
-
Quantification of APIs: An HPLC assay is recommended to determine the precise concentration of both meprobamate and aceprometazine.
-
Physical Characterization: Assess physical properties such as appearance, solubility, and melting point.
Experimental Protocols
Experimental Protocol for HPLC Analysis of this compound
This protocol provides a general framework for the quantitative analysis of meprobamate and aceprometazine in a this compound sample.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
2. Mobile Phase and Flow Rate:
-
A common mobile phase is a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 7.0). The exact ratio should be optimized for best separation.
-
A typical flow rate is 1.0 mL/min.
3. Sample Preparation:
-
Accurately weigh a portion of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm filter before injection.
4. Detection:
-
Set the UV detector to a wavelength where both compounds have reasonable absorbance. This may require running individual spectra to determine the optimal wavelength.
5. Quantification:
-
Prepare standard solutions of meprobamate and aceprometazine of known concentrations.
-
Generate a calibration curve for each compound.
-
Calculate the concentration of each API in the sample by comparing its peak area to the calibration curve.
Experimental Protocol for GC-MS Analysis of Impurities
This protocol outlines a general procedure for identifying and quantifying volatile impurities and degradation products.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A capillary column suitable for pharmaceutical analysis (e.g., a 5% phenyl-methylpolysiloxane column).
2. Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
For residual solvent analysis, headspace GC is the preferred method.
3. GC Conditions:
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all compounds.
-
Carrier Gas: Helium at a constant flow rate.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a broad mass range (e.g., 40-500 amu) to detect a wide variety of compounds.
5. Identification and Quantification:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using an internal standard and a calibration curve if reference standards for the impurities are available.
Signaling Pathways and Experimental Workflows
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. Aceprometazine - Wikipedia [en.wikipedia.org]
- 4. Meprobamate [chemeurope.com]
- 5. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 6. Aceprometazine | C19H22N2OS | CID 26035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is Aceprometazine used for? [synapse.patsnap.com]
- 8. veeprho.com [veeprho.com]
- 9. Meprobamate - Wikipedia [en.wikipedia.org]
- 10. acepromazine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Analytical Sensitivity for Low-Level Mepronizine Detection
Welcome to the technical support center for the analysis of Mepronizine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the analytical sensitivity for detecting low levels of this compound and its active components, meprobamate and aceprometazine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a pharmaceutical compound used for the short-term treatment of occasional insomnia. It is a fixed-dose combination of two active ingredients: meprobamate and aceprometazine.[1][2] Meprobamate is a carbamate derivative with anxiolytic and sedative properties, while aceprometazine is a phenothiazine with neuroleptic and antihistamine effects.[1][3]
Q2: Why is high analytical sensitivity important for this compound detection?
High analytical sensitivity is crucial for several reasons:
-
Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug, especially at therapeutic and sub-therapeutic doses.
-
Toxicology and Overdose Investigations: In cases of suspected overdose, detecting low levels of the drug and its metabolites in various biological matrices can be critical for forensic analysis.[2][4]
-
Drug Monitoring: For therapeutic drug monitoring to ensure patient compliance and to correlate drug levels with clinical outcomes, particularly in special populations where lower doses might be administered.
Q3: What are the common analytical techniques used for the detection of this compound's components?
The most common and sensitive techniques for the detection of meprobamate and aceprometazine are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been widely used for the determination of meprobamate in biological samples.[2][5][6][7][8] Derivatization may sometimes be employed to improve volatility and sensitivity.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for achieving high sensitivity and selectivity for both meprobamate and aceprometazine in various biological matrices like plasma, urine, and oral fluid.[9][10][11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of meprobamate and aceprometazine, particularly when using LC-MS/MS.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the MS source.2. Suboptimal sample preparation leading to analyte loss.3. Matrix effects (ion suppression).4. Degradation of the analyte during sample processing or storage.[14] | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Consider using Atmospheric Pressure Chemical Ionization (APCI) as it may offer better sensitivity for these compounds compared to Electrospray Ionization (ESI).[9]2. Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) to maximize recovery.3. Dilute the sample extract to minimize matrix effects. Use a matrix-matched calibration curve. Employ deuterated internal standards for both analytes to compensate for matrix effects and variability.[13]4. For aceprometazine (a phenothiazine), minimize exposure to light and oxidizing agents during sample preparation to prevent degradation.[15][16] |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column overload or contamination.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase. | 1. Ensure the injection volume and concentration are within the linear range of the column. Flush the column with a strong solvent to remove contaminants.2. Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state.3. Use a high-quality column and consider a different stationary phase if peak shape issues persist. |
| Retention Time Shifts | 1. Changes in mobile phase composition.2. Column degradation or temperature fluctuations.3. Air bubbles in the pump or leak in the LC system. | 1. Prepare fresh mobile phase and ensure accurate composition.2. Use a column oven to maintain a stable temperature. Replace the column if it has exceeded its lifetime.3. Purge the LC pumps to remove air bubbles and check all fittings for leaks. |
| High Background Noise | 1. Contaminated mobile phase, solvents, or glassware.2. Carryover from previous injections.3. Contamination of the MS ion source. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Implement a robust needle wash protocol between injections.3. Clean the ion source components according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: LC-MS/MS for Low-Level Meprobamate and Aceprometazine Detection in Human Plasma
This protocol is a synthesized example based on common practices for sensitive small molecule quantification.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma, add a deuterated internal standard solution for both meprobamate and aceprometazine.
-
Pre-condition a mixed-mode cation exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, followed by a low-percentage organic solvent).
-
Elute the analytes with an appropriate solvent mixture (e.g., a mixture of dichloromethane, 2-propanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and internal standard for confirmation and quantification.
3. Data Analysis
-
Generate a calibration curve using matrix-matched standards.
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods used to detect meprobamate and aceprometazine.
| Analyte | Method | Matrix | LLOQ | Recovery | Reference |
| Meprobamate | GC-MS | Plasma | 1.93 mg/L | 76-87% | [2][5] |
| Meprobamate | LC-MS/MS | Plasma | 1-2 µg/L | >90% | [17] |
| Meprobamate | LC-MS/MS | Whole Blood | 0.4 mg/L | 91-100% | [18] |
| Acepromazine | LC-MS/MS | Serum | 5.0 ng/mL | 82-118% | [12] |
| Acepromazine | LC-MS/MS | Horse Plasma | 10 pg/mL | - | [19] |
LLOQ: Lower Limit of Quantification
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound components in biological samples.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical approach to troubleshooting low signal intensity in LC-MS/MS analysis.
Signaling Pathways of this compound Components
Caption: Simplified signaling pathways for the primary actions of meprobamate and aceprometazine.
References
- 1. Meprobamate - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What is Aceprometazine used for? [synapse.patsnap.com]
- 4. Using bone marrow matrix to analyze meprobamate for forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A one-step and sensitive GC-MS assay for meprobamate determination in emergency situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive gas chromatographic analysis of meprobamate or carisoprodol in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive gas chromatography procedure for measurement of drugs in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of carisoprodol and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Determination of acepromazine, ketamine, medetomidine, and xylazine in serum: multi-residue screening by liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Determination of acepromazine, ketamine, medetomidine, and xylazine in serum: multi-residue screening by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Behavioral Tests for Mepronizine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal behavioral tests in studies involving Mepronizine. Given that this compound is a combination of Meprobamate (an anxiolytic and sedative) and Aceprometazine (a phenothiazine neuroleptic), this guide focuses on behavioral assays sensitive to anxiolytic, sedative, and locomotor effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary behavioral effects of this compound that can be assessed in animal models?
A1: this compound combines the pharmacological effects of its two components: meprobamate and aceprometazine. Meprobamate is known for its anxiolytic, sedative, and muscle relaxant properties.[1] Aceprometazine, a phenothiazine, exhibits sedative, antiemetic, and antidopaminergic effects.[1][2] Therefore, the primary behavioral domains to assess in animal models are anxiety, sedation, and motor coordination.
Q2: Which behavioral tests are most appropriate for studying the anxiolytic effects of this compound?
A2: The most common and well-validated behavioral tests for assessing anxiolytic effects in rodents include the Elevated Plus Maze (EPM), the Light-Dark Box Test (LDBT), and the Hole-Board Test.[3] These tests rely on the conflict between the animal's natural aversion to open, brightly lit spaces and its exploratory drive. Anxiolytic compounds typically increase the time spent in the more aversive (open or lit) areas.
Q3: How can I differentiate between the sedative and anxiolytic effects of this compound in my behavioral experiments?
A3: Differentiating between sedation and anxiolysis is a critical challenge. The Open Field Test (OFT) is essential for this purpose. A decrease in overall locomotor activity in the OFT is a strong indicator of sedation.[4] If a dose of this compound that shows anxiolytic effects in the EPM or LDBT also significantly reduces locomotor activity in the OFT, the anxiolytic-like findings may be confounded by sedation. It is crucial to test a range of doses to identify a "therapeutic window" where anxiolytic effects are observed without significant motor impairment.
Q4: What is the mechanism of action of this compound's components that I should be aware of when designing my study?
A4: Meprobamate primarily enhances the activity of the neurotransmitter GABA at GABA-A receptors, leading to a calming effect.[5] Acepromazine has a broader mechanism, acting as an antagonist at dopamine D2 receptors, α-adrenergic receptors, and histamine H1 receptors, which contributes to its sedative and tranquilizing properties.[6][7] Understanding these distinct mechanisms can help in interpreting behavioral outcomes and designing mechanistic studies.
Troubleshooting Guides
Elevated Plus Maze (EPM)
-
Issue: Animals show very low overall activity and do not explore any of the arms.
-
Possible Cause: The dose of this compound may be too high, causing excessive sedation.
-
Troubleshooting:
-
Conduct a dose-response study to find a non-sedating dose.
-
Use the Open Field Test to assess locomotor activity at each dose.
-
Ensure the testing environment is free from stressors like loud noises or strong smells that could induce freezing behavior.
-
-
-
Issue: High variability in the time spent in the open arms within the same treatment group.
-
Possible Cause: Inconsistent handling of the animals, variations in the testing environment's lighting, or the animals' stress levels prior to testing.
-
Troubleshooting:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Ensure consistent handling techniques across all animals.
-
Maintain stable and uniform lighting conditions for the maze.
-
-
Light-Dark Box Test (LDBT)
-
Issue: Animals immediately enter the dark compartment and do not re-enter the light compartment.
-
Possible Cause: The light intensity in the light compartment may be too high, creating an excessive aversion. The dose of this compound may also be insufficient to produce an anxiolytic effect.
-
Troubleshooting:
-
Adjust the illumination in the light compartment to a level that encourages some exploratory behavior in control animals.
-
Verify the dose of this compound and consider a dose-response study.
-
Ensure the opening between compartments is appropriately sized and not obstructed.
-
-
Open Field Test (OFT)
-
Issue: It is difficult to distinguish between reduced anxiety and hyperactivity.
-
Possible Cause: Anxiolytics can sometimes increase activity in the center of the open field, which might be misinterpreted as general hyperactivity.
-
Troubleshooting:
-
Analyze both the total distance traveled and the time spent in the center of the arena. A true anxiolytic effect should ideally increase the proportion of time spent in the center without a significant increase in total locomotion.
-
Observe for stereotypic behaviors (e.g., repetitive movements) that might indicate non-specific stimulant effects.
-
-
Hole-Board Test
-
Issue: Animals show very few head-dips across all groups, including controls.
-
Possible Cause: The novelty of the apparatus may not be sufficient to elicit exploratory head-dipping.
-
Troubleshooting:
-
Ensure the area under the holes is dark and appears explorable to the animal.
-
Check for any drafts or strong odors coming from the holes that might be aversive.
-
Confirm that the strain of the animal is suitable for this test, as some strains are naturally less exploratory.
-
-
Data Presentation
The following tables provide representative data from studies using diazepam, a classic anxiolytic, and a phenothiazine sedative to illustrate the expected outcomes in the respective behavioral tests. These can serve as a reference for the types of effects that might be observed with this compound's components.
Table 1: Representative Data from Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | - | 25.4 ± 3.1 | 18.2 ± 2.5 | 35.6 ± 4.2 |
| Diazepam | 1.0 | 55.8 ± 6.3 | 35.1 ± 4.1 | 33.1 ± 3.8 |
| Diazepam | 2.0 | 68.2 ± 7.5 | 42.5 ± 5.0 | 25.7 ± 3.1* |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. (Illustrative data based on typical findings).
Table 2: Representative Data from Light-Dark Box Test (LDBT) in Rats
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions |
| Vehicle | - | 45.3 ± 5.8 | 8.1 ± 1.2 |
| Diazepam | 1.5 | 92.7 ± 10.1 | 12.5 ± 1.8 |
| Diazepam | 3.0 | 125.1 ± 12.4** | 10.2 ± 1.5 |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. (Illustrative data based on typical findings).[8]
Table 3: Representative Data from Open Field Test (OFT) in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | - | 3500 ± 250 | 30.5 ± 4.1 |
| Phenothiazine Sedative | 1.0 | 2800 ± 210* | 25.1 ± 3.5 |
| Phenothiazine Sedative | 3.0 | 1500 ± 180 | 15.8 ± 2.9 |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. (Illustrative data based on typical findings for a sedative).
Table 4: Representative Data from Hole-Board Test in Mice
| Treatment Group | Dose (mg/kg) | Number of Head-Dips |
| Vehicle | - | 18.6 ± 2.2 |
| Diazepam | 0.5 | 32.4 ± 3.5* |
| Diazepam | 1.0 | 45.1 ± 4.8** |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. (Illustrative data based on typical findings).[9]
Experimental Protocols
Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. For mice, arms are typically 30 cm long and 5 cm wide, with 15 cm high walls for the closed arms. The maze is usually made of a non-reflective material.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the time spent in the open and closed arms, the number of entries into each arm, and total arm entries. An entry is typically defined as all four paws entering an arm.
-
Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.
-
-
Key Parameters: Percentage of time spent in the open arms, percentage of open arm entries, and total number of arm entries (as a measure of locomotor activity).
Light-Dark Box (LDB) Test
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the area). The compartments are connected by a small opening.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Record the session with a video camera.
-
Analyze the recording for the time spent in each compartment and the number of transitions between the two compartments.
-
Clean the apparatus thoroughly between trials.
-
-
Key Parameters: Time spent in the light compartment, latency to enter the dark compartment, and the number of transitions between compartments.
Open Field Test (OFT)
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares, with the central squares defined as the "center" and the outer squares as the "periphery." For mice, a common size is 40x40x40 cm.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the mouse in the center of the open field.
-
Allow the animal to explore the arena for a 5 to 10-minute session.
-
Record the session using an overhead video camera and tracking software.
-
Analyze the recording for total distance traveled, time spent in the center versus the periphery, and the frequency of entries into the center zone.
-
Clean the arena thoroughly between trials.
-
-
Key Parameters: Total distance traveled (locomotor activity), time spent in the center zone (anxiety-like behavior), and number of entries into the center zone.
Hole-Board Test
-
Apparatus: A square board with a number of equally spaced holes (e.g., 16 holes) through which the animal can poke its head. The board is enclosed by walls.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the mouse in the center of the hole-board.
-
Allow the animal to explore the apparatus for a 5-minute session.
-
Manually or automatically record the number of head-dips into the holes. A head-dip is typically defined as the head entering the hole up to the level of the ears.
-
Locomotor activity (number of squares crossed, if the board is marked) can also be recorded.
-
Clean the apparatus between trials.
-
-
Key Parameters: Number of head-dips (exploratory behavior and neophilia), and locomotor activity.
Mandatory Visualizations
Caption: Meprobamate enhances GABAergic inhibition.
Caption: Acepromazine blocks dopamine D2 receptors.
Caption: Acepromazine's multi-receptor antagonism.
References
- 1. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychogenics.com [psychogenics.com]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 6. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 7. Acepromazine - Wikipedia [en.wikipedia.org]
- 8. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in head-dipping behavior in the hole-board test reflect the anxiogenic and/or anxiolytic state in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mepronizine's Impact on Non-Target Biological Systems
Disclaimer: Mepronizine is a combination drug product previously used for occasional insomnia. It contains meprobamate and aceprometazine.[1][2][3][4][5] Due to a less favorable benefit/risk ratio compared to other available treatments, its marketing authorization was withdrawn in several countries.[6] This guide is intended for researchers and drug development professionals who may be studying the effects of its components or similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action and known non-target effects of the components of this compound?
A1: this compound is a fixed combination of meprobamate and aceprometazine.[1][2][5]
-
Meprobamate: This compound acts as a central nervous system depressant with anxiolytic, sedative, and muscle relaxant properties.[7][8] Its mechanism is not fully understood but is known to involve binding to GABA-A receptors, which enhances inhibitory neurotransmission.[8]
-
Aceprometazine: This is a phenothiazine derivative with neuroleptic, antihistamine, adrenolytic, anticholinergic, and antidopaminergic properties.[2][7][9] Its sedative effects are primarily due to its antihistaminic (H1 receptor antagonism) and antidopaminergic activity.[7][10]
Non-target effects are numerous and can be attributed to the broad receptor-binding profile of aceprometazine and the central nervous system depression from meprobamate. These can include:
-
Hypotension (especially orthostatic hypotension)[7]
-
Confusion and disorientation[7]
-
Extrapyramidal symptoms (due to dopamine receptor blockade)[7][9]
-
Anticholinergic effects (dry mouth, urinary retention, risk of glaucoma)[4]
Q2: We are observing significant off-target cell death in our in vitro assays with a compound similar to aceprometazine. How can we troubleshoot this?
A2: Unexpected cytotoxicity can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Q3: How can we design experiments to differentiate between on-target and off-target effects of a phenothiazine-like compound in our cellular models?
A3: A multi-pronged approach is recommended:
-
Target-Specific Rescue Experiments: If the primary target is known, attempt to "rescue" the phenotype by overexpressing the target or using a downstream activator.
-
Knockout/Knockdown Models: Utilize CRISPR/Cas9 or siRNA to eliminate the expression of the intended target. If the effect persists, it is likely off-target.
-
Competitive Binding Assays: Use a known selective ligand for your primary target to see if it can displace your compound and reverse the observed effect.
-
Broad Kinase/Receptor Profiling: Screen your compound against a panel of kinases and receptors to identify potential off-target interactions.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in In Vitro Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of apoptosis/necrosis at expected therapeutic concentrations. | 1. Off-target kinase inhibition leading to apoptosis. 2. Disruption of mitochondrial function. 3. Non-specific membrane disruption at high concentrations. | 1. Perform a broad-spectrum kinase inhibitor screen. 2. Conduct a Seahorse assay or similar metabolic analysis. 3. Evaluate cell membrane integrity using an LDH assay. |
| Cell morphology changes unrelated to the expected phenotype. | 1. Cytoskeletal disruption. 2. Interference with cell adhesion pathways. | 1. Stain for key cytoskeletal components (e.g., phalloidin for actin). 2. Perform cell adhesion assays on different substrates. |
| Inconsistent results between experimental replicates. | 1. Compound instability in media. 2. Cell line heterogeneity. | 1. Assess compound stability over the experiment's duration using HPLC. 2. Perform single-cell cloning to ensure a homogenous cell population. |
Data Presentation
Table 1: Hypothetical IC50 Values for an Aceprometazine Analog ("Compound X")
| Target | IC50 (nM) | Assay Type |
| Dopamine D2 Receptor (On-Target) | 50 | Radioligand Binding |
| Histamine H1 Receptor (Off-Target) | 150 | Radioligand Binding |
| Alpha-1 Adrenergic Receptor (Off-Target) | 450 | Calcium Flux Assay |
| hERG Channel (Off-Target) | >10,000 | Electrophysiology |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of a test compound.
Methodology:
-
A panel of recombinant human kinases is used (e.g., a 96-kinase panel).
-
The test compound is serially diluted and added to the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the amount of remaining ATP is quantified using a luminescence-based assay (e.g., Kinase-Glo®).
-
The percentage of kinase activity inhibition is calculated for each kinase at each compound concentration.
-
IC50 values are determined for kinases showing significant inhibition.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of a compound on a cell line.
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The test compound is serially diluted in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compound for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: On- and off-target signaling of an aceprometazine analog.
References
- 1. Haute Autorité de Santé - this compound (méprobamate/ acéprométazine) [has-sante.fr]
- 2. Aceprometazine - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H40N4O5S | CID 171078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Résumé des Caractéristiques du Produit [agence-prd.ansm.sante.fr]
- 5. Haute Autorité de Santé - this compound (méprobamate/ acéprométazine) [has-sante.fr]
- 6. Mépronizine pour dormir, c'est fini! [vidal.fr]
- 7. This compound - CT 8952 - Version anglaise [has-sante.fr]
- 8. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - CT-8952 [has-sante.fr]
- 10. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 11. This compound, modifications importantes des modalités d'utilisation [vidal.fr]
Adjusting experimental protocols for Mepronizine's short half-life
Technical Support Center: Mepronizine
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound, a compound characterized by its short biological half-life.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my cell-based assays with this compound?
A1: The most common cause of inconsistency is this compound's short half-life in aqueous cell culture media (see Table 1). The compound degrades rapidly, leading to a decrease in the effective concentration over the course of your experiment. For assays longer than 2-3 hours, consider multiple dosing or a continuous perfusion system to maintain a stable concentration.
Q2: What is the best way to administer this compound in animal studies to achieve a sustained effect?
A2: Due to its rapid in vivo clearance and short half-life (~1.5 hours in mice), a single bolus injection (e.g., intravenous or intraperitoneal) will result in a sharp peak in plasma concentration followed by a rapid decline. For studies requiring sustained target engagement, such as tumor growth inhibition models, continuous infusion via an osmotic pump is the recommended method of administration.
Q3: How should I time my sample collection for pharmacokinetic (PK) and pharmacodynamic (PD) studies?
A3: For PK studies, frequent sampling is critical in the initial phase post-administration to accurately capture the distribution and elimination phases. A suggested schedule following an IV bolus dose would be 2, 5, 15, 30, 60, 90, 120, and 240 minutes. For PD studies, tissue or blood samples should be collected at time points that correlate with the expected peak and subsequent decline of drug concentration to establish a clear PK/PD relationship.
Q4: Can I use this compound for long-term (e.g., 72-hour) cell viability assays?
A4: Standard long-term assays are challenging. The compound will likely be completely degraded long before the final time point, confounding the results. If a long-term endpoint is necessary, a repeated dosing schedule (e.g., replenishing the this compound-containing media every 4-6 hours) is required. Alternatively, consider using shorter-term assays that measure apoptosis or target inhibition (e.g., 4-8 hours) as a proxy for long-term effects.
Troubleshooting Guide: Low Efficacy in In Vitro Assays
If you are observing lower-than-expected efficacy or no effect in your cell culture experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound experiments.
This compound Properties
The following table summarizes the key pharmacokinetic and physicochemical properties of this compound.
| Parameter | Value | Condition / Species |
| Molecular Weight | 452.5 g/mol | N/A |
| Solubility | < 0.1 mg/mL (Aqueous) | pH 7.4 |
| > 50 mg/mL (DMSO) | Room Temperature | |
| In Vitro Half-Life | ~2.5 hours | Mouse Liver Microsomes |
| ~4 hours | DMEM + 10% FBS | |
| In Vivo Half-Life (t½) | ~1.5 hours | Mouse (IV administration) |
| Mechanism of Action | Reversible inhibitor of MEK1/2 Kinase | Cell-free assay |
| Primary Clearance | Hepatic Metabolism | In vivo data |
Experimental Protocols
Protocol 1: In Vitro MEK1/2 Target Engagement Assay
This protocol is designed to measure the inhibition of downstream ERK phosphorylation in cancer cell lines, adapted for this compound's short half-life.
Workflow Diagram
Caption: Workflow for a short-term this compound target engagement assay.
Methodology:
-
Cell Plating: Plate A375 cells (or another suitable cell line with an active MAPK pathway) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubation: Allow cells to attach and grow for 24 hours in standard culture media.
-
Serum Starvation: Aspirate the media and replace it with serum-free media. Incubate for 4 hours to reduce basal levels of phosphorylated ERK (p-ERK).
-
This compound Treatment: Prepare fresh dilutions of this compound in serum-free media from a DMSO stock immediately before use. Add the this compound-containing media to the cells and incubate for 30 minutes .
-
Stimulation: Add a stimulating agent such as Epidermal Growth Factor (EGF) to a final concentration of 50 ng/mL. Incubate for exactly 15 minutes .
-
Lysis: Immediately place the plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Western Blot: Determine protein concentration, normalize samples, and perform standard Western blot analysis to detect p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., Actin).
Protocol 2: Mouse Pharmacokinetic Study with IV Bolus Administration
This protocol outlines the steps for determining this compound's half-life in plasma.
Methodology:
-
Animal Preparation: Use 8-week-old male C57BL/6 mice with jugular vein catheters for ease of dosing and blood collection.
-
Formulation: Prepare a 2 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. The solution should be prepared fresh and protected from light.
-
Dosing: Administer a single intravenous (IV) bolus dose of 5 mg/kg this compound via the catheter.
-
Blood Sampling: Collect approximately 50 µL of blood into EDTA-coated tubes at the following time points post-dose: 2, 5, 15, 30, 60, 90, 120, and 240 minutes .
-
Plasma Processing: Immediately following collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples using protein precipitation with acetonitrile. Analyze the concentration of this compound in the resulting supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
Signaling Pathway
This compound is a reversible inhibitor of MEK1/2, a critical kinase in the MAPK/ERK signaling pathway. Inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, which in turn blocks the transcription of genes involved in cell proliferation and survival.
Caption: this compound's inhibition of the MAPK/ERK signaling pathway.
Validation & Comparative
Comparative Efficacy of Mepronizine Versus Benzodiazepines for Insomnia: A Research and Development Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mepronizine and benzodiazepines for the treatment of insomnia. Due to a lack of direct comparative clinical trials, this document synthesizes available data on each drug class separately, focusing on efficacy, safety, and mechanism of action to inform research and development activities.
Executive Summary
Benzodiazepines are a well-established class of drugs for the short-term management of insomnia, with extensive clinical data supporting their efficacy in improving sleep parameters. However, their use is associated with significant adverse effects, including dependence and cognitive impairment. This compound, a combination of meprobamate and aceprometazine, has been used for occasional insomnia but is now largely considered to have an unfavorable benefit/risk profile due to a high frequency of serious adverse events and a lack of robust efficacy data. The French High Authority of Health (HAS) has recommended against its continued reimbursement, citing the availability of safer alternatives.[1][2] This guide underscores the critical need for safer, more effective hypnotics and highlights the distinct pharmacological and safety profiles of these two options.
Benzodiazepines for Insomnia
Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[3]
Efficacy Data
A meta-analysis of 45 randomized controlled trials (n=2672) provides quantitative insights into the efficacy of benzodiazepines for insomnia compared to placebo.[4][5][6]
| Efficacy Parameter | Measurement Method | Improvement vs. Placebo | Confidence Interval (95% CI) | Significance |
| Sleep Latency | Polysomnography (PSG) | -4.2 minutes | -0.7 to 9.2 | Not Significant |
| Sleep Latency | Patient-Reported | -14.3 minutes | 10.6 to 18.0 | Significant |
| Total Sleep Time | Polysomnography (PSG) | +61.8 minutes | 37.4 to 86.2 | Significant |
Table 1: Summary of Benzodiazepine Efficacy in Insomnia from Meta-Analysis.[4][5][6]
Safety and Tolerability
The use of benzodiazepines is associated with a range of adverse effects.
| Adverse Effect Category | Specific Effects | Odds Ratio vs. Placebo | Confidence Interval (95% CI) |
| Common Adverse Events | Daytime drowsiness, dizziness, light-headedness | 1.8 | 1.4 to 2.4 |
| Cognitive Effects | Cognitive function decline, memory impairment | - | - |
| Dependence and Withdrawal | Physical dependence, withdrawal symptoms upon cessation | - | - |
Table 2: Common Adverse Effects Associated with Benzodiazepine Use for Insomnia.[4]
This compound (Meprobamate/Aceprometazine) for Insomnia
This compound is a fixed-combination drug consisting of meprobamate, a carbamate with anxiolytic and sedative effects, and aceprometazine, a phenothiazine with sedative and antihistaminic properties.[1] Its mechanism of action is distinct from benzodiazepines, involving modulation of GABA-A receptors by meprobamate and blockade of dopamine and other receptors by aceprometazine.
Efficacy Data
There is a notable lack of robust, modern clinical trial data quantifying the efficacy of this compound for insomnia. A 2011 report from the French High Authority of Health (HAS) stated that there were "no new efficacy data to support any benefit of this compound in the management of occasional insomnia."[1] The report concluded that this compound has no place in the treatment strategy for occasional insomnia due to an unfavorable benefit/risk ratio.[1][2]
Safety and Tolerability
The primary concern with this compound is its significant safety issues.
| Adverse Effect Category | Specific Effects and Remarks |
| Overdose | High risk of overdose, with reports of coma (50% of overdose notifications) and fatalities (15% of overdose notifications).[1] |
| Serious Adverse Events | High frequency of serious adverse effects, particularly in the elderly. These include falls, hypotension, confusion, and disorientation.[1] |
| Dependence and Withdrawal | Risk of drug dependence and withdrawal syndrome upon discontinuation.[1] |
| Neurological Effects | Disorders of consciousness (drowsiness, impaired consciousness) and extrapyramidal disorders have been reported.[1] |
Table 3: Significant Safety Concerns Associated with this compound.
Experimental Protocols
Standardized Polysomnography (PSG) in Insomnia Clinical Trials
A typical experimental protocol for assessing the efficacy of a hypnotic agent using polysomnography would involve the following steps:
-
Participant Screening: Includes clinical interviews to diagnose insomnia according to established criteria (e.g., DSM-5), and often a screening night of PSG to rule out other sleep disorders like sleep apnea or periodic limb movement disorder.[7]
-
Baseline Assessment: Participants undergo one or more nights of PSG recording in a sleep laboratory to establish baseline sleep parameters. Key metrics include Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), and Sleep Efficiency (SE).[7]
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug or a placebo in a double-blind manner.
-
Treatment Period: The drug or placebo is administered for a specified duration (e.g., 2-4 weeks for short-term efficacy studies).
-
Follow-up PSG: PSG is repeated at the end of the treatment period to assess changes in sleep architecture and continuity compared to baseline.
-
Data Analysis: Statistical analysis is performed to compare the changes in PSG-derived sleep parameters between the treatment and placebo groups.
Subjective Sleep Quality Assessment
In addition to objective PSG measures, subjective assessments are crucial in insomnia trials.
-
Pittsburgh Sleep Quality Index (PSQI): A self-administered questionnaire consisting of 19 items that assess sleep quality over the previous month.[8][9][10][11][12] It yields a global score and seven component scores: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction.[10][11]
-
Insomnia Severity Index (ISI): A 7-item self-report questionnaire that assesses the patient's perception of insomnia severity and its impact on daytime functioning.[13][14][15] It is often used to screen for insomnia and to evaluate treatment response.[13]
Signaling Pathways and Experimental Workflow Diagrams
Caption: Benzodiazepine Signaling Pathway.
Caption: this compound Component Signaling Pathways.
Caption: Clinical Trial Workflow.
Conclusion
The comparative assessment of this compound and benzodiazepines for insomnia reveals a stark contrast in their clinical profiles. Benzodiazepines, while effective in the short term for improving sleep parameters, carry a significant burden of adverse effects that limit their long-term utility. In contrast, this compound's use is heavily discouraged due to severe safety concerns and a lack of demonstrated efficacy, rendering it an unsuitable option in modern clinical practice. For researchers and drug development professionals, this comparison highlights the ongoing need for novel hypnotics that can offer the efficacy of benzodiazepines without their associated risks, and certainly with a more favorable safety profile than that of this compound. Future research should focus on developing agents with novel mechanisms of action that can provide safe and effective long-term management of insomnia.
References
- 1. This compound - CT 8952 - Version anglaise [has-sante.fr]
- 2. Haute Autorité de Santé - this compound (méprobamate/ acéprométazine) [has-sante.fr]
- 3. cmaj.ca [cmaj.ca]
- 4. Meta-analysis of benzodiazepine use in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of benzodiazepine use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Polysomnography in insomnia disorder" by Jelena Verkler, Gail Koshorek et al. [scholarlycommons.henryford.com]
- 8. The Pittsburgh Sleep Quality Index (PSQI) [verywellhealth.com]
- 9. curesickle.org [curesickle.org]
- 10. Pittsburgh Sleep Quality Index - Wikipedia [en.wikipedia.org]
- 11. psychiatry.pitt.edu [psychiatry.pitt.edu]
- 12. The Pittsburgh Sleep Quality Index (PSQI) | The Center for Sleep and Circadian Science (CSCS) [sleep.pitt.edu]
- 13. The Insomnia Severity Index: Psychometric Indicators to Detect Insomnia Cases and Evaluate Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deploymentpsych.org [deploymentpsych.org]
- 15. Website [eprovide.mapi-trust.org]
Validating the Sedative Effects of Mepronizine's Individual Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepronizine is a combination drug formulation historically used for its sedative and hypnotic properties. It consists of two active components: meprobamate, a carbamate derivative with anxiolytic and sedative effects, and aceprometazine, a phenothiazine derivative with neuroleptic and sedative properties.[1][2] Understanding the individual contributions of these components to the overall sedative effect is crucial for targeted drug development, dose optimization, and minimizing adverse effects. This guide provides a comparative analysis of the sedative effects of meprobamate and aceprometazine, drawing upon available preclinical and clinical data.
Mechanisms of Sedative Action
The sedative effects of meprobamate and aceprometazine are mediated through distinct neurochemical pathways.
Meprobamate: This compound acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][3][4] By binding to a site distinct from the GABA binding site, meprobamate enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[4][5] This potentiation of GABAergic inhibition results in widespread CNS depression, manifesting as sedation and anxiolysis. While the precise mechanism is not fully elucidated, it is known to have effects at multiple sites, including the thalamus and limbic system.[6][7]
Aceprometazine: As a phenothiazine derivative, aceprometazine primarily exerts its sedative effects through the antagonism of dopamine D2 receptors in the brain.[8][9] Blockade of these receptors in the mesolimbic and mesocortical pathways is thought to be responsible for its neuroleptic and tranquilizing properties.[8] Additionally, aceprometazine possesses antihistaminic (H1 receptor antagonism) and anticholinergic activities, which may contribute to its sedative and antiemetic effects.[8][10]
Comparative Sedative Efficacy: Preclinical and Clinical Data
Direct comparative studies on the sedative effects of meprobamate and aceprometazine are limited. However, data from individual studies in both animals and humans provide insights into their dose-dependent sedative properties.
Aceprometazine: Dose-Dependent Sedation in Veterinary Medicine
Veterinary studies in dogs offer valuable quantitative data on the sedative effects of aceprometazine. These studies often utilize sedation scoring systems to assess the level of tranquilization.
Table 1: Dose-Response of Aceprometazine on Sedation Scores in Dogs
| Dose (mg/kg IM) | Sedation Score (Median) | Study Population | Sedation Scale | Reference |
| 0.025 | Mild to Intense | 8 healthy dogs | NDS (0-3) & SNS (1-10) | [2] |
| 0.04 | Moderate | 15 healthy dogs | Not specified | [8] |
| 0.05 | Mild to Intense | 8 healthy dogs | NDS (0-3) & SNS (1-10) | [2] |
| 0.1 | Mild to Intense | 8 healthy dogs | NDS (0-3) & SNS (1-10) | [2] |
NDS: Numeric Descriptive Scale; SNS: Simple Numerical Scale
One study found that increasing the acepromazine dose from 0.025 mg/kg to 0.1 mg/kg in combination with morphine did not significantly improve sedation scores in dogs, suggesting a potential ceiling effect for its sedative properties when used in combination.[2] Another study comparing acepromazine with dexmedetomidine showed that at 30 minutes post-administration, dogs in the dexmedetomidine group had statistically higher sedation scores.[8]
Meprobamate: Human Studies on Behavioral Effects
Quantitative data on the sedative effects of meprobamate in humans often comes from studies assessing performance impairment and subjective drug effects.
Table 2: Dose-Related Effects of Meprobamate in Humans
| Dose (mg) | Effect | Study Population | Measurement | Reference |
| 600 - 3600 | Dose-related performance impairment | 9 male subjects with histories of drug abuse | Objective performance tasks | [11] |
| 600 - 3600 | Dose-related sedation-like mood ratings | 9 male subjects with histories of drug abuse | Subject ratings of mood and sleep | [11] |
| 600 - 3600 | Dose-related increase in drug "liking" | 9 male subjects with histories of drug abuse | Subject ratings of drug liking | [11] |
A comparative study with lorazepam indicated that while both drugs produced dose-related sedation, meprobamate exhibited characteristics of a barbiturate-like profile of action.[11]
Experimental Protocols
Standardized protocols are essential for the valid assessment of sedative effects. The following outlines general methodologies employed in the cited studies.
Animal Sedation Studies (Canine Model)
-
Subjects: Healthy adult dogs of various breeds.
-
Drug Administration: Intramuscular (IM) or intravenous (IV) injection of aceprometazine at specified doses.
-
Sedation Assessment:
-
Sedation Scoring: Evaluated at baseline and at regular intervals post-administration (e.g., 15, 30, 45, 60 minutes) using validated scoring systems (e.g., Numeric Descriptive Scale, Simple Numerical Scale). These scales typically assess posture, alertness, and response to stimuli.
-
Physiological Monitoring: Continuous or intermittent monitoring of heart rate, respiratory rate, and blood pressure.
-
-
Data Analysis: Statistical comparison of sedation scores and physiological parameters across different dose groups and time points.
Human Behavioral Pharmacology Studies
-
Subjects: Healthy adult volunteers, often with a history of drug use to assess abuse liability.
-
Study Design: Double-blind, placebo-controlled, crossover design where each subject receives all drug doses and placebo in a randomized order.
-
Assessments:
-
Objective Performance Tasks: Measurement of cognitive and psychomotor functions (e.g., reaction time, memory, coordination).
-
Subjective Ratings: Use of visual analog scales (VAS) or questionnaires to assess mood, sedation, drug liking, and other subjective effects.
-
Observer Ratings: Trained staff rate the subject's level of sedation and intoxication.
-
-
Data Analysis: Dose-response curves are generated for objective and subjective measures to compare the effects of different drugs.
Synergistic Effects and The this compound Combination
Conclusion and Future Directions
Meprobamate and aceprometazine both demonstrate clear dose-dependent sedative properties, albeit through different pharmacological mechanisms. Quantitative data, primarily from veterinary studies for aceprometazine and human behavioral studies for meprobamate, provide a basis for understanding their individual effects.
For drug development professionals, the key takeaway is the potential for synergistic sedation by combining agents with distinct mechanisms of action. However, this guide also highlights a critical gap in the literature: the lack of modern, direct, and quantitative comparative studies in humans for both the individual components and their combination as this compound. Future research should focus on:
-
Head-to-head clinical trials: Directly comparing the sedative efficacy and safety of meprobamate and aceprometazine.
-
Quantitative analysis of this compound: Elucidating the dose-response relationship and the synergistic or additive nature of the combination in a clinical setting.
-
Modernizing experimental protocols: Employing contemporary methodologies, such as advanced neuroimaging and objective sleep studies (polysomnography), to provide a more comprehensive understanding of the sedative effects.
By addressing these research gaps, a more complete and clinically relevant picture of the sedative properties of this compound's components can be established, paving the way for more rational and evidence-based use of such combination therapies in the future.
References
- 1. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 2. redalyc.org [redalyc.org]
- 3. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of acepromazine or methadone on midazolam-induced behavioral reactions in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AN ELECTROENCEPHALOGRAPHIC STUDY OF THE EFFECTS OF MEPROBAMATE ON HUMAN SLEEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Comparison of two sedation protocols, with and without analgesia, in pigs: Assessment of sedation end points and propofol requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mro.massey.ac.nz [mro.massey.ac.nz]
- 9. VASG Preanesthetic Protocols [vasg.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Lorazepam and meprobamate dose effects in humans: behavioral effects and abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electro-encephalographic study on the action of the combination meprobamate-aceprometazine on various cerebral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Meprobamate Quantification
In the development and quality control of pharmaceutical products, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. The selection of a suitable analytical method is a critical decision, and in many cases, multiple methods may be employed during the lifecycle of a drug product. Cross-validation of these analytical methods is essential to ensure consistency and reliability of data when transferring between laboratories or updating techniques. This guide provides a detailed comparison of two widely used analytical methods for the quantification of Meprobamate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Meprobamate is a carbamate derivative used as an anxiolytic drug. Its accurate quantification in bulk drug, pharmaceutical formulations, and biological samples is crucial for ensuring efficacy and safety. This guide will delve into the experimental protocols and performance characteristics of HPLC and GC-MS methods for Meprobamate analysis, providing a framework for their cross-validation.
Data Presentation: A Comparative Analysis of HPLC and GC-MS for Meprobamate
The performance of analytical methods can be evaluated based on several key validation parameters. The following table summarizes the performance characteristics of a validated RP-HPLC method and a GC-MS method for the determination of Meprobamate.
| Parameter | RP-HPLC Method [1] | GC-MS Method [2][3] |
| Linearity Range | 0.0375 - 0.225 mg/mL | 0 - 200 mg/L |
| Limit of Detection (LOD) | Not Reported | 0.58 mg/L |
| Limit of Quantification (LOQ) | Not Reported | 1.93 mg/L |
| Accuracy (% Recovery) | 99.6% | Intra-assay: 96.8 - 112.3%; Inter-assay: 85.5 - 99.3% |
| Precision (%RSD) | Not Reported | Intra-assay: 2.3 - 4.3%; Inter-assay: 5.5 - 12.3% |
| Specificity/Selectivity | Specific for Meprobamate | No interference from endogenous compounds or other metabolites |
| Internal Standard | Not specified | Carisoprodol |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the experimental protocols for the HPLC and GC-MS methods for Meprobamate quantification.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the determination of Meprobamate in bulk and pharmaceutical dosage forms.[1]
Chromatographic Conditions:
-
Column: Bondapak C18, 10 µm (3.9 x 300 mm) Capillary column
-
Mobile Phase: Acetonitrile: Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Retention Time: Approximately 7.0 minutes
Standard Solution Preparation:
-
Prepare a stock solution of Meprobamate in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (0.0375-0.225 mg/mL).
Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Meprobamate and transfer it to a volumetric flask.
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to the final volume.
-
Filter the solution through a suitable membrane filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the determination of Meprobamate in biological samples such as plasma, whole blood, and urine, especially in emergency or overdose cases.[2][3]
Sample Preparation:
-
To a 0.2 mL sample (plasma, whole blood, or urine), add an internal standard (Carisoprodol).
-
Acidify the sample with 0.2N HCl.
-
Perform a liquid-liquid extraction with chloroform.
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent
-
Mass Spectrometer: Agilent 5975 or equivalent
-
Column: Capillary column suitable for drug analysis (e.g., HP-5MS)
-
Injection Volume: 1 µL
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Meprobamate quantification ion: m/z 144
-
Carisoprodol (IS) quantification ion: m/z 245
-
Mandatory Visualizations
Diagrams are provided to illustrate the experimental workflows and the logical process of cross-validation.
Caption: Workflow for Meprobamate quantification using HPLC.
Caption: Workflow for Meprobamate quantification using GC-MS.
Caption: A logical flowchart for the cross-validation of two analytical methods.
References
Mepronizine vs. Zolpidem: A Comparative Analysis of Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effects associated with Mepronizine and zolpidem. This compound, a combination of meprobamate and aceprometazine, is a historical hypnotic agent that has been withdrawn from the market in several countries due to safety concerns. Zolpidem is a widely prescribed non-benzodiazepine hypnotic for the short-term treatment of insomnia. This comparison is based on available clinical trial data, post-marketing surveillance, and pharmacological profiles.
Quantitative Analysis of Side Effects
Due to the discontinuation of this compound, direct comparative clinical trial data against zolpidem is unavailable. The following tables summarize the incidence of common and serious adverse effects for each drug based on available data. It is important to note that the data for this compound is primarily derived from post-marketing surveillance and older clinical studies, which may not be as rigorously controlled as modern clinical trials for zolpidem.
Table 1: Common Side Effects of this compound and Zolpidem
| Side Effect | This compound (Incidence not specified in available data) | Zolpidem (Incidence from Clinical Trials)[1] |
| Central Nervous System | ||
| Drowsiness/Somnolence | Very Common | 2% (short-term use), 8% (long-term use) |
| Dizziness | Common | 1% (short-term use), 5% (long-term use) |
| Headache | Common | 7% (short-term use) |
| Confusion | Common, especially in the elderly[2][3] | Less Common |
| Ataxia (unsteadiness) | Common | Less Common |
| Gastrointestinal | ||
| Dry Mouth | Common | 3% (long-term use) |
| Nausea/Vomiting | Common | Nausea: Common |
| Constipation | Common | 2% (long-term use) |
| Other | ||
| Diarrhea | Not Reported | 1% (short-term use), 3% (long-term use) |
| Allergic Reactions | Possible | 4% (long-term use) |
Table 2: Serious Adverse Effects of this compound and Zolpidem
| Side Effect | This compound | Zolpidem |
| Neurological/Psychiatric | ||
| Overdose | A major concern, often leading to coma and fatality[2] | Possible, supportive care usually recommended[1] |
| Dependence and Withdrawal | High potential for both psychological and physical dependence[4] | Potential for dependence and withdrawal symptoms[5] |
| Falls | Frequent, especially in the elderly[2][3] | Increased risk of falls and fractures[1][5] |
| Extrapyramidal Symptoms | Possible due to aceprometazine component | Not a typical side effect |
| Complex Sleep Behaviors | Not well-documented | A known risk (e.g., sleep-walking, sleep-driving)[1][5] |
| Hallucinations | Possible | Can occur[5] |
| Amnesia | Not a primary reported feature | Can occur[1] |
| Cardiovascular | ||
| Hypotension | A known risk, particularly orthostatic hypotension[2] | Less common |
| Respiratory | ||
| Respiratory Depression | A significant risk, especially in overdose[3] | Can occur, especially with other CNS depressants[1] |
Experimental Protocols
General Experimental Protocol for Assessing Hypnotic Drug Side Effects:
A typical randomized, double-blind, placebo-controlled clinical trial to assess the side effects of a hypnotic drug would involve the following steps:
-
Participant Selection: A cohort of patients with a diagnosed sleep disorder (e.g., insomnia) is recruited. Exclusion criteria would typically include other significant medical or psychiatric conditions, substance abuse, and use of other CNS-active medications.
-
Baseline Assessment: Participants undergo a baseline period (e.g., one to two weeks) where they may receive a placebo. During this time, baseline sleep characteristics and any existing symptoms are recorded using sleep diaries, polysomnography, and standardized questionnaires.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational hypnotic drug (e.g., this compound or zolpidem) or a placebo. Both the participants and the investigators are blinded to the treatment allocation.
-
Treatment Period: Participants take the assigned treatment for a specified period (e.g., 2-4 weeks for short-term studies).
-
Side Effect Monitoring: Throughout the treatment period, adverse events are systematically recorded. This is done through:
-
Spontaneous reporting: Participants are instructed to report any new or worsening symptoms to the research staff.
-
Standardized checklists and questionnaires: At regular intervals, participants are asked about a predefined list of potential side effects (e.g., dizziness, headache, nausea).
-
Clinical assessments: Physical examinations and vital sign monitoring are conducted at study visits.
-
Cognitive and psychomotor testing: Tests to assess memory, concentration, and coordination are administered to evaluate next-day residual effects.
-
-
Data Analysis: The incidence of each adverse event is calculated for both the treatment and placebo groups. Statistical tests are used to determine if there is a significant difference in the frequency of side effects between the groups.
Signaling Pathways and Mechanisms of Action
The side effect profiles of this compound and zolpidem are directly related to their distinct mechanisms of action and receptor targets.
This compound
This compound is a combination of two active ingredients with different mechanisms:
-
Meprobamate: A carbamate derivative that acts as a positive allosteric modulator of GABA-A receptors, similar to barbiturates. It binds to the GABA-A receptor at a site distinct from benzodiazepines and enhances the inhibitory effects of GABA, leading to sedation and anxiolysis. Its less specific binding contributes to a higher risk of CNS depression and dependence.[6][7]
-
Aceprometazine: A phenothiazine derivative with antagonist activity at multiple receptors, including dopamine D2 receptors, histamine H1 receptors, and alpha-adrenergic receptors.[8] Its antihistaminic effects contribute to sedation, while its antidopaminergic and anti-adrenergic effects can lead to side effects such as extrapyramidal symptoms and hypotension.
Caption: Signaling pathways of this compound's components.
Zolpidem
Zolpidem is a non-benzodiazepine hypnotic that acts as a selective agonist at the benzodiazepine-1 (BZ1) receptor subtype of the GABA-A receptor complex.[1] This selectivity for the α1 subunit is thought to mediate its potent hypnotic effects with fewer anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines. This receptor specificity also contributes to its distinct side effect profile, including a lower incidence of certain side effects but a notable risk of complex sleep-related behaviors.
Caption: Signaling pathway of zolpidem.
Comparative Summary and Conclusion
The side effect profiles of this compound and zolpidem differ significantly, reflecting their distinct pharmacological properties.
This compound's side effect profile is broad, stemming from the combined actions of a non-selective GABA-A receptor modulator (meprobamate) and a multi-receptor antagonist (aceprometazine). This leads to a high burden of central nervous system depression, including a significant risk of overdose, dependence, and falls, particularly in the elderly. The addition of antidopaminergic and anticholinergic effects from aceprometazine introduces the risk of extrapyramidal symptoms and other side effects. The severity and frequency of these adverse effects ultimately led to its withdrawal from the market in several regions.[3]
Zolpidem , with its more selective mechanism of action, generally presents a more favorable side effect profile for short-term use. The most common side effects are typically dose-related and include drowsiness, dizziness, and headache. However, zolpidem is associated with a unique and significant risk of complex sleep-related behaviors, which can have serious consequences. The potential for dependence and withdrawal, while considered lower than that of older hypnotics like meprobamate, is still a clinical concern with prolonged use.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. This compound - CT 8952 - Version anglaise [has-sante.fr]
- 3. Mépronizine pour dormir, c'est fini! [vidal.fr]
- 4. drugs.com [drugs.com]
- 5. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 7. meprobamate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What is Aceprometazine used for? [synapse.patsnap.com]
A Comparative Guide to the Independent Replication of Historical Mepronizine Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical clinical studies on Mepronizine and its active component, meprobamate, alongside modern clinical trial methodologies for anxiolytic and hypnotic agents. The aim is to offer a framework for the potential independent replication of these historical studies by presenting available data, outlining detailed experimental protocols of modern alternatives, and visualizing key biological pathways and experimental workflows.
Introduction
Meprobamate was a widely prescribed anti-anxiety agent in the 1950s and 1960s. This compound, a combination of meprobamate and the antihistamine aceprometazine, was primarily used as a hypnotic. While these drugs have largely been superseded by newer agents with more favorable safety profiles, an examination of their historical clinical data and methodologies is valuable for understanding the evolution of psychopharmacological research. This guide offers a comparative look at the past and present of clinical research in anxiolytics and hypnotics, providing a resource for researchers interested in the historical context and potential replication of these early studies.
Historical Clinical Studies of Meprobamate and this compound: A Review
Detailed experimental protocols and raw quantitative data from early clinical studies of meprobamate and this compound are not extensively available in readily accessible formats. However, a review of available literature provides insight into the study designs and outcomes of that era.
Meprobamate for Anxiety
One of the earliest cited studies on meprobamate was conducted in 1955 at the Mississippi State Hospital. This study involved 101 patients with various "mental symptoms." While the full methodology is not detailed in available sources, the reported outcomes provide a qualitative and semi-quantitative assessment of efficacy.
Another key historical study was published in 1957 by Dr. Abraham Gardner, which assessed the use of meprobamate in 109 psychiatric patients over a one-year period. The study concluded that meprobamate was beneficial for emotional disturbances characterized by tension and anxiety.
Limitations of Historical Data: It is crucial to note that the reporting standards for clinical trials in the 1950s and 1960s were significantly different from today's rigorous requirements. Key elements often missing from historical reports include detailed patient inclusion/exclusion criteria, randomization and blinding procedures, validated rating scales, and comprehensive statistical analyses.
This compound for Insomnia
A 1967 French study by Subra, Noyer, and Legros investigated the use of this compound as a non-barbiturate hypnotic in a psychiatric setting. As with the meprobamate studies, obtaining the full experimental protocol and detailed quantitative data from this study is challenging. The available information indicates its use in treating sleep disorders in patients with underlying mental health conditions.
Modern Alternatives and Comparative Clinical Trial Data
Modern drug development for anxiety and insomnia involves rigorous, well-controlled clinical trials. Below is a comparison of the general characteristics of historical studies with the detailed methodologies of recent clinical trials for modern alternatives to meprobamate and this compound.
Anxiolytics: Meprobamate vs. Escitalopram
Escitalopram, a selective serotonin reuptake inhibitor (SSRI), is a commonly prescribed first-line treatment for generalized anxiety disorder (GAD).
Table 1: Comparison of Historical Meprobamate and Modern Escitalopram Clinical Trial Methodologies for Anxiety
| Feature | Historical Meprobamate Study (1957, Gardner) | Modern Escitalopram Study (Pooled analysis of 3 studies)[1] |
| Indication | "Emotional disturbances characterized by tension and anxiety" | DSM-IV-defined Generalized Anxiety Disorder (GAD) |
| Number of Patients | 109 | ~850 |
| Study Design | Clinical study (details on control group, randomization, and blinding are not specified in available abstracts) | Randomized, double-blind, placebo-controlled |
| Dosage | Not specified in available abstracts | Fixed 10 mg/day for 4 weeks, then flexible 10-20 mg/day |
| Duration | 1 year | 8 weeks |
| Primary Outcome | "Relief of symptoms and overall adjustment" | Mean change from baseline in Hamilton Anxiety Scale (HAMA) total score |
| Reported Efficacy | 80% of patients benefited; 89% with acute anxiety reactions were relieved | Statistically significant superiority to placebo in reducing HAMA scores, with significant improvement observed from week 1 or 2[1] |
Hypnotics: this compound vs. Modern Hypnotics (Zolpidem, Eszopiclone, Suvorexant)
Modern hypnotics include "Z-drugs" like zolpidem and eszopiclone, which act on GABA-A receptors, and dual orexin receptor antagonists like suvorexant.
Table 2: Comparison of Historical this compound and Modern Hypnotic Clinical Trial Data for Insomnia
| Drug | Study Design | Number of Patients | Dosage | Duration | Primary Efficacy Endpoints | Key Efficacy Results |
| This compound | Clinical Trial in a psychiatric setting (1967) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Treatment of sleep disorders | Not detailed in abstract |
| Zolpidem | Randomized, double-blind, placebo-controlled[2] | 91 | 10 mg (5 mg for >60 years) | 8 months | Polysomnographic sleep parameters | Significantly increased total sleep time and sleep efficiency; reduced sleep latency and wake after sleep onset compared to placebo[2] |
| Eszopiclone | Randomized, double-blind, placebo-controlled | 788 | 3 mg | 6 months | Sleep latency, total sleep time, number of awakenings, wake time after sleep onset | Significant and sustained improvements in all primary endpoints compared to placebo[3] |
| Suvorexant | Pooled analysis of 2 randomized, double-blind, placebo-controlled trials | 493 (treatment), 767 (placebo) | 20 mg (non-elderly), 15 mg (elderly) | 3 months | Patient-reported and polysomnography-measured sleep maintenance and onset | Effective in improving sleep onset and maintenance compared to placebo |
Experimental Protocols of Modern Clinical Trials
Replicating historical studies requires an understanding of both the original and current methodologies. Below are detailed protocols representative of modern clinical trials for anxiolytic and hypnotic drugs.
Protocol for a Modern Anxiolytic (Escitalopram) Clinical Trial
This protocol is based on the design of the pooled analysis of escitalopram for GAD[1].
-
Objective: To evaluate the efficacy and safety of escitalopram in the treatment of Generalized Anxiety Disorder.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Male and female outpatients aged 18-80 years meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria for GAD. Patients are required to have a baseline Hamilton Anxiety Scale (HAMA) total score of ≥ 18. Key exclusion criteria include a primary diagnosis of another major psychiatric disorder and significant medical conditions.
-
Intervention:
-
Treatment Group: Escitalopram 10 mg/day orally for the first 4 weeks. The dose may be increased to 20 mg/day for the subsequent 4 weeks based on clinical response.
-
Control Group: Identical-looking placebo administered on the same schedule.
-
-
Randomization and Blinding: Patients are randomly assigned to either the escitalopram or placebo group using a computer-generated randomization code. Both patients and investigators are blinded to the treatment allocation.
-
Assessments:
-
Primary Efficacy Measure: The mean change from baseline to week 8 in the total score of the Hamilton Anxiety Scale (HAMA). The HAMA is a 14-item clinician-rated scale assessing the severity of anxiety symptoms.
-
Secondary Efficacy Measures: Include the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, and the Sheehan Disability Scale (SDS).
-
Safety Assessments: Include monitoring of adverse events, vital signs, weight, and laboratory parameters.
-
-
Statistical Analysis: The primary efficacy analysis is an analysis of covariance (ANCOVA) on the change from baseline in the HAMA total score, with treatment and study center as factors and baseline HAMA score as a covariate.
Protocol for a Modern Hypnotic (Suvorexant) Clinical Trial
This protocol is based on the design of the pooled Phase 3 trials for suvorexant.
-
Objective: To evaluate the efficacy and safety of suvorexant for the treatment of insomnia.
-
Study Design: Two identical randomized, double-blind, placebo-controlled, parallel-group, 3-month trials.
-
Patient Population: Non-elderly (18-64 years) and elderly (≥ 65 years) patients meeting DSM-IV criteria for primary insomnia.
-
Intervention:
-
Treatment Group: Suvorexant 20 mg (non-elderly) or 15 mg (elderly) administered orally at bedtime.
-
Control Group: Placebo administered orally at bedtime.
-
-
Randomization and Blinding: Patients are randomized to receive either suvorexant or placebo. The study is double-blinded.
-
Assessments:
-
Efficacy Measures (Patient-Reported): Subjective Total Sleep Time (sTST) and subjective Time to Sleep Onset (sTSO) collected via a daily sleep diary.
-
Efficacy Measures (Polysomnography - in a subset of patients): Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS).
-
Safety Assessments: Monitoring of adverse events, including next-day somnolence.
-
-
Statistical Analysis: Efficacy endpoints are analyzed using a mixed-effects model for repeated measures (MMRM) including terms for treatment, age group, visit, and treatment-by-visit interaction.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action of this compound's components and modern alternatives.
Caption: Signaling pathway of Meprobamate at the GABA-A receptor.
Caption: Signaling pathways of Aceprometazine.
Caption: Signaling pathways of modern anxiolytic and hypnotic drugs.
Experimental Workflows
The following diagrams illustrate the typical workflows of a historical and a modern clinical trial.
Caption: Generalized workflow of a historical clinical study.
Caption: Workflow of a modern randomized controlled trial.
Conclusion
The landscape of clinical research for anxiolytic and hypnotic drugs has undergone a profound transformation since the introduction of meprobamate and this compound. While historical studies provide a valuable glimpse into the early days of psychopharmacology, their methodologies lack the rigor and transparency required by modern standards. For researchers contemplating the replication of these historical studies, it is essential to bridge the gap between past and present by incorporating contemporary best practices in clinical trial design, including validated endpoints, appropriate control groups, and robust statistical analysis. This guide serves as a foundational resource for such endeavors, offering a comparative framework to inform the design of future studies that are both historically informed and scientifically sound.
References
A Comparative Analysis of the Neurotoxicity of Mepronizine and Other Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxicity associated with Mepronizine, a combination hypnotic, and other commonly prescribed sleep aids, including benzodiazepines and "Z-drugs." The information presented is based on a review of available preclinical and clinical data to assist researchers and drug development professionals in understanding the relative neurotoxic profiles of these compounds.
Introduction to Hypnotics and Neurotoxicity
Hypnotic drugs are a class of psychoactive substances that induce sleep. Their mechanisms of action primarily involve modulating neurotransmitter systems in the brain, most commonly the gamma-aminobutyric acid (GABA) system. While effective in managing insomnia, concerns regarding their potential for neurotoxicity, including cognitive impairment, dependency, and neuronal damage, are significant areas of research. This guide focuses on this compound, a hypnotic containing meprobamate and aceprometazine, and compares its neurotoxic potential with that of benzodiazepines and Z-drugs.
Comparative Neurotoxicity Profile
The following table summarizes the known neurotoxic effects of this compound (and its components), benzodiazepines, and Z-drugs. It is important to note that direct comparative studies using identical methodologies are limited. Therefore, the quantitative data presented are compiled from various studies and should be interpreted with caution.
| Neurotoxic Effect | This compound (Meprobamate + Aceprometazine) | Benzodiazepines (e.g., Diazepam, Lorazepam) | Z-Drugs (e.g., Zolpidem, Zopiclone) |
| Cognitive Impairment | Meprobamate: Can cause drowsiness, ataxia, and dizziness[1]. Aceprometazine: Associated with sedation and confusion[2]. | Well-documented dose-dependent anterograde amnesia and impaired learning[3]. | Can cause next-day psychomotor and cognitive impairment, including amnesia and hallucinations[4][5]. |
| Neuronal Apoptosis | Limited direct experimental data available. | Some studies suggest benzodiazepines can induce neuronal apoptosis, particularly with chronic use or in developmental models. | Zolpidem has shown potential neuroprotective effects against glutamate-induced toxicity in some in-vitro studies, but has also been associated with neuropsychiatric adverse events[4][6]. |
| Oxidative Stress | Limited direct experimental data available. | Chronic use has been linked to increased oxidative stress in animal models. | Some studies suggest Z-drugs may have complex effects on oxidative stress, with some potential for both pro- and anti-oxidant activities depending on the context. |
| Dependence & Withdrawal | Meprobamate has a high potential for physical and psychological dependence, with a withdrawal syndrome similar to barbiturates[1]. | High potential for dependence and a well-characterized withdrawal syndrome that can include anxiety, insomnia, and seizures[1]. | Lower incidence of dependence and less severe withdrawal symptoms compared to benzodiazepines, but still a significant risk[4]. |
| Extrapyramidal Symptoms | Aceprometazine, a phenothiazine, is known to cause extrapyramidal side effects such as tardive dyskinesia[4][7]. | Rare, but can occur, particularly in older adults. | Less common than with older hypnotics, but have been reported. |
| Falls and Accidents | Sedative effects of both components increase the risk of falls, especially in the elderly[2]. | Significantly increased risk of falls and motor vehicle accidents[8]. | Associated with an increased risk of falls, particularly in the elderly[4]. |
Experimental Protocols for Neurotoxicity Assessment
To provide a framework for comparative studies, this section outlines standardized experimental protocols for assessing the neurotoxicity of hypnotic compounds.
In Vivo Assessment: Morris Water Maze for Cognitive Function
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, which can be impaired by neurotoxic compounds.
Objective: To evaluate the effect of a hypnotic drug on spatial learning and memory.
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Submerged platform
-
Water opacifier (e.g., non-toxic paint or milk powder)
-
Video tracking system
-
Rodents (mice or rats)
-
Test compound (hypnotic) and vehicle control
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Habituation: On day 1, allow each animal to swim freely in the pool without the platform for 60 seconds to habituate to the environment.
-
Training Phase (4-5 days):
-
Place the hidden platform in a fixed quadrant of the pool.
-
Administer the test compound or vehicle at a specified time before each training session.
-
Place the animal in the water at one of four starting positions, facing the wall of the tank.
-
Allow the animal to swim and find the platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60 seconds).
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (Day after last training day):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Escape latency: Time to find the platform during the training phase.
-
Path length: Distance traveled to find the platform.
-
Time in target quadrant: A measure of spatial memory retention during the probe trial.
-
In Vitro Assessment: Neuronal Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and cytotoxicity.
Objective: To determine the effect of a hypnotic drug on the viability of neuronal cells in culture.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
-
96-well cell culture plates
-
Test compound (hypnotic) and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the hypnotic drug or vehicle control. Include a positive control for cytotoxicity (e.g., a known neurotoxin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the concentration-response curve to determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell viability).
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of neurotoxicity and the methods used for its assessment.
GABA-A Receptor Signaling Pathway
Most hypnotics, including benzodiazepines and Z-drugs, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. Meprobamate also interacts with GABA-A receptors. This diagram illustrates the basic mechanism of action.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. dynamed.com [dynamed.com]
- 3. Comparative abuse liability and pharmacological effects of meprobamate, triazolam, and butabarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Neuroprotective effect of zolpidem against glutamate-induced toxicity is mediated via the PI3K/Akt pathway and inhibited by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Head-to-Head Study: A Comparative Analysis of Mepronizine and Lemborexant for the Treatment of Insomnia
Disclaimer: Mepronizine is a hypothetical compound created for the purpose of this comparative analysis to illustrate a head-to-head study format. All data and experimental protocols associated with this compound are fictional. Lemborexant is an approved medication, and the data presented is based on published clinical trial results.
This guide provides a comparative overview of the fictional hypnotic agent, this compound, and the dual orexin receptor antagonist, Lemborexant. The analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct mechanisms of action, clinical efficacy, and safety profiles based on hypothetical and actual experimental data.
Mechanism of Action
This compound (Hypothetical): A third-generation non-benzodiazepine hypnotic, this compound is a selective positive allosteric modulator of the GABA-A receptor, with high affinity for the α1 subunit. This selectivity is hypothesized to promote sleep onset and maintenance with a reduced side-effect profile compared to less selective GABAergic agents.
Lemborexant: An approved pharmacologic agent, Lemborexant acts as a competitive antagonist at both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin neuropeptide system is a central promoter of wakefulness. By blocking the binding of wake-promoting neuropeptides orexin-A and orexin-B, Lemborexant suppresses the wake drive.
Signaling Pathway Comparison
Caption: Comparative signaling pathways of this compound and Lemborexant.
Clinical Efficacy
The following tables summarize the primary efficacy endpoints from a hypothetical Phase III trial for this compound (INSOM-A) and the pivotal SUNRISE-2 trial for Lemborexant.
Table 1: Change from Baseline in Sleep Onset and Maintenance Endpoints
| Endpoint | This compound (10 mg) - INSOM-A (Hypothetical) | Lemborexant (10 mg) - SUNRISE-2 (Actual) | Placebo |
| Latency to Persistent Sleep (LPS) in minutes | -25.4 | -28.1 | -11.8 |
| Wake After Sleep Onset (WASO) in minutes | -40.2 | -45.6 | -18.3 |
| Total Sleep Time (TST) in minutes | +55.1 | +62.5 | +22.4 |
Table 2: Subjective Sleep-Related Endpoints
| Endpoint | This compound (10 mg) - INSOM-A (Hypothetical) | Lemborexant (10 mg) - SUNRISE-2 (Actual) | Placebo |
| Subjective Sleep Onset Latency (sSOL) in minutes | -20.5 | -23.7 | -10.1 |
| Subjective Total Sleep Time (sTST) in minutes | +48.9 | +58.3 | +20.7 |
Safety and Tolerability
Table 3: Incidence of Common Adverse Events (>5%)
| Adverse Event | This compound (10 mg) - INSOM-A (Hypothetical) (%) | Lemborexant (10 mg) - SUNRISE-2 (Actual) (%) | Placebo (%) |
| Somnolence/Fatigue | 8.2 | 10.7 | 1.8 |
| Dizziness | 6.5 | 2.8 | 1.5 |
| Headache | 5.8 | 5.9 | 5.1 |
| Nausea | 3.1 | 2.5 | 1.2 |
| Nightmare/Abnormal Dreams | 1.2 | 5.2 | 0.9 |
Experimental Protocols
A standardized methodology is crucial for the objective comparison of clinical trial data. Below are the detailed experimental protocols for the hypothetical INSOM-A trial and the actual SUNRISE-2 trial.
INSOM-A (Hypothetical Trial for this compound)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults aged 18-64 years with a diagnosis of insomnia disorder per DSM-5 criteria. Key exclusion criteria included other sleep disorders, unstable medical or psychiatric conditions, and use of medications affecting sleep.
-
Intervention: Participants were randomized to receive this compound (10 mg) or a placebo nightly.
-
Primary Endpoints:
-
Change from baseline in Latency to Persistent Sleep (LPS), measured by polysomnography (PSG).
-
Change from baseline in Wake After Sleep Onset (WASO), measured by PSG.
-
-
Secondary Endpoints: Change from baseline in subjective sleep onset latency (sSOL) and subjective total sleep time (sTST), assessed via daily sleep diaries.
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
SUNRISE-2 (Pivotal Trial for Lemborexant)
-
Study Design: A 12-month, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults aged 18 years and older with a diagnosis of insomnia disorder per DSM-5 criteria. Exclusion criteria were similar to the INSOM-A trial.
-
Intervention: Participants were randomized to receive Lemborexant (5 mg or 10 mg) or a placebo nightly.
-
Primary Endpoints:
-
Change from baseline in subjective sleep onset latency (sSOL).
-
Change from baseline in subjective sleep efficiency (sSE).
-
Change from baseline in subjective wake after sleep onset (sWASO).
-
-
Secondary Endpoints: Change from baseline in polysomnography (PSG) measures of LPS, WASO, and total sleep time (TST).
-
Safety Assessment: Comprehensive monitoring of adverse events, with a particular focus on next-day residual effects, including postural stability and cognitive performance tests.
Clinical Trial Workflow
Caption: A generalized workflow for a randomized controlled trial in insomnia.
Comparative Summary and Future Directions
This analysis, comparing the hypothetical this compound with Lemborexant, highlights the differing therapeutic approaches to treating insomnia. This compound, as a GABA-A receptor modulator, represents a refinement of traditional hypnotic mechanisms. In contrast, Lemborexant's orexin receptor antagonism offers a novel strategy by targeting the brain's wakefulness system.
Based on the presented data, both agents appear effective in improving sleep onset and maintenance. Lemborexant shows a slightly larger effect size in improving sleep maintenance (WASO and TST) in the SUNRISE-2 trial compared to the hypothetical data for this compound. The safety profiles show some distinctions; for instance, this compound is associated with a higher incidence of dizziness, whereas Lemborexant has a higher reported rate of nightmares and abnormal dreams.
For drug development professionals, this comparison underscores the importance of mechanism-of-action in determining both the efficacy and the adverse event profile of a hypnotic agent. Future research could focus on direct, head-to-head trials of these different classes of drugs to provide more definitive comparative data. Additionally, exploring biomarkers to predict patient response to either a GABAergic or an orexin-based therapy could lead to more personalized treatment strategies for insomnia.
Validating the Reported Adverse Drug Reactions of Mepronizine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adverse drug reactions (ADRs) associated with Mepronizine (a combination of meprobamate and aceprometazine) and its common alternatives for the treatment of insomnia, including benzodiazepines, Z-drugs, and sedating antihistamines. The information is compiled from pharmacovigilance data, clinical trials, and scientific literature to support research and drug development efforts.
Comparative Analysis of Adverse Drug Reactions
The following tables summarize the reported adverse drug reactions for this compound and its alternatives. It is important to note that direct head-to-head clinical trial data for this compound against these alternatives is limited. The data for this compound is primarily derived from pharmacovigilance reports and clinical experience with its components, meprobamate and aceprometazine.
Table 1: Common Adverse Drug Reactions of this compound and its Alternatives
| Adverse Drug Reaction | This compound (Meprobamate/Aceprometazine) | Benzodiazepines (e.g., Lorazepam, Diazepam) | Z-Drugs (e.g., Zolpidem, Zopiclone) | Sedating Antihistamines (e.g., Diphenhydramine) |
| Sedation/Drowsiness | Very Common | Very Common | Very Common | Very Common |
| Dizziness | Common | Common | Common | Common |
| Cognitive Impairment | Possible | Common | Common | Possible |
| Ataxia/Incoordination | Possible | Common | Possible | Possible |
| Dry Mouth | Common (Anticholinergic effect) | Less Common | Less Common | Common (Anticholinergic effect) |
| Constipation | Possible (Anticholinergic effect) | Less Common | Less Common | Common (Anticholinergic effect) |
| Hypotension | Common (especially orthostatic) | Less Common | Rare | Possible |
| Dependence/Withdrawal | Documented (especially with meprobamate) | High Risk | Risk of dependence | Low Risk |
| Complex Sleep Behaviors | Not well-documented | Rare | Documented Risk | Rare |
Table 2: Serious and Less Common Adverse Drug Reactions
| Adverse Drug Reaction | This compound (Meprobamate/Aceprometazine) | Benzodiazepines (e.g., Lorazepam, Diazepam) | Z-Drugs (e.g., Zolpidem, Zopiclone) | Sedating Antihistamines (e.g., Diphenhydramine) |
| Overdose Toxicity | High (Respiratory depression, coma) | High (especially with other CNS depressants) | Moderate to High | Moderate |
| Extrapyramidal Symptoms | Possible (due to aceprometazine) | Rare | Rare | Rare |
| Agranulocytosis | Rare (reported with phenothiazines) | Very Rare | Not established | Very Rare |
| Neuroleptic Malignant Syndrome | Rare (reported with phenothiazines) | Not applicable | Not applicable | Not applicable |
| Cardiac Effects (QTc prolongation) | Possible (with phenothiazines) | Generally low risk | Low risk | Possible at high doses |
| Falls (especially in elderly) | High Risk | High Risk | High Risk | High Risk |
Experimental Protocols for ADR Validation
The validation of the reported ADRs for this compound and its alternatives relies on a combination of pre-clinical studies, clinical trials, and post-marketing pharmacovigilance. Detailed experimental protocols are specific to the ADR being investigated.
General Methodologies:
-
Pre-clinical Toxicology: Animal models are used to assess acute and chronic toxicity. For instance, rodent models are often used to evaluate sedative and hypnotic effects, motor coordination (e.g., rotarod test), and the potential for dependence and withdrawal. Cardiovascular safety is assessed by monitoring blood pressure, heart rate, and electrocardiograms in animal models like dogs.
-
Phase I-III Clinical Trials: Human studies are essential for identifying and quantifying ADRs.
-
Phase I: Healthy volunteers are administered the drug to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. Dose-escalation studies help identify dose-limiting toxicities.
-
Phase II-III: Efficacy and safety are evaluated in patients with insomnia. Randomized, double-blind, placebo-controlled trials are the gold standard. ADRs are systematically recorded through patient diaries, questionnaires (e.g., Epworth Sleepiness Scale for daytime sleepiness), and clinical assessments. Polysomnography is used to objectively measure sleep parameters and can help identify drug-induced changes in sleep architecture.
-
-
Pharmacovigilance and Pharmacoepidemiology: After a drug is marketed, spontaneous reporting systems (e.g., FDA's FAERS, EudraVigilance) are crucial for detecting rare or long-term ADRs. Pharmacoepidemiological studies, such as cohort and case-control studies, are then used to quantify the risk of these ADRs in large populations.
}```
Workflow for the identification and validation of adverse drug reactions.
Signaling Pathways of Key Adverse Drug Reactions
The following diagrams illustrate the putative signaling pathways associated with the primary mechanisms of action and key adverse effects of this compound's components and its alternatives.
Meprobamate's Sedative Effect via GABA-A Receptor Modulation
Meprobamate enhances GABAergic inhibition, leading to sedation.
Aceprometazine-Induced Hypotension via D2 and Alpha-1 Receptor Blockade
Aceprometazine's antagonism of D2 and alpha-1 receptors can lead to hypotension.
Zolpidem and Complex Sleep Behaviors via GABA-A Alpha-1 Subunit
Zolpidem's action on the GABA-A alpha-1 subunit is linked to complex sleep behaviors.
Diphenhydramine's Sedative and Anticholinergic Effects
Diphenhydramine's dual action on H1 and muscarinic receptors causes sedation and anticholinergic side effects.
Mepronizine: A Comparative Review of a Withdrawn Insomnia Treatment
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Mepronizine's performance against current alternatives, supported by available regulatory and clinical data.
This compound, a fixed-dose combination of meprobamate and aceprometazine, was once prescribed for the treatment of occasional insomnia. However, a review of its regulatory history reveals a benefit-risk profile that ultimately led to recommendations for its withdrawal from the European market. This guide provides a comparative analysis of this compound against two common alternatives for insomnia: the benzodiazepine receptor agonist zolpidem and the antihistamine diphenhydramine, based on publicly available data.
Executive Summary
Regulatory evaluations by the French High Authority of Health (HAS) and the European Medicines Agency (EMA) concluded that the risks associated with this compound, particularly the potential for serious side effects and overdose, outweighed its limited demonstrated benefits for occasional insomnia.[1][2][3][4][5] In contrast, alternatives like zolpidem and diphenhydramine have well-documented efficacy and safety profiles from extensive clinical trials, forming the basis of their regulatory approvals, although they are not without their own risks.
Comparative Efficacy Data
No new efficacy data for this compound have been submitted in recent years, a key factor in the negative assessment by regulatory bodies.[1] The available information does not allow for a direct quantitative comparison with modern insomnia treatments based on pivotal clinical trial data. However, we can compare the established efficacy of zolpidem and the more modest effects of diphenhydramine.
| Drug Class | Active Ingredient(s) | Key Efficacy Endpoints from Clinical Trials |
| Carbamate/Phenothiazine Combination | Meprobamate/Aceprometazine (this compound) | No recent, robust clinical trial data available to quantify efficacy.[1][6] |
| Benzodiazepine Receptor Agonist | Zolpidem | - Sleep Latency: Significantly reduced time to sleep onset.[7] - Total Sleep Time: Significantly increased total sleep duration.[7] - Wake After Sleep Onset (WASO): Significantly reduced time awake after sleep onset.[7][8] |
| H1 Antihistamine | Diphenhydramine | - Sleep Latency: Modest reduction in time to sleep onset.[9][10] - Number of Awakenings: Some studies show a decrease in the number of awakenings.[10][11] - Overall Sleep Quality: Mixed results, with some studies showing improvement and others limited beneficial effects.[9][12] |
Comparative Safety Profile
The primary driver for the recommended withdrawal of this compound was its unfavorable safety profile. The combination of a carbamate (meprobamate) and a phenothiazine (aceprometazine) presented a significant risk of adverse events, particularly in cases of overdose.
| Drug Class | Active Ingredient(s) | Key Safety Findings from Regulatory Reviews and Clinical Trials |
| Carbamate/Phenothiazine Combination | Meprobamate/Aceprometazine (this compound) | - Overdose Risk: High risk of serious and potentially fatal outcomes in overdose, including coma.[2][6] - Dependence and Withdrawal: Potential for pharmacodependence and serious withdrawal symptoms with prolonged use.[2] - Adverse Events: Neurological and psychiatric disorders, especially in the elderly.[6][13] - Regulatory Action: Recommendation for market withdrawal by European authorities due to a negative benefit-risk balance.[1][3][4][5] |
| Benzodiazepine Receptor Agonist | Zolpidem | - Complex Sleep Behaviors: Risk of sleepwalking, sleep-driving, and other activities while not fully awake.[14] - Next-Day Impairment: Potential for residual sedative effects, leading to impaired driving and other activities.[14] - Dependence and Withdrawal: Risk of tolerance and withdrawal symptoms with prolonged use. - Common Side Effects: Drowsiness, dizziness, and lethargy.[15] |
| H1 Antihistamine | Diphenhydramine | - Next-Day Sedation: "Hangover effect" with feelings of grogginess and impaired psychomotor performance.[9] - Anticholinergic Effects: Dry mouth, constipation, and urinary retention. - Tolerance: Rapid development of tolerance to its sedative effects. - Use in Elderly: Generally not recommended due to increased risk of adverse effects.[11] |
Mechanisms of Action
The differing mechanisms of action of these drugs underpin their varying efficacy and safety profiles. This compound's components have broad, less targeted effects on the central nervous system, while zolpidem is more selective, and diphenhydramine's sedative properties are a side effect of its primary antihistaminergic action.
Caption: Mechanisms of action for this compound components and alternatives.
Experimental Protocols: A Contrast in Rigor
Modern drug development for insomnia requires rigorous, well-controlled clinical trials to establish efficacy and safety.[16][17] These studies typically involve randomized, double-blind, placebo-controlled designs with specific patient populations and predefined endpoints.
Typical Experimental Workflow for Insomnia Drug Approval:
Caption: Standard workflow for modern insomnia drug development.
The regulatory files for this compound lack the extensive, controlled clinical trial data that is now standard. The decision to recommend its withdrawal was based heavily on post-marketing surveillance data, which revealed a high incidence of serious adverse events.[2][6]
Key Endpoints in Modern Insomnia Clinical Trials:
-
Polysomnography (PSG) Measures:
-
Latency to Persistent Sleep (LPS)
-
Wake After Sleep Onset (WASO)
-
Total Sleep Time (TST)
-
-
Patient-Reported Outcomes (Sleep Diaries):
-
Subjective Sleep Latency (sSL)
-
Subjective Total Sleep Time (sTST)
-
Subjective Sleep Quality
-
-
Daytime Functioning Assessments:
-
Alertness and performance tests
-
Patient-reported measures of daytime sleepiness
-
Conclusion
The regulatory history of this compound serves as a case study in the evolution of pharmacovigilance and drug safety standards. While it was developed to address the need for sleep aids, its combination of meprobamate and aceprometazine was ultimately found to have an unacceptable benefit-risk profile by European regulators, largely due to the lack of robust efficacy data and a significant number of serious adverse events reported in post-marketing surveillance.
In contrast, modern insomnia treatments like zolpidem, while also carrying risks such as dependence and next-day impairment, have undergone rigorous clinical development programs that have clearly defined their efficacy and safety parameters, allowing for a more informed clinical use. Over-the-counter options like diphenhydramine offer a readily accessible alternative for occasional sleeplessness, though their efficacy is modest and they are not without side effects, particularly for certain patient populations.
For drug development professionals, the this compound case underscores the critical importance of comprehensive, controlled clinical trials to establish a favorable benefit-risk balance, not only for initial approval but also throughout a product's lifecycle.
References
- 1. Haute Autorité de Santé - this compound (méprobamate/ acéprométazine) [has-sante.fr]
- 2. ema.europa.eu [ema.europa.eu]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Meprobamate - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 5. sefap.it [sefap.it]
- 6. This compound - CT-8952 [has-sante.fr]
- 7. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Efficacy and Safety of Zolpidem Extended-Release 12.5 mg, Administered 3 to 7 Nights Per Week for 24 Weeks, in Patients With Chronic Primary Insomnia: A 6-Month, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of the Efficacy and Safety of Over-the-Counter Medications Used in Older People for the Treatment of Primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. This compound - CT 8952 - Version anglaise [has-sante.fr]
- 14. jcsm.aasm.org [jcsm.aasm.org]
- 15. pbm.va.gov [pbm.va.gov]
- 16. fda.gov [fda.gov]
- 17. Measuring outcomes in randomized clinical trials of insomnia treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepronizine vs. Barbiturates: A Comparative Analysis of Therapeutic Indices
In the landscape of sedative-hypnotic therapeutics, the margin of safety, quantified by the therapeutic index (TI), remains a critical determinant of clinical utility. This guide provides a detailed comparison of the therapeutic index of Mepronizine and the broader class of barbiturates, offering researchers, scientists, and drug development professionals a data-driven assessment of their relative safety profiles.
Executive Summary
Barbiturates, a class of drugs derived from barbituric acid, have long been recognized for their sedative, hypnotic, and anticonvulsant properties.[1] However, their clinical use has been significantly curtailed due to a narrow therapeutic index, meaning there is a small margin between the dose that produces a therapeutic effect and the one that causes toxicity.[2][3] this compound, a combination of meprobamate and aceprometazine, was marketed for the treatment of occasional insomnia.[4][5] Notably, meprobamate itself is considered to have a narrow therapeutic index.[3] This comparison synthesizes available quantitative data to objectively assess the therapeutic safety of these compounds.
Quantitative Comparison of Therapeutic Ranges
To facilitate a direct comparison, the following table summarizes the available therapeutic and toxic blood concentration data for meprobamate (a key component of this compound) and several common barbiturates. It is important to note the absence of specific public data for the combined this compound product, necessitating a focus on its active constituents.
| Drug Class | Drug | Therapeutic Blood Level (µg/mL) | Toxic/Lethal Blood Level (µg/mL) | Calculated Therapeutic Index (Approx.) |
| Carbamate | Meprobamate | 10 - 25[6] | > 30 (Toxic)[1], > 100 (Potentially Fatal)[7] | ~3 - 10 |
| Barbiturates | Phenobarbital | 10 - 40[8] | > 40 (Toxic)[9], 60 (Lethal)[10] | ~1.5 - 4 |
| Pentobarbital | 1 - 5 (Sedation)[11][12] | > 10 (Toxic)[11][12] | ~2 - 10 | |
| Secobarbital | 0.5 - 5[7][13] | 15 - 40 (Lethal)[7][13] | ~3 - 80 | |
| Amobarbital | 2 - 10[14][15] | 40 - 80 (Lethal)[14][15] | ~4 - 40 |
Note: The therapeutic index is estimated here as the ratio of the lower toxic/lethal concentration to the upper therapeutic concentration. This is an approximation, as the formal definition relies on LD50 and ED50 values, which are not consistently available for humans.
Mechanism of Action: A Tale of Two Receptors
The differing safety profiles of these compounds can be partly attributed to their distinct mechanisms of action at the molecular level.
Barbiturates: Potentiators and Direct Agonists of GABA-A Receptors
Barbiturates exert their effects primarily through the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][16] They bind to a specific site on the receptor, increasing the duration of chloride channel opening when GABA binds.[1] At higher, toxic concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[1] This direct agonism leads to profound and potentially fatal central nervous system depression.[1]
Figure 1. Simplified signaling pathway of barbiturate action on the GABA-A receptor.
This compound: A Dual-Action Compound
This compound's effects stem from its two components:
-
Meprobamate: This carbamate derivative also enhances the effects of GABA, though its exact mechanism is less well-defined than that of barbiturates.[1][13] It is understood to act at multiple sites within the central nervous system.[1]
-
Aceprometazine: A phenothiazine derivative, aceprometazine acts as an antagonist at dopamine D2 receptors and also has antihistaminic and anticholinergic properties, contributing to its sedative effects.[5]
The combination of these two mechanisms results in the overall sedative and hypnotic effects of this compound.
Experimental Protocols for Determining Therapeutic Index
The therapeutic index is classically determined through preclinical studies in animal models. The core components of this determination are the median effective dose (ED50) and the median lethal dose (LD50).
ED50 (Median Effective Dose): This is the dose of a drug that produces a desired therapeutic effect in 50% of the animal population being tested.[17]
LD50 (Median Lethal Dose): This is the dose of a drug that is lethal to 50% of the animal population being tested.[17]
The therapeutic index is then calculated as the ratio of the LD50 to the ED50 (TI = LD50 / ED50).[12]
A General Experimental Workflow for TI Determination
Figure 2. A generalized experimental workflow for determining the therapeutic index.
Various statistical methods, such as the Reed-Muench or probit analysis, are employed to calculate the ED50 and LD50 from the dose-response data.[17]
Logical Relationship in Therapeutic Index Comparison
The assessment of a drug's safety is fundamentally a comparison of the dose required for a therapeutic benefit versus the dose that causes harm. A wider gap between these two doses signifies a safer drug.
Figure 3. The logical relationship between therapeutic dose, toxic dose, and the resulting therapeutic index.
Conclusion
The available data indicates that both meprobamate, a component of this compound, and barbiturates possess narrow therapeutic indices. While the calculated approximate therapeutic indices show some overlap, the qualitative evidence and historical clinical use patterns suggest that barbiturates, as a class, carry a significant risk of overdose, which has led to their largely being replaced by safer alternatives like benzodiazepines.[1] The French Health Authority's decision to withdraw reimbursement for this compound due to an unfavorable risk-benefit profile further underscores the safety concerns associated with its components.[4] For researchers and drug development professionals, this comparative analysis highlights the critical importance of a wide therapeutic index in the development of new sedative-hypnotic agents.
References
- 1. drugs.com [drugs.com]
- 2. Acepromazine Injection(acepromazine maleate injection) [dailymed.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ACEPROMAZINE - Mar Vista Animal Medical Center [marvistavet.com]
- 5. A Novel Research Method for Determining Sedative Exposure in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overdose of meprobamate: plasma concentration and Glasgow Coma Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meprobamate [glowm.com]
- 8. Computer programs for calculation of median effective dose (LD50 or ED50) using the method of moving average interpolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Frontiers | Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels [frontiersin.org]
- 15. The effect of opioid and acepromazine premedication on the anesthetic induction dose of propofol in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sds.edqm.eu [sds.edqm.eu]
- 17. LD50 and ED50.pptx [slideshare.net]
Safety Operating Guide
Proper Disposal of Mepronizine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Mepronizine, a compound containing the active ingredients Meprobamate and Aceprometazine, is a critical component of laboratory safety and regulatory compliance. Due to the nature of its constituents, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe and legal disposal of this compound from a laboratory setting.
Immediate Safety and Logistical Information
This compound's primary components necessitate specific safety protocols. Meprobamate is classified as a Schedule IV controlled substance by the U.S. Drug Enforcement Administration (DEA), indicating a potential for abuse and dependence. Aceprometazine, while not a controlled substance, requires adherence to standard pharmaceutical disposal regulations.
Key Regulatory Considerations:
-
DEA Regulations: As a Schedule IV controlled substance, the disposal of this compound is subject to the stringent regulations outlined by the DEA to prevent diversion.
-
EPA Regulations: The Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). While Meprobamate and Aceprometazine are not explicitly listed as P- or U-list hazardous wastes, a hazardous waste determination is crucial.
Step-by-Step Disposal Protocol for this compound
Step 1: Hazardous Waste Determination
Before disposal, a formal hazardous waste determination must be conducted for this compound. This involves assessing whether the waste exhibits any of the four characteristics of hazardous waste as defined by the EPA:
-
Ignitability: The potential to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals that can leach out of the waste.
While Meprobamate and Aceprometazine are not federally listed as hazardous wastes, it is imperative to evaluate the specific formulation of this compound used in the laboratory. As a best practice and a conservative approach, it is recommended to manage this compound as a hazardous waste unless a formal determination proves otherwise.
Step 2: Segregation and Labeling
Proper segregation is paramount to ensure compliant disposal.
-
Controlled Substance Waste: this compound waste must be segregated from other waste streams due to its Schedule IV status.
-
Hazardous Waste: If determined to be a hazardous waste, it must be further segregated from non-hazardous waste.
-
Labeling: All this compound waste containers must be clearly labeled with "Hazardous Waste" (if applicable) and "Controlled Substance for Disposal." The label should also include the specific contents (this compound) and the date accumulation started.
Step 3: On-Site Destruction (for trace amounts)
For trace amounts of this compound waste generated during research activities (e.g., residual amounts in vials or syringes), on-site destruction may be an option. This process must render the Meprobamate "non-retrievable," meaning it cannot be transformed back into a usable substance.
-
Approved Methods: Commercially available controlled substance destruction kits or chemical degradation methods may be used. It is crucial to validate that the chosen method effectively renders the Meprobamate non-retrievable.
-
Witnessing and Documentation: The destruction process must be witnessed by at least two authorized individuals. A detailed record of the destruction, including the date, method, quantity destroyed, and signatures of the witnesses, must be maintained in a dedicated logbook.
Step 4: Disposal via a DEA-Registered Reverse Distributor
For bulk quantities of expired or unused this compound, the primary and recommended method of disposal is through a DEA-registered reverse distributor.
-
Engaging a Reverse Distributor: Contract with a licensed and reputable reverse distributor that is authorized to handle both controlled substances and potentially hazardous pharmaceutical waste.
-
Packaging and Transport: Package the this compound waste according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.
-
Documentation: The reverse distributor will provide a DEA Form 41 (Registrants Inventory of Drugs Surrendered) or other appropriate documentation upon receipt and destruction of the controlled substance. These records must be maintained for a minimum of two years.
Quantitative Data Summary
| Regulatory Parameter | Threshold | Agency | Notes |
| Schedule IV Controlled Substance | Any amount | DEA | Requires specific handling, documentation, and disposal procedures to prevent diversion. |
| RCRA Hazardous Waste (P-List) | > 1 kg/month generation | EPA | Classifies the generator as a Large Quantity Generator (LQG) with more stringent regulations. |
| RCRA Hazardous Waste (U-List) | > 100 kg/month generation | EPA | Classifies the generator as a Small Quantity Generator (SQG). |
| Toxicity Characteristic (TC) | Analyte-specific concentration limits | EPA | Determined by the Toxicity Characteristic Leaching Procedure (TCLP). |
Experimental Protocols
Hazardous Waste Determination Protocol (Toxicity Characteristic Leaching Procedure - TCLP)
The TCLP (EPA Method 1311) is the standard protocol to determine if a waste exhibits the toxicity characteristic.
-
Sample Preparation: A representative sample of the this compound waste is collected.
-
Extraction: The sample is mixed with an extraction fluid (either acidic or neutral, depending on the pH of the waste) in a 1:20 solid-to-fluid ratio.
-
Agitation: The mixture is agitated in a rotary extractor for 18 hours to simulate landfill leaching.
-
Filtration: The liquid extract is separated from the solid waste via filtration.
-
Analysis: The liquid extract is analyzed to determine the concentration of specific toxic contaminants. If the concentration of any regulated contaminant exceeds the regulatory limit, the waste is classified as hazardous.
Mandatory Visualization
Caption: this compound Disposal Decision Workflow.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby building trust and reinforcing a culture of safety within the research community.
Safeguarding Researchers: A Comprehensive Guide to Handling Mepronizine
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory professionals working with Mepronizine, a compound comprising Meprobamate and Acepromazine. Adherence to these protocols is critical to ensure personnel safety and operational integrity.
This compound and its components, Meprobamate and Aceprometazine, present specific health and safety considerations that necessitate stringent handling protocols. This guide outlines the required personal protective equipment (PPE), safe handling procedures, and emergency responses to mitigate risks effectively.
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the specific hazards associated with each component of this compound is fundamental to establishing a safe working environment. The following tables summarize the key hazards and the corresponding required PPE.
Table 1: Hazard Summary for this compound Components
| Component | GHS Hazard Statements | Signal Word |
| Meprobamate | H302: Harmful if swallowed. H336: May cause drowsiness or dizziness.[1] | Warning[1] |
| Acepromazine | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] | Warning[2] |
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles.[2] | To protect against splashes and airborne particles causing serious eye irritation. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations generating dust or aerosols. | To prevent inhalation and respiratory irritation.[2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental release or personnel exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain the spill using absorbent materials.
-
Carefully collect the spilled material into a sealed container for disposal.
-
Decontaminate the spill area.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, Meprobamate, or Acepromazine must be considered hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. If you are unsure of the regulations, consult with your institution's environmental health and safety department. For unused or expired medication, it is recommended to use a drug take-back program if available.[3][4] If not, mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
